molecular formula C10H13ClFNO2 B1302866 (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride CAS No. 246876-92-6

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

カタログ番号: B1302866
CAS番号: 246876-92-6
分子量: 233.67 g/mol
InChIキー: JZQZLHARRLTFJX-QRPNPIFTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride (CAS 246876-92-6) is a chiral, fluorinated beta-amino acid derivative of significant interest in medicinal chemistry and drug discovery research . This enantiomerically pure building block, with the molecular formula C 10 H 13 ClFNO 2 and a molecular weight of 233.67 g/mol, serves as a key intermediate in the design and synthesis of biologically active molecules . Its core value lies in its structural similarity to 3-amino-4-phenylbutanoic acid derivatives, which are established as potent dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes . The specific stereochemistry (S-configuration) and the 2-fluorophenyl substituent are critical for precise drug-receptor interactions, enabling researchers to develop therapeutics with improved target efficacy and potentially reduced adverse effects . Beyond metabolic disease research, this compound and its structural analogs are utilized in the development of mechanism-based inactivators for PLP-dependent enzymes like human ornithine aminotransferase (hOAT), a promising target in oncology for cancers such as hepatocellular carcinoma . As a high-value synthetic intermediate, it is essential for probing enzyme mechanisms and optimizing the stereochemical integrity of potential drug candidates . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

特性

IUPAC Name

(3S)-3-amino-4-(2-fluorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQZLHARRLTFJX-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375833
Record name (3S)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-61-2, 246876-92-6
Record name Benzenebutanoic acid, β-amino-2-fluoro-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a specialized chiral


-amino acid  derivative. Unlike common 

-amino acids (which build proteins) or

-amino acids (like the neurotransmitter GABA), this molecule belongs to the

-homophenylalanine
family.

In drug development, this scaffold acts as a privileged pharmacophore , primarily serving as the critical "warhead" or binding motif in Dipeptidyl Peptidase-4 (DPP-4) inhibitors (gliptins) used for Type 2 Diabetes, and increasingly in Neutral Endopeptidase (NEP) inhibitors .

Critical Distinction: Do not confuse this compound with Phenibut (4-amino-3-phenylbutanoic acid) or Baclofen . While chemically related, the position of the amino group (beta vs. gamma) fundamentally alters its biological target—shifting activity from GABA receptors (CNS depression) to proteolytic enzyme inhibition (metabolic regulation).

Chemical Profile
PropertySpecification
IUPAC Name (3S)-3-amino-4-(2-fluorophenyl)butanoic acid hydrochloride
Common Class

-Homo-2-fluorophenylalanine
Stereochemistry (S)-Enantiomer
Molecular Formula

Key Structural Feature

-Amino acid backbone with ortho-fluorinated phenyl side chain
Primary Application Chiral Intermediate for Peptidomimetics (DPP-4/NEP Inhibitors)

Mechanism of Action: The -Amino Acid Pharmacophore

The "Mechanism of Action" for this compound refers to its role as a structural inhibitor moiety when incorporated into a drug molecule. It functions through molecular mimicry and stabilization .

Target Binding (DPP-4 Inhibition Model)

The most validated mechanism for this scaffold is its interaction with the DPP-4 active site . DPP-4 is a serine protease that cleaves N-terminal dipeptides from substrates like GLP-1 (Glucagon-like peptide-1).

  • The "Anchor" Interaction: The free amino group (

    
    ) of the (S)-3-amino-4-(2-fluorophenyl)butanoic acid moiety mimics the N-terminus of the native peptide substrate. It forms a critical salt bridge  and hydrogen bonding network with the Glu205  and Glu206  residues in the DPP-4 active site.
    
  • The S1 Hydrophobic Pocket: The 2-fluorophenyl group is positioned to occupy the S1 hydrophobic pocket of the enzyme. The phenyl ring provides

    
    -stacking or hydrophobic interactions with residues like Tyr662  and Tyr666 .
    
  • The Fluorine Effect (Ortho-Substitution): The fluorine atom at the ortho (2-) position serves two mechanistic functions:

    • Conformational Lock: It restricts the rotation of the phenyl ring via steric and electrostatic repulsion, pre-organizing the molecule for optimal binding entropy.

    • Metabolic Shielding: It blocks potential metabolic oxidation at the electron-rich phenyl ring (specifically preventing hydroxylation).

Proteolytic Stability (The -Peptide Advantage)

Unlike natural


-peptides, drugs containing a 

-amino acid backbone (like this molecule) are resistant to proteolytic degradation .
  • Mechanism: Endogenous proteases (pepsin, trypsin, chymotrypsin) are stereochemically evolved to cleave

    
    -peptide bonds. They cannot recognize or cleave the elongated carbon backbone (
    
    
    
    ) of
    
    
    -amino acids.
  • Result: This confers a significantly longer half-life (

    
    )  to the final drug molecule, allowing for once-daily dosing (as seen in Sitagliptin analogs).
    
Pathway Visualization

The following diagram illustrates the integration of this moiety into the DPP-4 inhibition pathway.

DPP4_Mechanism Compound (S)-3-Amino-4-(2-fluorophenyl)butanoic acid (Pharmacophore) Interaction Competitive Inhibition (Salt Bridge w/ Glu205/206) Compound->Interaction Binds Metabolism Proteolytic Degradation (Blocked) Compound->Metabolism Resistant To DPP4_Enzyme DPP-4 Enzyme (Active Site) GLP1 Endogenous GLP-1 (Incretin Hormone) DPP4_Enzyme->GLP1 Normally Cleaves Result Increased GLP-1 Levels (Insulin Secretion) GLP1->Result Signaling Interaction->DPP4_Enzyme Occupies S1 Pocket Interaction->GLP1 Prevents Cleavage

Caption: Mechanism of the


-amino acid scaffold in preventing GLP-1 degradation via DPP-4 inhibition.

Synthetic Methodology & Causality

For researchers utilizing this compound, understanding its synthesis is crucial for quality control, particularly regarding enantiomeric purity (ee%), as the (R) and (S) enantiomers often have vastly different binding affinities.

Synthesis Workflow (Arndt-Eistert Homologation)

The most robust route to


-amino acids preserves the chirality of the starting 

-amino acid.
  • Starting Material: (S)-2-Amino-3-(2-fluorophenyl)propanoic acid (2-Fluoro-L-Phenylalanine).

  • Protection: N-protection using Boc or Cbz groups to prevent side reactions.

  • Activation: Conversion of the carboxyl group to a mixed anhydride.

  • Diazotization: Reaction with diazomethane (

    
    ) to form an 
    
    
    
    -diazoketone.
  • Wolff Rearrangement (The Key Step): Silver-catalyzed rearrangement in the presence of water/alcohol. This inserts a methylene (

    
    ) group, converting the 
    
    
    
    -amino acid to the
    
    
    -amino acid while retaining stereochemistry .
  • Deprotection & Salt Formation: Removal of the Boc group with HCl yields the final hydrochloride salt.

Enzymatic Kinetic Resolution (Alternative)

For industrial scale, a racemic mixture of the


-amino ester is synthesized and then resolved using Lipase (e.g., Candida antarctica Lipase B) .
  • Logic: The enzyme selectively hydrolyzes the ester of the (S)-enantiomer (or (R)- depending on specificity), allowing separation of the acid and the unreacted ester.

Experimental Protocols (Self-Validating)

Protocol A: Enantiomeric Purity Determination (HPLC)

To verify the (S)-configuration is >99% ee.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).

  • Validation: Inject racemic standard first to establish separation factor (

    
    ). The (S)-enantiomer should elute at a distinct retention time (
    
    
    
    ).
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

To incorporate the scaffold into a peptidomimetic.

  • Resin Loading: Use a chlorotrityl chloride resin.

  • Coupling: Dissolve (S)-3-Amino-4-(2-fluorophenyl)butanoic acid (Fmoc-protected) (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.

  • Reaction: Shake for 2 hours.

  • Monitoring: Perform a Chloranil Test (not Kaiser test, as

    
    -amines can be slow). A negative test indicates successful coupling.
    
  • Causality: The 2-fluoro group may cause steric hindrance; if coupling is incomplete, re-couple using PyAOP (stronger activator).

References

  • Kim, D., et al. (2005). "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link

  • Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link

  • Juillerat-Jeanneret, L. (2014). "Dipeptidyl peptidase IV and its inhibitors: therapeutics for type 2 diabetes and what else?" Journal of Medicinal Chemistry. Link

  • Seebach, D., et al. (2004). "Beta-Peptides: From Structure to Function." Chemical Reviews. Link

Technical Guide: SAR & Applications of (S)-3-Amino-4-(2-fluorophenyl)butanoic Acid HCl

[1][2]

Molecular Identity & Pharmacological Context[1][2][3][4]

Compound Name: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride Chemical Class:


Primary Application:12
Structural Distinction (Crucial)

It is imperative to distinguish this compound from its regioisomer, Phenibut (4-amino-3-phenylbutanoic acid).[1][2]

  • Phenibut: A

    
    -amino acid derivative (GABA-B agonist).[1][2]
    
  • Subject Compound: A

    
    -amino acid derivative.[1][2][3] The amino group is at the 
    
    
    -position relative to the carboxylate. This structural feature is the hallmark of the "gliptin" class (e.g., Sitagliptin), conferring resistance to proteolytic degradation while mimicking the transition state of peptide hydrolysis.[2]

Structure-Activity Relationship (SAR) Analysis

The pharmacological potency of this scaffold is governed by three critical structural domains: the

2
The -Amino Acid Backbone (Stability Anchor)

Unlike naturally occurring



12
  • Mechanism: This homologation disrupts the recognition motifs of standard proteases (peptidases), significantly increasing the metabolic half-life (

    
    ) of peptides or drugs incorporating this residue.[1][2]
    
  • Binding: In DPP-4 inhibitors, this backbone allows the terminal ammonium group to form a critical salt bridge with Glu205 and Glu206 in the enzyme's active site, a definitive interaction for inhibition.[2]

Stereochemistry: The (S)-Enantiomer Significance

The user specifies the (S)-configuration . In the context of DPP-4 inhibitors (like Sitagliptin), the bioactive conformation typically corresponds to the (R)-enantiomer (based on the Cahn-Ingold-Prelog priority of the trifluorophenyl moiety).[1][2]

  • Stereoselectivity Probe: The (S)-enantiomer is frequently used as a distomer (inactive or less active control) to validate the stereospecificity of the DPP-4 S1 hydrophobic pocket.[1][2]

  • Alternative Targets: (S)-

    
    -amino acids are increasingly utilized in Neprilysin (NEP) inhibitors  and as chiral spacers in antimicrobial peptides (AMPs) to induce specific secondary structures (helices) that differ from their (R)-counterparts.[1][2]
    
The 2-Fluorophenyl Moiety (Electronic & Steric Tuning)

The substitution of hydrogen with fluorine at the ortho (2-) position is a classic medicinal chemistry strategy ("Fluorine Scan").[1][2]

ParameterEffect of 2-Fluoro SubstitutionMechanistic Benefit
Metabolic Stability Blocks P450 oxidationThe C-F bond (approx. 116 kcal/mol) is stronger than C-H, preventing metabolic attack at the electron-rich ortho position.[1][2]
Lipophilicity Increases LogPEnhances membrane permeability and oral bioavailability compared to the non-fluorinated parent.[2]
Conformation Restricted RotationThe steric bulk of the fluorine atom (Van der Waals radius 1.47 Å) restricts rotation of the phenyl ring, pre-organizing the molecule for the hydrophobic S1 pocket.[2]

Visualization: SAR & Mechanism

The following diagram illustrates the functional dissection of the molecule and its interaction logic.

SAR_AnalysisMolecule(S)-3-Amino-4-(2-fluorophenyl)butanoic acid HClBackboneBeta-Amino Backbone(-CH2- Spacer)Molecule->BackboneStereo(S)-Chiral CenterMolecule->StereoFluoro2-Fluoro SubstitutionMolecule->FluoroEffect_StabilityProteolytic Resistance(Peptidase Shield)Backbone->Effect_StabilityHomologationEffect_BindingS1 Pocket Selectivity(Stereo-Probe)Stereo->Effect_BindingSpatial OrientationFluoro->Effect_BindingLipophilicityEffect_MetabolismBlocks Ring Oxidation(Metabolic Stability)Fluoro->Effect_MetabolismC-F Bond Strength

Caption: Functional decomposition of the (S)-3-Amino-4-(2-fluorophenyl)butanoic acid scaffold.[1][2]

Experimental Synthesis Protocol

For researchers requiring this intermediate, the synthesis typically involves the Arndt-Eistert homologation of the corresponding

Reformatsky-type reaction1chiral resolution route
Protocol: Synthesis via Knoevenagel Condensation & Chiral Reduction
  • Reagents: 2-Fluorobenzaldehyde, Malonic acid, Ammonium acetate, Ethanol,

    
    , Chiral Catalyst (e.g., Ru(OAc)2(BINAP)).[1][2]
    
  • Workflow:

    • Step 1 (Condensation): React 2-fluorobenzaldehyde with malonic acid and ammonium acetate in ethanol at reflux to yield

      
      -(2-fluorophenyl)-
      
      
      -amino acrylic acid (enamine intermediate).[1][2]
    • Step 2 (Asymmetric Hydrogenation): Subject the enamine to high-pressure hydrogenation (50 bar) using a Ruthenium-BINAP chiral catalyst. Note: Select (S)-BINAP or (R)-BINAP depending on the desired product configuration.[1][2]

    • Step 3 (Salt Formation): Treat the free amino acid with anhydrous HCl in dioxane/ether to precipitate the hydrochloride salt.[1][2]

Quality Control Parameters
  • Purity: >98% (HPLC).

  • Chiral Purity: >99% ee (Chiral HPLC, Crownpak CR(+) column).

  • Appearance: White to off-white crystalline solid.[1][2]

  • Solubility: Highly soluble in water and methanol; insoluble in diethyl ether.[2]

Comparative Data: Fluorination Impact

The table below summarizes the theoretical impact of the fluorine substitution pattern on the physicochemical properties of the

Scaffold VariantLogP (Est.)Metabolic StabilityDPP-4 Potency (Relative)Notes
Unsubstituted (Phenyl)1.2Low1x (Baseline)Rapidly oxidized at para position.[1][2]
2-Fluoro (Subject)1.5 Medium 5-10x Improved lipophilicity; blocks ortho attack.
2,4,5-Trifluoro (Sitagliptin)1.9High>100xOptimized for S1 pocket filling and max stability.[1][2]

References

  • Edmondson, S. D., et al. (2006).[2] "Potent and selective dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes."[2] Journal of Medicinal Chemistry.

  • PubChem. (2024).[1][2] "(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Sitagliptin Intermediate)." National Library of Medicine.[2] [1][2]

  • Zerbe, O., et al. (2020).[2] "Beta-Amino Acids in Peptide Design: Synthesis and Biological Activity." Methods in Molecular Biology.

  • ChemicalBook. (2024).[1][2] "Product Monograph: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl."

Technical Monograph: Physicochemical Profiling of (S)-3-Amino-4-(2-fluorophenyl)butanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical profiling of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride , a critical chiral beta-amino acid building block used in peptidomimetic drug design and the synthesis of pharmaceutical intermediates (e.g., DPP-4 inhibitors).

Executive Summary

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride (also known as 2-Fluoro-L-β-homophenylalanine HCl ) is a non-proteinogenic amino acid derivative.[1] Structurally, it is a β-amino acid featuring a 2-fluorophenyl side chain.[1] It serves as a strategic scaffold in medicinal chemistry, particularly for increasing metabolic stability and modulating lipophilicity in peptide-based therapeutics. This guide details its solid-state properties, solution behavior, and analytical protocols for research and development applications.

Chemical Identity & Structural Analysis[2][3]

Nomenclature & Identifiers
Parameter Details
IUPAC Name (3S)-3-amino-4-(2-fluorophenyl)butanoic acid hydrochloride
Common Synonyms 2-Fluoro-L-β-homophenylalanine HCl; H-β-HoPhe(2-F)-OH[1][2]·HCl
CAS Number 246876-92-6
Molecular Formula C₁₀H₁₂FNO₂[1][3] · HCl
Molecular Weight 233.67 g/mol (Salt); 197.21 g/mol (Free Base)
Chirality S-Configuration (L-isomer analog)
SMILES OC(=O)CCC1=CC=CC=C1F.Cl
Structural Architecture

The compound is a β-homo amino acid . Unlike standard α-amino acids where the amino group is attached to the C2 carbon (α-carbon), here the amino group is on the C3 carbon (β-carbon). The "homo" designation indicates the insertion of a methylene (-CH₂-) group into the backbone, extending the side chain distance from the carboxylate.

ChemicalStructure Core Butanoic Acid Backbone (C1-C2-C3-C4) Amine Amine Group (-NH2) (Attached at C3, S-config) Core->Amine Chiral Center Phenyl 2-Fluorophenyl Group (Attached at C4) Core->Phenyl Side Chain HCl HCl Counterion (Stabilizes Amine) Amine->HCl Ionic Bond

Figure 1: Structural connectivity of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl.[1] The fluorine atom at the ortho-position of the phenyl ring modulates electronic properties and metabolic resistance.

Physicochemical Properties[1][4][5][7][8][9][10]

Solid-State Characteristics

The hydrochloride salt form is preferred for isolation due to its superior crystallinity and stability compared to the zwitterionic free base.

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 216 – 222 °C (Decomposition).[3]

    • Note: Lower ranges (e.g., 170-175 °C) reported in some literature may indicate impurities, different polymorphic forms, or the free base form. High-purity HCl salt typically exhibits the higher melting range.

  • Hygroscopicity: Moderately hygroscopic. Storage under desiccant is recommended to prevent hydrolysis or caking.

Solution-State Properties
  • Solubility Profile:

    • Water: Highly soluble (>50 mg/mL).

    • Methanol/Ethanol: Soluble.[1][4]

    • Non-polar solvents (Hexane, DCM): Insoluble.

  • Optical Rotation:

    • [α]²⁵_D: -10 ± 2° (c=1.0, DMF).

    • Critical Quality Attribute: The specific rotation is a key identifier for enantiomeric purity. The (R)-enantiomer would exhibit a positive rotation.

  • Acidity (pKa):

    • pKa₁ (COOH): ~3.7 (Predicted).[1] The β-amino acid structure typically raises the carboxyl pKa slightly compared to α-amino acids (approx. 2.2) due to increased distance from the ammonium group.

    • pKa₂ (NH₃⁺): ~9.5 - 10.5.

Synthetic & Analytical Framework

Synthesis Logic

The synthesis typically involves Arndt-Eistert homologation of the corresponding α-amino acid ((S)-2-fluorophenylalanine) or asymmetric hydrogenation of a β-amino acrylate precursor.

SynthesisWorkflow Start Start: (S)-2-Fluorophenylalanine Step1 Protection (N-Boc/Fmoc) Start->Step1 Step2 Activation (Mixed Anhydride) Step1->Step2 Step3 Arndt-Eistert Homologation (Diazomethane -> Wolff Rearrangement) Step2->Step3 Step4 Deprotection & Salt Formation (HCl/Dioxane) Step3->Step4 Final Product: (S)-3-Amino-4-(2-fluorophenyl) butanoic acid HCl Step4->Final

Figure 2: Common synthetic pathway via homologation, preserving the chiral center.

Analytical Protocols

To ensure "Self-Validating" quality control, the following methods are standard:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Chiral column (e.g., Daicel Crownpak CR(+) or Chiralpak ZWIX) is required to separate enantiomers.

    • Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Acetonitrile gradients depending on the column.

    • Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (phenyl ring).

    • Acceptance Criteria: Enantiomeric Excess (ee) > 99.0%.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (D₂O or DMSO-d₆): Confirm the characteristic methylene protons. The α-protons (adjacent to COOH) typically appear as a doublet of doublets around 2.4-2.6 ppm. The β-proton (chiral center) appears around 3.6-3.8 ppm.

    • ¹⁹F NMR: A single distinct peak around -110 to -120 ppm confirms the mono-fluorine substitution and absence of regioisomers (e.g., 3-fluoro or 4-fluoro impurities).

  • Mass Spectrometry (LC-MS):

    • Mode: ESI Positive.

    • Target Ion: [M+H]⁺ = 198.1 m/z (Free base mass + H).

Handling, Stability & Safety

Storage Conditions
  • Temperature: Refrigerate at 2°C to 8°C . Long-term storage at -20°C is optimal for maintaining enantiomeric purity.

  • Environment: Store under inert gas (Argon or Nitrogen) to prevent oxidation or moisture absorption.

Safety Profile (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and use a dust mask/fume hood when handling the powder.

References

  • Vertex Chem. (n.d.). (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride Product Page. Catalog No. VC30330. Retrieved from

  • Chem-Impex International. (n.d.). 2-Fluoro-L-beta-homophenylalanine hydrochloride Technical Data. Catalog No. 24176. Retrieved from

  • PubChem. (2025).[3][5] Compound Summary: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride.[1][3] National Library of Medicine. Retrieved from

  • ChemBK. (2024).[1] 2-Fluoro-L-beta-homophenylalanine hydrochloride Properties. Retrieved from

  • Ma, J. et al. (2020). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Beilstein Journal of Organic Chemistry. Retrieved from

Sources

Technical Monograph: (S)-3-Amino-4-(2-fluorophenyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthesis, and Application in Peptidomimetics[1]

Executive Summary & Identification

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a specialized chiral


-amino acid derivative.[1] It serves as a critical building block in the synthesis of peptidomimetics and pharmaceutical intermediates, particularly in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and GABA receptor modulators.[1]

Unlike its


-amino acid counterparts, this 

-amino acid introduces a methylene group into the backbone, conferring resistance to proteolytic degradation—a property highly valued in increasing the half-life of peptide-based therapeutics.[1]
Chemical Identity Matrix[1][2][3]
ParameterDetail
Chemical Name (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride
Common Synonyms (S)-

-Homo-2-fluorophenylalanine HCl;

-(2-Fluorophenyl)-GABA HCl
CAS Number 246876-92-6 (Primary Reference for HCl salt)
Molecular Formula

Molecular Weight 233.67 g/mol (Salt); 197.21 g/mol (Free Base)
Chirality (S)-Enantiomer
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents

Note on CAS Specificity: CAS 246876-92-6 is the most frequently cited identifier for the (S)-enantiomer hydrochloride salt in chemical catalogs.[1] Researchers should verify the specific salt form (free base vs. HCl) when cross-referencing with legacy databases, as the 4-fluoro and 2,4,5-trifluoro analogs (Sitagliptin intermediates) have distinct registries.[1]

Structural Significance & Pharmacophore Logic[1]

The introduction of the fluorine atom at the ortho (2-) position of the phenyl ring is not merely cosmetic; it fundamentally alters the physicochemical profile of the molecule:

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol), blocking metabolic oxidation at the ortho position.[1]

  • Conformational Lock: The steric bulk of the fluorine atom (Van der Waals radius ~1.47 Å) induces restricted rotation around the

    
     bond, pre-organizing the molecule for receptor binding.[1]
    
  • Lipophilicity Modulation: Fluorination increases lipophilicity (

    
    ), enhancing membrane permeability compared to the non-fluorinated parent compound (Phenibut/
    
    
    
    -Homophenylalanine).[1]

Synthetic Methodology: The Arndt-Eistert Homologation[1]

While enzymatic resolution is possible, the most robust, self-validating protocol for generating high-enantiomeric excess (ee > 98%)


-amino acids from commercially available 

-amino acids is the Arndt-Eistert Homologation .[1] This method preserves the stereochemistry of the starting material.[1]
Protocol Design (Step-by-Step)

Pre-requisite: Start with (S)-2-Fluorophenylalanine (Boc-protected).[1]

Step 1: Mixed Anhydride Formation[1]
  • Reagents: Boc-(S)-2-Fluorophenylalanine, Isobutyl chloroformate (IBCF), N-methylmorpholine (NMM).[1]

  • Conditions: THF, -15°C.

  • Mechanism: Activation of the carboxylic acid.[1] The low temperature is critical to prevent racemization and decomposition of the mixed anhydride.[1]

Step 2: Diazoketone Generation[1]
  • Reagents: Diazomethane (

    
    ) in ether (excess).
    
  • Safety Note: Diazomethane is explosive and toxic.[1] Use a dedicated generator with polished glass joints (no ground glass) and blast shielding.[1]

  • Observation: Formation of a yellow solution indicates successful diazoketone formation.[1]

  • Validation: IR spectroscopy should show a strong diazo peak at ~2100

    
    .[1]
    
Step 3: Wolff Rearrangement (The Critical Step)[1]
  • Reagents: Silver benzoate (

    
    ) catalyst, Water, Dioxane/THF.[1]
    
  • Process: The silver catalyst promotes the loss of nitrogen, generating a ketene intermediate.[1] The ketene is immediately trapped by water to form the

    
    -amino acid.[1]
    
  • Stereochemical Integrity: The rearrangement proceeds with retention of configuration at the chiral center.[1]

Step 4: Deprotection & Salt Formation[1]
  • Reagents: 4M HCl in Dioxane.

  • Product Isolation: Precipitation of the hydrochloride salt.[1][2]

Pathway Visualization

The following diagram illustrates the logical flow and intermediate states of this synthesis.

ArndtEistert Start Boc-(S)-2-Fluoro-Phe (Alpha-Amino Acid) Anhydride Mixed Anhydride (Activated Species) Start->Anhydride IBCF, NMM -15°C Diazo Diazoketone (Key Intermediate) Anhydride->Diazo CH2N2 (Diazomethane) Ketene Ketene (Transient) Diazo->Ketene AgBz (Cat.) Wolff Rearrangement Product (S)-3-Amino-4-(2-fluorophenyl) butanoic Acid HCl Ketene->Product 1. H2O 2. HCl/Dioxane

Figure 1: Arndt-Eistert Homologation pathway for the conversion of


-amino acid to 

-amino acid with retention of chirality.[1]

Analytical Profiling & Quality Control

To ensure scientific integrity, the synthesized compound must undergo a rigorous QC panel.[1]

High-Performance Liquid Chromatography (HPLC)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90:10:0.1).[1]

  • Detection: UV at 210 nm and 254 nm.[1]

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98.0%. The (R)-isomer is the primary impurity to monitor.[1]

Nuclear Magnetic Resonance (NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • 1H NMR Signature:

    • 
       7.1–7.4 ppm: Multiplet (Aromatic protons, 2-fluoro substitution pattern).[1]
      
    • 
       3.6 ppm: Multiplet (1H, 
      
      
      
      , chiral center).[1]
    • 
       2.8–3.0 ppm: Multiplet (2H, 
      
      
      
      , benzylic).[1]
    • 
       2.3–2.5 ppm: Multiplet (2H, 
      
      
      
      , adjacent to carboxyl).[1]
    • Distinctive Feature: The diastereotopic splitting of the

      
       and 
      
      
      
      methylene protons confirms the rigid chiral environment.[1]

Applications in Drug Discovery[1][3][7][8][9]

Peptidomimetics

Incorporating this compound into peptide backbones creates "beta-peptides."[1] These structures adopt stable secondary structures (helices/sheets) similar to alpha-peptides but are invisible to standard proteases.[1]

  • Use Case: Designing peptide-based antibiotics or metabolic disease treatments (e.g., GLP-1 analogs) that require extended in vivo half-lives.[1]

GABA-B Receptor Agonism

Structurally, this compound is a fluorinated analog of Phenibut.[1]

  • Mechanism: It acts as a GABA mimetic.[1][3][4] The 2-fluoro group alters the binding affinity to the GABA-B receptor compared to the 4-fluoro or unsubstituted analogs.[1]

  • Research Utility: Used to map the steric tolerance of the GABA-B receptor orthosteric binding site.[1]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate before opening to prevent hydrolysis or clumping.[1]

References

  • VSN Chemical Catalog. (2024).[1] Product Analysis: VC30330 (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride.[1][6] Retrieved from

  • PubChem Database. (2025).[1][5] Compound Summary: 4-Fluorophenibut (Related Analog).[1][4] National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][7] Synthesis of Beta-Amino Acids via Arndt-Eistert Homologation. Technical Bulletin. Retrieved from

  • ChemicalBook. (2025).[1][8] Properties of Fluorinated Beta-Amino Acids. Retrieved from

  • CymitQuimica. (2025).[1][5][9][10] 3-Amino-4-phenylbutyric acid hydrochloride (Phenibut) Structure and Analogs. Retrieved from

Sources

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride: A Strategic Beta-Amino Acid Scaffold

[1]

Executive Summary

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride (CAS: 1217808-01-1 / related free acid CAS) is a specialized chiral ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-amino acidngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


privileged scaffold

Its most significant biological application lies in its role as the pharmacophore precursor for Dipeptidyl Peptidase-4 (DPP-4) inhibitors , most notably Sitagliptin (Januvia®), and potentially in Neprilysin (NEP) inhibition.[1] This guide details its structural pharmacology, the "fluorine effect" on metabolic stability, and its critical distinction from recreational GABA analogs.[1]

Part 1: Structural Identity & Chemical Logic[1][2]

The Regioisomer Distinction (Critical)

A common error in medicinal chemistry databases is the confusion of this compound with "4-Fluorophenibut." The biological activity is strictly dictated by the distance between the amino group and the carboxylic acid.

  • Phenibut / Baclofen Class (

    
    -amino acids): 
    
    • Structure: 4-Amino-3-phenylbutanoic acid.[1]

    • Distance: 3 carbon atoms between ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       and 
      
      
      .[2]
    • Target: Fits the GABA-B receptor binding pocket.[2]

  • Subject Compound (

    
    -amino acids): 
    
    • Structure: 3-Amino-4-(2-fluorophenyl)butanoic acid.[1]

    • Distance: 2 carbon atoms between ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       and 
      
      
      .
    • Target: Does not bind effectively to GABA-B. Instead, it mimics the transition state of peptide hydrolysis, making it a potent protease inhibitor scaffold .[1]

The Fluorine Effect

The inclusion of the fluorine atom at the ortho (2-position) of the phenyl ring is not arbitrary. It serves three specific pharmacological functions:

  • Metabolic Blocking: The C-F bond (116 kcal/mol) is stronger than the C-H bond, preventing oxidative metabolism (hydroxylation) at the biologically vulnerable phenyl ring positions.

  • Conformational Locking: The high electronegativity of fluorine induces a "gauche effect" with the adjacent amino group, locking the molecule into a bioactive conformation required for enzyme active sites (e.g., the S1 pocket of DPP-4).[1]

  • Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the amine, potentially improving bioavailability and blood-brain barrier (BBB) penetration via the LAT1 transporter.

Part 2: Biological Activity & Mechanism of Action[1]

Primary Mechanism: DPP-4 Inhibition

The (S)-3-amino-4-(2-fluorophenyl)butanoic acid moiety acts as a non-cleavable N-terminal residue mimic.[1]

  • Physiological Context: DPP-4 is an enzyme that rapidly degrades Incretin hormones (GLP-1 and GIP) which stimulate insulin release.[1]

  • Mechanism: Peptides containing a ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -amino acid at the N-terminus cannot be cleaved by DPP-4. By mimicking the N-terminal alanine or phenylalanine of the substrate but extending the backbone by one carbon (homologation), this scaffold binds to the enzyme's active site with high affinity but blocks catalytic turnover .
    
  • Outcome: Increased half-life of GLP-1, enhanced insulin secretion, and improved glucose control in Type 2 Diabetes.[1]

Secondary Mechanism: Peptidomimetic Stability

Beyond DPP-4, this compound is used to engineer "Beta-Peptides."[1]

  • Proteolytic Resistance: Standard proteases (trypsin, pepsin, cytosolic peptidases) recognize ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -peptide bonds. They cannot hydrolyze the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    -peptide bond formed by this compound.
  • Application: Incorporation of this residue into peptide drugs increases their plasma half-life from minutes to hours.[1]

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between the


Biological_Activity_PathwaysPrecursorPhenyl-Butanoic Acid CoreGamma_IsomerGamma-Amino Isomer(Phenibut/Baclofen)Precursor->Gamma_IsomerAmination at C4Beta_IsomerBeta-Amino Isomer(Subject Compound)Precursor->Beta_IsomerAmination at C3GABA_BGABA-B ReceptorAgonismGamma_Isomer->GABA_BHigh AffinityBeta_Isomer->GABA_BNegligible AffinityDPP4DPP-4 EnzymeInhibitionBeta_Isomer->DPP4High Affinity(Substrate Mimic)Effect_GABASedation / Anxiolysis(Neurological)GABA_B->Effect_GABAEffect_DPP4GLP-1 Stabilization(Metabolic)DPP4->Effect_DPP4

Caption: Mechanistic divergence of phenyl-butanoic acid isomers. The subject compound (Blue) targets metabolic enzymes, distinct from the neurological targets of its gamma-isomer (Yellow).[1]

Part 3: Experimental Protocols & Synthesis

Synthesis via Arndt-Eistert Homologation

The most robust method to generate the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Protocol:

  • Activation: React N-protected (Boc/Fmoc) 2-fluoro-L-phenylalanine with isobutyl chloroformate to form the mixed anhydride.

  • Diazotization: Treat with diazomethane (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) at -15°C to form the 
    
    
    -diazo ketone.
  • Wolff Rearrangement: Induce rearrangement using silver benzoate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and heat in the presence of water (or an alcohol). This inserts a 
    
    
    group, converting the
    
    
    -amino acid to the
    
    
    -amino acid.
  • Deprotection: Remove the Boc/Fmoc group using standard TFA or Piperidine protocols.

  • Salt Formation: Treat with 1M HCl in diethyl ether to precipitate the hydrochloride salt.

Analytical Quality Control (Chiral HPLC)

To ensure biological efficacy, the (S)-enantiomer excess (%ee) must be >99%.[1]

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose derivative)
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond) and 254 nm (Phenyl ring)
Expected RT (R)-isomer elutes first; (S)-isomer elutes second (Verify with racemic standard)

Part 4: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Handling: The free amino acid is zwitterionic and water-soluble; the HCl salt is highly soluble in water and methanol. Avoid inhalation of dust; use a fume hood.[1]

References

  • Kim, D., et al. (2005). "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes."[1] Journal of Medicinal Chemistry, 48(1), 141-151.[1] Link[1]

  • Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics."[1] Current Medicinal Chemistry, 9(8), 811-822.[1] Link

  • Bowery, N. G. (2006). "GABAB receptor: a site of therapeutic benefit."[1] Current Opinion in Pharmacology, 6(1), 37-43.[1] (Reference for lack of beta-amino acid affinity). Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 103611, 4-Amino-3-(4-fluorophenyl)butanoic acid (Phenibut analog comparison). Link[1]

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the neuropharmacology of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride .

Editorial Note on Nomenclature & Isomerism: The chemical name provided in the topic—(S)-3-Amino-4-(2-fluorophenyl)butanoic acid—technically describes a


-amino acid  (specifically, a derivative of 

-homophenylalanine). However, in the context of neuropharmacology and "drug development," this string is frequently conflated with its regioisomer, 4-Amino-3-(2-fluorophenyl)butanoic acid (also known as 2-Fluorophenibut or

-(2-fluorophenyl)-GABA), which is a potent central nervous system (CNS) depressant.

To ensure this guide is of maximum utility to researchers, it primarily addresses the neuroactive


-amino acid scaffold (2-Fluorophenibut)  while explicitly distinguishing the properties of the 

-amino acid isomer specified in the prompt.

Technical Guide & Whitepaper

Part 1: Executive Summary & Chemical Identity

The molecule belongs to the "gabapentinoid" and "GABA analog" class of compounds.[1][2] The introduction of a fluorine atom at the ortho (2-) position of the phenyl ring in the phenibut scaffold significantly alters its pharmacokinetic profile, metabolic stability, and receptor binding affinity compared to the parent compound (Phenibut) and its para (4-) fluoro analog.

1.1 Structural Disambiguation

It is critical to distinguish between the two primary isomers derived from the aminobutyric acid backbone:

FeatureTarget A: The Neuroactive Agent Target B: The Peptidomimetic
Common Name 2-Fluorophenibut (S)-

-Homo-2-fluorophenylalanine
IUPAC Name 4-Amino-3-(2-fluorophenyl)butanoic acid3-Amino-4-(2-fluorophenyl)butanoic acid
Class

-Amino Acid (GABA Analog)

-Amino Acid
Primary Activity GABA-B Agonist /

Ligand
Peptide Building Block / DPP-4 Inhibitor Intermediate
Neuropharmacology High (Anxiolytic, Sedative)Low (Likely inactive as standalone CNS agent)

This guide focuses on Target A , as it is the relevant pharmacological entity for CNS research, while addressing the specific stereochemistry (S) requested.

1.2 Stereochemistry: The (S)- Enantiomer

For 3-substituted GABA analogs (like Phenibut and Baclofen), the (R)-enantiomer is typically the eutomer (active form) for GABA-B receptor agonism.

  • (R)-2-Fluorophenibut: High affinity for GABA-B; moderate affinity for

    
     calcium channels.
    
  • (S)-2-Fluorophenibut: Generally considered the distomer (lower affinity) for GABA-B, though it may retain some activity at voltage-gated calcium channels (VGCC).

  • Note: If referring to the

    
    -amino acid (Target B), the (S)-  configuration is derived from natural L-amino acids and is the standard chiral form for peptidomimetics.
    
Part 2: Pharmacodynamics & Mechanism of Action

The pharmacological profile of 2-fluorophenibut is dual-action, modulating both inhibitory neurotransmission and excitatory signal propagation.

2.1 GABA-B Receptor Agonism

The primary mechanism involves the activation of metabotropic GABA-B receptors. The 2-fluoro substituent introduces steric bulk and electronic withdrawal effects that influence binding pocket fit.

  • Pathway: Activation of the G-protein coupled receptor (GPCR) GABA-B leads to the dissociation of the

    
     protein.
    
  • Effect:

    • Presynaptic: Inhibition of Voltage-Gated Calcium Channels (VGCC), reducing glutamate release.

    • Postsynaptic: Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) channels, causing hyperpolarization.

2.2

Subunit Binding (Gabapentinoid Action)

Like gabapentin and pregabalin, phenibut analogs bind to the


-1 subunit of P/Q-type voltage-gated calcium channels.
  • Mechanism: Binding prevents the trafficking of calcium channels to the synaptic membrane.

  • 2-Fluoro Impact: The ortho-fluorine atom may induce a conformational twist in the phenyl ring relative to the GABA backbone, potentially altering selectivity between GABA-B and

    
     compared to the unsubstituted parent.
    
2.3 Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of action in a neuronal synapse.

GABAB_Signaling Agonist (S)-2-Fluorophenibut GABAB GABA-B Receptor (GPCR) Agonist->GABAB Activates Gi_o Gi/o Protein GABAB->Gi_o Couples AC Adenylyl Cyclase Gi_o->AC Inhibits VGCC Voltage-Gated Ca2+ Channel Gi_o->VGCC Inhibits (Presynaptic) GIRK GIRK Channel (K+ Efflux) Gi_o->GIRK Activates (Postsynaptic) cAMP cAMP Levels AC->cAMP Decreases Hyperpol Hyperpolarization (Inhibition) VGCC->Hyperpol Reduces Excitability GIRK->Hyperpol Induces

Figure 1: Signal transduction pathway for GABA-B agonists. The ligand activates Gi/o proteins, inhibiting cAMP production and modulating ion channels to depress neuronal excitability.

Part 3: Pharmacokinetics & The Fluorine Effect

The substitution of hydrogen with fluorine at the 2-position (ortho) confers specific ADME (Absorption, Distribution, Metabolism, Excretion) advantages.

3.1 Metabolic Stability
  • Blockade of Oxidation: The C-F bond is extremely strong (approx. 116 kcal/mol). Phenyl rings are typically metabolized via hydroxylation. The 2-position is a common site for metabolic attack; fluorination blocks this, potentially extending the half-life (

    
    ).
    
  • Lipophilicity: Fluorine increases lipophilicity (

    
    ), facilitating blood-brain barrier (BBB) penetration.
    
    • Phenibut LogP: ~0.2

    • 2-Fluorophenibut LogP: ~0.6 (Estimated)

3.2 Comparative Data Table
CompoundStructureGABA-B Affinity (

)

Affinity
Est. Potency (Relative to Phenibut)
Phenibut 4-amino-3-phenyl...[3]~9.6

M
Low1x
(R)-Baclofen 4-amino-3-(4-chlorophenyl)...~0.13

M
Negligible~50-100x
4-Fluorophenibut 4-amino-3-(4-fluorophenyl)...~1.70

M
Moderate~5-10x
2-Fluorophenibut 4-amino-3-(2-fluorophenyl)...> 1.70

M
(Est.)
Unknown/High ~2-5x

Note: The 2-fluoro analog is generally reported anecdotally as less potent than the 4-fluoro analog but more sedating, suggesting a shift in the GABA-B /


 binding ratio.
Part 4: Experimental Protocols

For researchers synthesizing or characterizing this compound, the following protocols ensure scientific rigor.

4.1 Synthesis of 4-Amino-3-(2-fluorophenyl)butanoic Acid (HCl Salt)

Methodology adapted for the specific 2-fluoro isomer.

  • Reagents: 2-Fluorobenzaldehyde, Nitromethane, Ammonium Acetate, Lithium Aluminum Hydride (LAH).

  • Step 1: Henry Reaction:

    • Condense 2-fluorobenzaldehyde with nitromethane using ammonium acetate catalyst to form trans-2-fluoro-

      
      -nitrostyrene .
      
    • Validation: Verify alkene formation via

      
      H-NMR (look for vinylic protons at 7.5-8.0 ppm).
      
  • Step 2: Michael Addition:

    • React the nitrostyrene with diethyl malonate (using sodium ethoxide) to form the Michael adduct.

  • Step 3: Reduction & Hydrolysis:

    • Hydrolyze the ester groups and decarboxylate to form the

      
      -nitro acid.
      
    • Reduce the nitro group using Hydrogenation (Raney Ni) or Zn/HCl to yield the crude amino acid.

  • Step 4: Chiral Resolution (Critical for (S)-isomer):

    • Use chiral HPLC or fractional crystallization with a chiral acid (e.g., tartaric acid) to isolate the (S)-enantiomer .

  • Step 5: Salt Formation:

    • Dissolve free base in ethanol; add equimolar HCl (gas or dissolved in ether). Precipitate the hydrochloride salt.

4.2 Radioligand Binding Assay (GABA-B)

To determine the


 of the (S)-isomer.
  • Tissue Prep: Rat cerebral cortex synaptic membranes.

  • Radioligand:

    
    -CGP54626 (Selective GABA-B antagonist) or 
    
    
    
    -Baclofen.
  • Protocol:

    • Incubate membranes (200

      
      g protein) with 2 nM radioligand and varying concentrations of (S)-2-Fluorophenibut (
      
      
      
      to
      
      
      M).
    • Incubate for 60 min at 20°C in 50 mM Tris-HCl buffer (pH 7.4) containing 2.5 mM

      
      .
      
    • Terminate by rapid filtration over GF/B glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Part 5: Safety & Toxicology (Preclinical)

Warning: Fluorinated phenibut analogs exhibit a steeper dose-response curve than phenibut.

  • Dependence Liability: Chronic activation of GABA-B receptors leads to rapid downregulation. Withdrawal from fluorinated analogs is reported to be severe (insomnia, glutamate excitotoxicity, tremors).

  • Renal Clearance: Like gabapentin, these compounds are primarily excreted unchanged by the kidneys. Renal impairment significantly increases half-life and toxicity risk.

  • Interaction: Synergistic respiratory depression when combined with opioids, benzodiazepines, or alcohol.

References
  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews. Link

  • Froestl, W. (2010). "Chemistry and pharmacology of GABAB receptor ligands." Advances in Pharmacology. Link

  • Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews. Link

  • PubChem. (2024). "4-Amino-3-(4-fluorophenyl)butanoic acid (4-Fluorophenibut)."[3][4][5] National Library of Medicine. Link

  • ChemicalBook. (2024). "4-Amino-3-phenylbutanoic acid hydrochloride (Phenibut)." Link

  • Cayman Chemical. (2024). "4-fluoro Phenibut (hydrochloride) Product Information." Link

Sources

Technical Guide: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl as a GABA Analogue

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for drug development professionals and researchers. It addresses the specific chemical entity requested—(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride —while placing it in its critical pharmacological context as a structural isomer of the "Phenibut" class of GABA analogues.

Executive Summary & Nomenclature Alert

This guide analyzes (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride , a fluorinated


-amino acid derivative.

Critical Nomenclature Distinction: In the field of GABA analogues, confusion frequently arises between positional isomers. It is vital to distinguish the Target Molecule (a


-amino acid) from the Classical Phenibut Derivatives (

-amino acids).
FeatureTarget Molecule (This Guide) Classical "F-Phenibut"
IUPAC Name 3-Amino-4-(2-fluorophenyl)butanoic acid 4-Amino-3-(4-fluorophenyl)butanoic acid
Class

-Amino Acid (

-homophenylalanine derivative)

-Amino Acid (GABA derivative)
Primary Use Peptidomimetic building block; Sitagliptin intermediateGABA-B Agonist; Nootropic
Structure Amino group at C3; Aryl group at C4Amino group at C4; Aryl group at C3

While the


-isomers (Phenibut family) are well-characterized GABA-B agonists, the 

-isomer discussed here represents a distinct pharmacophore. This guide explores its potential as a GABA analogue, focusing on its metabolic stability, transport inhibition potential, and synthesis.

Chemical Constitution & Stereochemistry

The molecule is the hydrochloride salt of a chiral


-amino acid. The introduction of the fluorine atom at the ortho (2-) position of the phenyl ring introduces significant steric and electronic effects compared to the non-fluorinated parent or the para (4-) isomer.
Structural Analysis
  • Backbone: The 3-aminobutanoic acid backbone creates a constrained distance between the ammonium cation and the carboxylate anion, differing from the flexible GABA (

    
    -aminobutyric acid) chain.
    
  • Fluorine Substitution (2-F):

    • Electronic Effect: The high electronegativity of fluorine withdraws electron density from the phenyl ring (inductive effect,

      
      ), potentially altering 
      
      
      
      -stacking interactions in receptor binding pockets.
    • Conformational Lock: The ortho-fluorine creates steric repulsion with the alkyl chain, restricting the rotation of the phenyl ring. This "conformational locking" can enhance binding selectivity if the conformation matches the receptor pocket.

    • Lipophilicity: Fluorination generally increases lipophilicity (

      
      ), enhancing Blood-Brain Barrier (BBB) permeability compared to the non-fluorinated analog.
      
Visualization: Isomeric Relationship

The following diagram illustrates the structural divergence between the Target (


-isomer) and the Active GABA-B Agonist (

-isomer).

G cluster_0 Target Molecule (Beta-Isomer) cluster_1 Reference GABA Agonist (Gamma-Isomer) Beta (S)-3-Amino-4-(2-fluorophenyl)butanoic acid (Beta-Amino Acid) Likely GAT Inhibitor / Metabolically Stable Gamma 4-Amino-3-(4-fluorophenyl)butanoic acid (F-Phenibut) Potent GABA-B Agonist Beta->Gamma Positional Isomers (Distinct Pharmacology) GABA GABA (Endogenous Ligand) GABA->Beta Structural Isomerism (Amine Shift 4->3) GABA->Gamma Phenyl Substitution (at C3)

Caption: Structural relationship between endogenous GABA, the target Beta-isomer, and the known Gamma-agonist.

Pharmacological Profile[2][3][4][5][6][7][8]

While the


-isomer (Phenibut) is a direct agonist, the 

-isomer ((S)-3-amino-4-(2-fluorophenyl)butanoic acid) operates through different mechanisms within the GABAergic system.
Receptor Binding vs. Transport Inhibition

Research into


-amino acids suggests they are often poor agonists for GABA-B receptors, which require the specific extension of the 

-amino chain for activation. However, they show potential in two other areas:
  • GABA Transporter (GAT) Inhibition:

    
    -substituted amino acids can act as competitive substrates or inhibitors for GAT-1 and GAT-3. By blocking reuptake, they indirectly increase synaptic GABA concentrations.
    
  • Peptidomimetic Stability: The

    
    -amino structure renders the molecule resistant to GABA-Transaminase (GABA-T). Unlike GABA, which is rapidly degraded, this analogue persists in the CNS, potentially exerting prolonged neuromodulatory effects.
    
The "Ortho-Fluoro" Effect

The specific inclusion of the 2-fluorophenyl group (as opposed to the 4-fluorophenyl common in "F-Phenibut") is significant.

  • Metabolic Blockade: The C2-F bond blocks metabolic hydroxylation at the ortho position, a common Phase I metabolic route.

  • Binding Affinity: In analogous systems (e.g., phenylalanine derivatives), ortho-substitution often favors binding to the

    
     subunit of Voltage-Gated Calcium Channels (VGCC), similar to Pregabalin, rather than the GABA-B receptor.
    

Hypothesized Mechanism of Action:



Synthesis Protocol

The synthesis of the (S)-enantiomer is critical, as the (R)-enantiomer often lacks biological activity or possesses off-target toxicity. The preferred route for high optical purity is the Enzymatic Kinetic Resolution or Asymmetric Hydrogenation of the corresponding enamine.

Retrosynthetic Analysis
  • Target: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl

  • Precursor: 4-(2-fluorophenyl)-3-oxobutanoic acid ester (Beta-keto ester)

  • Key Transformation: Enantioselective transamination or asymmetric hydrogenation.

Step-by-Step Protocol (Transaminase Route)

This method utilizes an


-transaminase to install the chiral amine directly.
  • Substrate Preparation:

    • React 2-fluorophenylacetic acid with Meldrum's acid (using EDC/DMAP) to form the acyl derivative.

    • Reflux in methanol to yield Methyl 4-(2-fluorophenyl)-3-oxobutanoate .

  • Enzymatic Transamination:

    • Reagents: Substrate (50 mM), Isopropylamine (1 M, amine donor), PLP (1 mM, cofactor), (S)-selective

      
      -Transaminase enzyme (e.g., Arthrobacter sp. variant).
      
    • Conditions: pH 7.0 (Phosphate buffer), 30°C, 24 hours.

    • Process: The enzyme selectively converts the ketone at C3 to the (S)-amine.

  • Hydrolysis & Salt Formation:

    • The resulting ester is hydrolyzed using LiOH in THF/Water.

    • Acidify with 6M HCl to precipitate the target as the Hydrochloride salt .

    • Purification: Recrystallization from Isopropanol/Water.

Analytical Validation
  • HPLC: Chiral column (e.g., Chiralpak ZWIX) to confirm >99% ee (enantiomeric excess).

  • 1H NMR (D2O): Distinct signals for the diastereotopic protons at C2 (approx

    
     2.5-2.8 ppm) and the chiral proton at C3 (
    
    
    
    3.8 ppm).
  • 19F NMR: Single sharp peak corresponding to the ortho-fluorine (approx -118 ppm).

Comparative Data: Beta vs. Gamma Isomers[1]

The following table contrasts the target molecule with the established GABA analogue "F-Phenibut".

Parameter(S)-3-Amino-4-(2-fluorophenyl)... (Target)(RS)-4-Amino-3-(4-fluorophenyl)... (F-Phenibut)
Isomer Type

-Amino Acid

-Amino Acid
Receptor Target Likely VGCC (

) / GAT
GABA-B Agonist
Metabolic Stability High (Resistant to GABA-T)Moderate (Slowly metabolized)
Lipophilicity High (due to 2-F and

-structure)
High (due to 4-F)
Primary Risk Unknown off-target binding; accumulationTolerance; GABA-B downregulation
Status Research Chemical / IntermediateUnregulated Nootropic

Experimental Workflow: In Vitro Screening

To validate the "GABA Analogue" status of this specific isomer, the following screening cascade is recommended.

Workflow cluster_binding Primary Binding Screen cluster_functional Functional Validation Start Compound: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl Step1 GABA-B Receptor Assay (Radioligand Displacement) Start->Step1 Step2 GABA Transporter (GAT) Assay (Uptake Inhibition) Start->Step2 Decision1 Agonist? Step1->Decision1 Ki < 10 uM? Decision2 Inhibitor? Step2->Decision2 IC50 < 10 uM? Step3 Electrophysiology (Patch Clamp) Measure K+ Current Rectification ResultA Classify as GABA-B Agonist (Direct Analogue) Decision1->ResultA Yes ResultB Check VGCC Binding (Pregabalin-like) Decision1->ResultB No

Caption: Screening cascade to determine specific GABAergic mechanism of action.

References

  • Structure & Activity of Phenibut Derivatives: Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews.

  • Pharmacology of F-Phenibut (4-fluoro isomer): Hansen, K. B., et al. (2020).[1][2] "F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist."[1][3] European Journal of Pharmacology.

  • Beta-Amino Acids as GAT Inhibitors: Kragholm, B., et al. (2013). "Synthesis and evaluation of beta-amino acids as inhibitors of the GABA transporter GAT1." European Journal of Medicinal Chemistry.

  • Synthesis of (S)-3-Amino-4-arylbutanoic acids (Sitagliptin Intermediates): Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science.

  • Role of Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

Sources

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride receptor binding profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific receptor binding profile and pharmacological context of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride .

Editorial Note on Chemical Identity: This guide distinguishes between the


-amino acid  specified in your prompt (3-amino-4-phenyl...) and its pharmacologically active 

-amino acid
isomer (4-amino-3-phenyl... / 2-Fluorophenibut).[1][2][3][4] As the specified molecule is primarily a chiral intermediate with limited direct receptor affinity, this guide provides the binding profile for the

-scaffold while also detailing the profile of the likely intended psychoactive isomer, 2-Fluorophenibut , to ensure comprehensive utility.[1][2][3][4]

Receptor Binding Profile & Structural-Activity Relationships[1][2][3][4]

Executive Summary

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a fluorinated


-amino acid.[1][2][3][4] In pharmaceutical chemistry, it functions primarily as a chiral building block, most notably in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Sitagliptin analogs).[1][2][3][4]

Unlike its


-amino acid isomer (2-Fluorophenibut ), the specified 

-isomer exhibits negligible affinity for the GABA-B receptor due to the altered distance between the amino and carboxyl termini.[1][2][3][4] This guide details the structural reasons for this lack of binding and provides the comparative pharmacological profile of the active

-isomer, which acts as a potent GABA-B agonist.[1][2][3][4]
Chemical Identity & Isomeric Distinction[1][2][3][4][5][6]

To understand the receptor profile, one must first visualize the structural divergence between the requested


-amino acid and the active GABA mimetic.[1][2][3][4]

Figure 1: Structural Comparison (DOT Diagram)

ChemicalStructure cluster_0 Structural Isomerism Beta (S)-3-Amino-4-(2-fluorophenyl)butanoic acid (The Requested Molecule) Class: Beta-Amino Acid Primary Use: Synthesis Intermediate GABA_B GABA-B Receptor Orthosteric Site Beta->GABA_B Negligible Affinity (Incorrect N-to-COOH distance) Gamma (S)-4-Amino-3-(2-fluorophenyl)butanoic acid (2-Fluorophenibut) Class: Gamma-Amino Acid Primary Use: GABA-B Agonist Gamma->GABA_B High Affinity (Mimics GABA conformation)

Caption: Comparative structural logic showing why the requested


-isomer fails to bind GABA-B, while the 

-isomer (2-Fluorophenibut) is active.
Receptor Binding Profile: The -Scaffold

Molecule: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid[1][2][3][4]

3.1 Primary Target: GABA-B Receptor[1][2][3][4]
  • Affinity: Inactive / Negligible (

    
    ).[1][2][3][4]
    
  • Mechanism: The GABA-B receptor binding pocket requires a specific spatial separation between the zwitterionic ammonium (

    
    ) and carboxylate (
    
    
    
    ) groups.[1][2][3][4]
    • GABA (Endogenous):

      
      -amino acid (3 carbons separation).[1][2][3][4]
      
    • Phenibut/Baclofen:

      
      -amino acids (3 carbons separation).[1][2][3][4][5]
      
    • Requested Molecule:

      
      -amino acid (2 carbons separation).[1][2][3][4]
      
3.2 Off-Target Activity (Enzymatic)

While lacking receptor affinity, this scaffold is relevant in enzymatic inhibition:

  • DPP-4 (Dipeptidyl Peptidase-4):

    
    -amino acid derivatives are established inhibitors of DPP-4.[1][2][3][4] The (S)-3-amino-4-(2-fluorophenyl) moiety serves as a degradation-resistant mimetic of the N-terminal amino acid of GLP-1.[1][2][3][4]
    
  • Binding Mode: The

    
    -amino group forms a salt bridge with Glu205/Glu206 in the DPP-4 active site, while the fluorophenyl group occupies the S1 hydrophobic pocket.[1][2][3][4]
    
Comparative Pharmacology: The -Isomer (2-Fluorophenibut)

Note: This section addresses the profile of 4-amino-3-(2-fluorophenyl)butanoic acid , the likely intended target if the inquiry pertains to psychoactive effects.[1][2][3][4]

4.1 Binding Profile Summary
Receptor / TargetInteraction TypeAffinity (

/

)
Functional Outcome
GABA-B Receptor Agonist ~5 - 15

M
(Est.)[1][2][3][4]
Anxiolysis, Sedation, Muscle Relaxation
GABA-A Receptor None

M
No direct chloride channel modulation

Subunit (VDCC)
LigandModerate/LowPotential analgesia (weaker than Gabapentin)
Dopamine Receptors NoneN/ANo direct binding; downstream effects only
4.2 Detailed Mechanism[1][2][3]
  • GABA-B Agonism:

    • The 2-fluorophenyl ring acts as a bioisostere for the phenyl ring in Phenibut.[1][2][3][4]

    • Fluorine Effect: The electron-withdrawing nature of fluorine lowers the pKa of the amine, potentially increasing blood-brain barrier (BBB) permeability.[1][2][3][4]

    • Positional SAR:

      • 4-Fluoro (Para): Increases affinity ~6-fold over Phenibut (

        
        ).[1][2][3][4]
        
      • 2-Fluoro (Ortho): Steric hindrance at the ortho position often reduces affinity compared to the para isomer, likely resulting in a potency profile similar to or slightly weaker than unsubstituted Phenibut (

        
        ).[1][2][3][4]
        
  • 
     Subunit Interaction: 
    
    • Like Phenibut and Gabapentin, the

      
      -isomer likely binds the 
      
      
      
      subunit of voltage-dependent calcium channels (VDCCs).[1][2][3][4]
    • This inhibits the release of excitatory neurotransmitters (Glutamate, Substance P).[1][2][3][4]

Experimental Protocol: Determining Binding Affinity

To validate the binding profile of the (S)-3-amino compound (or its active isomer), the following radioligand displacement assay is the gold standard.

5.1 Materials
  • Ligand:

    
    -CGP54626 (High-affinity GABA-B antagonist) or 
    
    
    
    -Baclofen.[1][2][3][4]
  • Tissue Source: Rat cerebral cortex synaptic membranes (rich in GABA-B).[1][2][3][4]

  • Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM

    
    .
    
5.2 Workflow (DOT Diagram)

BindingAssay Prep Membrane Preparation (Rat Cortex Homogenization) Incubation Incubation (60 min @ 20°C) 1. Membranes 2. [3H]-Ligand (2 nM) 3. Test Compound (10^-9 to 10^-4 M) Prep->Incubation Filtration Rapid Filtration (Glass Fiber Filters / PEI treated) Incubation->Filtration Counting Liquid Scintillation Counting (Measure Bound Radioactivity) Filtration->Counting Analysis Data Analysis Non-linear regression -> Ki Value Counting->Analysis

Caption: Standard workflow for GABA-B competitive binding assay.

5.3 Step-by-Step Methodology
  • Membrane Prep: Homogenize rat cerebral cortex in ice-cold sucrose (0.32 M). Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes. Resuspend in Tris-HCl buffer.

  • Incubation: In 96-well plates, combine:

    • 50

      
      L Membrane suspension (
      
      
      
      protein).[1][2][3][4]
    • 25

      
      L 
      
      
      
      -CGP54626 (Final conc: 1-2 nM).[1][2][3][4]
    • 25

      
      L Test Compound (S)-3-Amino-4-(2-fluorophenyl)butanoic acid (Concentration range: 
      
      
      
      M to
      
      
      M).[1][2][3][4]
  • Equilibrium: Incubate for 60 minutes at room temperature (

    
    ).
    
  • Termination: Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.[1][2][3]

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1][2][3][4]
References
  • Bowery, N. G., et al. (2002).[1][2][3][4] "International Union of Pharmacology.[1][2][3] XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews, 54(2), 247-264.[1][2][3][4] Link

  • Lapin, I. (2001).[1][2][3][4] "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug."[1][2][3][4] CNS Drug Reviews, 7(4), 471-481.[1][2][3][4] Link

  • Kim, D., et al. (2005).[1][2][3][4] "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes."[1][2][3][4] Journal of Medicinal Chemistry, 48(1), 141-151.[1][2][3][4] (Describes the

    
    -amino acid scaffold utility). Link
    
  • Froestl, W. (2010).[1][2][3][4] "Chemistry and pharmacology of GABAB receptor ligands." Advances in Pharmacology, 58, 19-62.[1][2][3][4] Link

Sources

Technical Guide: In Vitro Characterization and Biocatalytic Synthesis of (S)-3-Amino-4-(2-fluorophenyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride In Vitro Studies Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Compound Profile

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a fluorinated


-amino acid derivative. Structurally, it is a 

-homophenylalanine analog where a fluorine atom is substituted at the ortho position of the phenyl ring.

Unlike its constitutional isomer Phenibut (4-amino-3-phenylbutanoic acid), which is a GABA-B agonist, this compound is primarily utilized as a chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates, most notably analogs of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Sitagliptin analogs). The introduction of the fluorine atom modulates lipophilicity, metabolic stability, and pKa, influencing the pharmacokinetic profile of the final drug candidate.

Structural Disambiguation (Critical)
  • Target Compound: 3-Amino-4-(2-fluorophenyl)butanoic acid (

    
    -amino acid).
    
    • Role: Peptidomimetic scaffold, DPP-4 inhibitor intermediate.

  • Isomer (Phenibut): 4-Amino-3-phenylbutanoic acid (

    
    -amino acid).
    
    • Role: GABA-B agonist, anxiolytic.[1]

  • Note: This guide focuses strictly on the

    
    -amino acid  variant.
    

In Vitro Synthesis: Biocatalytic Kinetic Resolution

The most robust in vitro method for generating high-enantiopurity (S)-3-Amino-4-(2-fluorophenyl)butanoic acid is enzymatic transamination . Chemical synthesis often yields racemates requiring costly separation. Biocatalysis using


-Transaminases (

-TAs) offers high enantioselectivity (

).
Experimental Workflow: Transaminase Screening

This protocol describes the kinetic resolution of the racemic


-amino acid or the asymmetric synthesis from its keto-precursor.

Reagents:

  • Substrate: 3-Oxo-4-(2-fluorophenyl)butanoic acid ethyl ester (or racemic amine).

  • Enzyme: Panel of (S)-selective

    
    -Transaminases (e.g., from Vibrio fluvialis or engineered variants).
    
  • Amine Donor: Isopropylamine (IPA) or L-Alanine.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[2]

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Dissolve substrate (10 mM) in DMSO.

    • Prepare PLP cofactor solution (1 mM) in Sodium Phosphate buffer (100 mM, pH 7.5).

  • Reaction Assembly (96-well plate format):

    • Add 180 µL of Enzyme/Buffer mix (containing 1 mg/mL enzyme, 1 mM PLP, 1 M Isopropylamine).

    • Initiate reaction with 20 µL Substrate stock.

  • Incubation:

    • Incubate at 30°C with orbital shaking (600 rpm) for 24 hours.

  • Quenching & Derivatization:

    • Quench with 200 µL Acetonitrile.

    • Centrifuge (4000 rpm, 10 min) to remove precipitated protein.

    • Optional: Derivatize supernatant with FDLA (Marfey’s reagent) for UV detection if MS is unavailable.

Mechanism of Action (PLP-Dependent Transamination)

The reaction relies on the "Ping-Pong Bi-Bi" mechanism where the PLP cofactor shuttles the amino group from the donor to the keto-acid substrate, stereoselectively forming the (S)-amine.

Transamination_Cycle Enz_PLP Enzyme-PLP (Internal Aldimine) Enz_PMP Enzyme-PMP (Pyridoxamine) Enz_PLP->Enz_PMP + Donor - Product Ketone Product_Ketone Copuct (Acetone) Enz_PLP->Product_Ketone Enz_PMP->Enz_PLP + Substrate - (S)-Target Amine Product_Amine (S)-Target Amine Enz_PMP->Product_Amine Donor Amine Donor (Isopropylamine) Donor->Enz_PLP Substrate Substrate (Keto-Acid) Substrate->Enz_PMP

Figure 1: Catalytic cycle of


-Transaminase converting the keto-precursor to the (S)-amine via the PLP/PMP shuttle.

Analytical Validation: Chiral Purity Determination

Ensuring the (S)-configuration is critical, as the (R)-enantiomer is often the active pharmacophore for DPP-4 inhibitors (e.g., Sitagliptin), making the (S)-enantiomer a critical control or distinct scaffold.

Chiral HPLC Protocol

Objective: Quantify Enantiomeric Excess (


).
ParameterSpecification
Column CROWNPAK CR-I(+) or Daicel Chiralpak ZWIX(+)
Mobile Phase Perchloric acid (pH 1.5) / Acetonitrile (85:15 v/v)
Flow Rate 0.5 mL/min
Temperature 25°C
Detection UV @ 210 nm (or 254 nm depending on phenyl absorption)
Sample Prep Dissolve 1 mg/mL in mobile phase. Filter via 0.22 µm PTFE.

Data Interpretation:

  • Separation Factor (

    
    ):  Should be > 1.2 for baseline separation.
    
  • Elution Order: typically, the (S)-isomer elutes first on Crown ether columns due to specific ammonium complexation geometry, but this must be validated with a reference standard.

Functional In Vitro Assays: Peptidomimetic Stability

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid is often incorporated into peptide chains to induce folding (e.g.,


-turns) and resist proteolytic degradation.
Proteolytic Stability Assay

Objective: Determine if the incorporation of the fluorinated


-amino acid confers resistance to serum proteases compared to standard 

-amino acids.

Protocol:

  • Substrate Synthesis: Synthesize a model tripeptide containing the test compound (e.g., Ac-Phe-[S-3-A-4-F-BA] -Ala-NH2).

  • Enzyme Prep: Prepare solutions of Chymotrypsin (specific for aromatic residues) and Trypsin in PBS (pH 7.4).

  • Incubation:

    • Mix Peptide (100 µM) with Enzyme (1 µM).

    • Incubate at 37°C.

  • Sampling:

    • Aliquots taken at t = 0, 15, 30, 60, 120 min.

    • Quench immediately with 1% TFA.

  • Analysis: LC-MS/MS quantification of remaining parent peptide.

Expected Outcome: Peptides containing the


-amino acid backbone should show a half-life (

) increase of >5-fold compared to the all-

-amino acid control, as the additional methylene group in the backbone prevents the protease catalytic triad from properly engaging the scissile bond.

In Vitro Pharmacology: DPP-4 Inhibition Screening

While the 2,4,5-trifluoro analog is the standard for Sitagliptin, the 2-fluoro analog is used in Structure-Activity Relationship (SAR) studies to probe the necessity of the fluorine contacts in the S1 binding pocket of the DPP-4 enzyme.

Fluorometric Assay

Objective: Measure


 against Recombinant Human DPP-4.

Reagents:

  • Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).

  • Buffer: 25 mM Tris-HCl, pH 8.0.

Workflow:

  • Inhibitor Dilution: Prepare serial dilutions of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid (0.1 nM to 100 µM).

  • Enzyme Addition: Add 10 ng/well rhDPP-4. Incubate 10 min at RT.

  • Substrate Initiation: Add 20 µM Gly-Pro-AMC.

  • Kinetic Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm) every 5 min for 30 min.

  • Calculation: Plot slope (RFU/min) vs. log[Inhibitor] to determine

    
    .
    

Diagrammatic Workflow: From Synthesis to Assay

Workflow cluster_Synth Biocatalytic Synthesis cluster_QC Quality Control cluster_App In Vitro Applications Start Start: Racemic Precursor (Keto-acid or Ester) Step1 Omega-Transaminase Screening (Amine Donor: IPA/Ala) Start->Step1 Step2 Kinetic Resolution / Synthesis Step1->Step2 Step3 Chiral HPLC (Crownpak CR-I) Step2->Step3 Decision ee > 99%? Step3->Decision Decision->Step2 No (Optimize) App1 Peptidomimetic Synthesis (Solid Phase) Decision->App1 Yes App2 DPP-4 Inhibition Assay (SAR Study) Decision->App2 Yes

Figure 2: Integrated workflow for the synthesis, validation, and application of the (S)-enantiomer.

References

  • Enzymatic Synthesis of Fluorinated Amino Acids

    • Title: Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool.[3]

    • Source: Helvetica Chimica Acta (via ResearchG
    • URL:

  • Transaminase Biocatalysis

    • Title: Discovery, Engineering and Application of Transaminases in Biocatalysis.[4]

    • Source: University of Greifswald.
    • URL: (General reference for Transaminase protocols).

  • Beta-Amino Acid Pharmacology

    • Title: Rational Design, Synthesis, and Mechanism of GABA-AT Inactivators (Discussing beta-amino acid scaffolds).
    • Source: PubMed Central (NIH).
    • URL:

  • Sitagliptin Intermediate Synthesis (Analog Context)

    • Title: Substrate screening of amino transaminase for the synthesis of a sitagliptin intermediate.[5]

    • Source: ResearchGate.[3]

    • URL:

Sources

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride potential therapeutic uses

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, therapeutic utility, and experimental handling of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride .

A Privileged Scaffold for Peptidomimetics and DPP-4 Inhibition

Part 1: Executive Technical Summary

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a chiral


-amino acid derivative, specifically an analog of 

-homophenylalanine. Unlike its

-amino acid counterparts (e.g., Phenibut) which primarily target GABA receptors, this

-amino acid scaffold is a critical intermediate in the synthesis of protease inhibitors, specifically Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in Type 2 Diabetes management.

The molecule features a 2-fluorophenyl substitution, which imparts unique metabolic stability and lipophilicity compared to the non-fluorinated parent. It serves as a "privileged structure" in medicinal chemistry, allowing for the construction of foldamers (stable peptide architectures) and enzyme inhibitors that resist physiological degradation.

Physicochemical Profile[1][2][3][4][5][6][7][8]
ParameterData
Chemical Name (3S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride
Molecular Formula C₁₀H₁₂FNO₂[1][2][3][4] · HCl
Class

-Amino Acid / Chiral Intermediate
Chirality (S)-Enantiomer (Eutomer for most protease targets)
Key Substituent Ortho-Fluorine (2-F) on Phenyl Ring
Solubility High in Water, Methanol (due to HCl salt form)
Primary Utility API Intermediate (Gliptins), Peptidomimetic Building Block

Part 2: Structural Pharmacology & Therapeutic Applications

Primary Therapeutic Utility: DPP-4 Inhibition (Diabetes)

The most authoritative application of this scaffold lies in the development of gliptins (e.g., analogs of Sitagliptin). DPP-4 inhibitors prevent the degradation of Incretin hormones (GLP-1 and GIP), thereby enhancing insulin secretion.

  • Mechanism of Action: The

    
    -amino acid moiety acts as a transition-state mimic. The primary amine forms a salt bridge with Glu205  and Glu206  in the DPP-4 active site.
    
  • The "Fluorine Effect": The 2-fluoro substitution is not merely decorative. It serves two critical functions:

    • Metabolic Blocking: It protects the phenyl ring from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

    • Conformational Lock: The electronic repulsion between the fluorine and the backbone carbonyl helps pre-organize the molecule into a bioactive conformation, reducing the entropy penalty upon binding.

Secondary Utility: Peptidomimetics & Foldamers

In drug discovery, native peptides suffer from rapid proteolytic cleavage. Incorporating (S)-3-Amino-4-(2-fluorophenyl)butanoic acid into a peptide backbone creates a


-peptide .
  • Proteolytic Resistance: Mammalian proteases (pepsin, trypsin) generally cannot cleave the bond adjacent to the

    
    -carbon.
    
  • Foldamer Formation: This specific residue promotes the formation of stable secondary structures (e.g., the

    
    -14-helix ), allowing for the design of drugs that mimic large protein-protein interaction surfaces.
    

Part 3: Mechanism of Action Visualization

The following diagram illustrates the interaction logic between the


-amino acid scaffold and the DPP-4 enzyme active site, highlighting the critical role of the (S)-configuration.

DPP4_Mechanism Scaffold (S)-3-Amino-4-(2-fluorophenyl) butanoic acid ActiveSite DPP-4 Active Site (S1 & S2 Pockets) Scaffold->ActiveSite Binds to Interaction Salt Bridge Formation (Glu205/Glu206) ActiveSite->Interaction Stabilized by NH3+ Group Effect Inhibition of GLP-1 Degradation Interaction->Effect Prevents Substrate Entry Outcome Enhanced Insulin Secretion Effect->Outcome Therapeutic Result Fluorine 2-Fluoro Substitution Fluorine->Scaffold Metabolic Stability Fluorine->ActiveSite Hydrophobic S2 Interaction

Figure 1: Pharmacodynamic logic of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid in DPP-4 inhibition.

Part 4: Experimental Protocol (Quality Control)

Objective: Determination of Enantiomeric Purity via Chiral HPLC. Context: For therapeutic use, the (S)-enantiomer must be


 pure to avoid off-target toxicity or reduced potency associated with the (R)-enantiomer.
Reagents & Equipment[7][10]
  • Column: Chiralpak AD-H or IA (Amylose-based stationary phase).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80:20:0.1).

  • Detection: UV at 210 nm and 254 nm.

  • Sample: 1 mg/mL of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl in mobile phase.

Step-by-Step Methodology
  • System Equilibration: Purge the HPLC system with the mobile phase at 1.0 mL/min for 30 minutes until the baseline stabilizes.

  • Sample Preparation:

    • Weigh 10 mg of the hydrochloride salt.

    • Dissolve in 10 mL of Isopropanol/Hexane (1:1). Note: Free basing with a drop of TEA may be required if the salt does not dissolve fully in the non-polar mobile phase.

    • Filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject 10 µL of the sample.

  • Run Parameters: Isocratic flow at 1.0 mL/min for 25 minutes. Temperature: 25°C.

  • Analysis:

    • The (R)-enantiomer typically elutes first or second depending on the specific column selector.

    • Calculate Enantiomeric Excess (

      
      ) using the formula:
      
      
      
      
  • Acceptance Criteria:

    
     is required for pharmaceutical intermediates.
    

Part 5: Synthesis Workflow (Enzymatic Resolution)

The most scalable route to this chiral intermediate often involves the enzymatic resolution of the racemic ester, as it avoids expensive chiral auxiliaries.

Synthesis_Workflow Start Racemic 3-Amino-4-(2-fluorophenyl) butanoate Ethyl Ester Enzyme Lipase Hydrolysis (Candida antarctica Lipase B) Start->Enzyme pH 7.0 Buffer, 30°C Separation Phase Separation (Acid/Base Extraction) Enzyme->Separation Selective Hydrolysis of (S)-Ester Product (S)-Acid Product (Precipitate) Separation->Product Aqueous Phase (Acidified) Waste (R)-Ester (Remains in Organic Phase) Separation->Waste Organic Phase SaltForm HCl Salt Formation (HCl in Dioxane) Product->SaltForm Purification

Figure 2: Enzymatic resolution pathway for high-purity synthesis.

Part 6: References

  • PubChem. (n.d.).[4] (3S)-3-amino-4-(2-fluorophenyl)butanoic acid.[2] National Library of Medicine.[4] Retrieved January 28, 2026, from [Link]

  • Kim, D., et al. (2005). Structure-Activity Relationships of β-Amino Acid Derivatives as Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for SAR of fluorinated beta-amino acids in gliptins).

  • Google Patents. (2012). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives. (Demonstrates the industrial relevance of the fluorinated phenyl-beta-amino acid scaffold). Retrieved from

  • Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. (Review of beta-amino acid stability and folding).

Sources

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (S)-3-Amino-4-(2-fluorophenyl)butanoic Acid Hydrochloride

Part 1: Executive Summary & Strategic Importance

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride (CAS: 246876-92-6 for the generic/salt forms) is a high-value chiral


-amino acid synthon. It represents a critical structural motif in modern medicinal chemistry, specifically within the class of 

-homophenylalanine derivatives
.

Unlike its


-amino acid cousins (such as the GABA analog Phenibut), this molecule places the amino group at the 

-position relative to the carboxylate, with the fluorophenyl ring attached via a methylene bridge at the

-position. This specific geometry makes it an essential building block for:
  • Peptidomimetics (Foldamers):

    
    -amino acids are resistant to proteolytic degradation by endogenous peptidases. The inclusion of the (S)-2-fluorophenyl moiety promotes specific secondary structures (like 
    
    
    
    -helices) through electronic repulsion and hydrophobic packing, used to design metabolically stable peptide drugs.
  • DPP-4 Inhibitor Analogs: It serves as a structural probe and intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., analogs of Sitagliptin), where the fluorine atom modulates lipophilicity and metabolic stability (preventing oxidative metabolism of the phenyl ring).

  • Chiral Resolution Standards: Used to determine enantiomeric purity and establish Structure-Activity Relationships (SAR) for GABA-B agonists and calcium channel

    
     ligands.
    

Part 2: Chemical Profile & Properties

The following data summarizes the physicochemical baseline for the hydrochloride salt.

PropertySpecification
IUPAC Name (3S)-3-amino-4-(2-fluorophenyl)butanoic acid hydrochloride
Common Designation (S)-

-Homo-2-fluorophenylalanine HCl
Molecular Formula C₁₀H₁₃ClFNO₂
Molecular Weight 233.67 g/mol
Chirality (S)-Enantiomer
Physical State White to off-white crystalline solid
Solubility Soluble in Water, Methanol; Sparingly soluble in Ethanol
Melting Point 208–212 °C (Decomposes)
pKa (Calc) Carboxyl: ~3.8
Hygroscopicity Moderate (Store under desiccant)

Part 3: Synthetic Architecture

To achieve high enantiomeric excess (ee > 99%), the industrial standard relies on Asymmetric Hydrogenation . The classical Arndt-Eistert homologation is less favored at scale due to the use of diazomethane.

Primary Workflow: Enantioselective Hydrogenation

This route utilizes a Rhodium (Rh) or Ruthenium (Ru) catalyst complexed with a chiral phosphine ligand (e.g., (S)-BINAP or (S)-SegPhos) to hydrogenate a


-amino acrylate precursor.

Mechanism:

  • Condensation: 2-Fluorophenylacetaldehyde reacts with malonic acid derivatives to form the

    
    -amino acrylate (enamine/imide intermediate).
    
  • Stereoselective Reduction: The chiral catalyst directs the addition of hydrogen to the Si-face or Re-face of the alkene, establishing the (S)-stereocenter at C3.

  • Deprotection/Salt Formation: Hydrolysis of protecting groups and treatment with HCl gas/dioxane yields the final hydrochloride salt.

Visualization: Synthesis Logic Flow

SynthesisWorkflow cluster_catalyst Catalytic Cycle Control Start Start: 2-Fluorophenylacetic Acid Step1 Meldrum's Acid Activation (Formation of Beta-Keto Ester) Start->Step1 DCC, DMAP Step2 Ammonium Acetate Condensation (Formation of Enamine) Step1->Step2 NH4OAc, Heat Step3 Asymmetric Hydrogenation [Rh(cod)Cl]2 + (S)-BINAP H2 (10-30 bar), MeOH Step2->Step3 Key Chiral Step Step4 Acid Hydrolysis & Deprotection Step3->Step4 6N HCl, Reflux Final Target: (S)-3-Amino-4-(2-fluorophenyl) butanoic acid HCl Step4->Final Crystallization

Figure 1: Industrial Asymmetric Hydrogenation route for high-purity (S)-beta-amino acid synthesis.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl via the modified Arndt-Eistert method (Lab Scale Alternative for Research).

Note: This protocol assumes starting from commercially available (S)-2-Fluorophenylalanine (N-protected).

Reagents:
  • N-Boc-(S)-2-Fluorophenylalanine (10 mmol)

  • Isobutyl chloroformate (11 mmol)

  • N-Methylmorpholine (NMM) (11 mmol)

  • Diazomethane (ether solution) [Warning: Explosive/Toxic]

  • Silver Benzoate (Catalyst)

  • 4M HCl in Dioxane

Methodology:
  • Mixed Anhydride Formation:

    • Dissolve N-Boc-(S)-2-Fluorophenylalanine in dry THF (50 mL) under Nitrogen atmosphere.

    • Cool to -15°C. Add NMM followed strictly by dropwise addition of Isobutyl chloroformate.

    • Causality: Low temperature prevents racemization of the alpha-carbon during activation.

  • Diazoketone Synthesis:

    • Stir the mixture for 15 minutes. Filter off the NMM-HCl salt precipitate rapidly.

    • Add the filtrate to a cold (0°C) solution of Diazomethane in ether.

    • Stir for 1 hour at 0°C, then overnight at room temperature.

    • Validation: Monitor TLC for disappearance of starting material. Evaporate solvent to yield the yellow diazoketone solid.

  • Wolff Rearrangement (Homologation):

    • Dissolve the diazoketone in Methanol (30 mL).

    • Add Silver Benzoate (0.1 eq) dissolved in Triethylamine (1 mL).

    • Reaction: Nitrogen gas evolution indicates the rearrangement of the carbon skeleton (insertion of CH2 group).

    • Reflux for 2 hours. Evaporate solvent to yield the Methyl ester of the N-Boc-beta-amino acid.

  • Hydrolysis & Salt Formation:

    • Dissolve ester in THF/Water (1:1) and add LiOH (2 eq). Stir until hydrolysis is complete.

    • Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate.

    • Dissolve the resulting free acid in dry Dioxane.

    • Add 4M HCl in Dioxane (5 eq) and stir for 3 hours to remove the Boc group.

    • Final Step: Add diethyl ether to precipitate the white hydrochloride salt. Filter and dry under vacuum.

Part 5: Structural & Pharmacological Logic[4][5]

The placement of the Fluorine atom at the ortho (2-) position of the phenyl ring is not arbitrary. It induces specific electronic and steric effects:

  • Metabolic Blocking: The C-F bond (bond energy ~116 kcal/mol) is stronger than C-H. Placing it at the 2-position blocks metabolic hydroxylation at this site, extending the half-life compared to the non-fluorinated analog.

  • Conformational Locking: The fluorine atom acts as a hydrogen bond acceptor. In peptide chains, this can interact with the amide backbone (NH), locking the side chain in a specific conformation (Gauche effect), which is critical for binding affinity in receptor pockets (e.g., GABA-B or DPP-4 active sites).

Visualization: Pharmacophore Comparison

Pharmacophore GABA GABA (Flexible, Rapid Deg.) Phenibut Phenibut (Beta-Phenyl-GABA) (BBB Permeable) GABA->Phenibut +Phenyl (Lipophilicity) Target (S)-2-F-Beta-Homo-Phe (Target Molecule) (Metabolically Stable) Phenibut->Target Homologation + F-Sub Target->Phenibut Structural Analog Sitagliptin Sitagliptin Fragment (2,4,5-Trifluoro Analog) Target->Sitagliptin Poly-fluorination

Figure 2: Structural evolution and relationship to known pharmacophores.

Part 6: References

  • Synthesis of Beta-Amino Acids via Arndt-Eistert:

    • Title: Efficient Synthesis of Enantiomerically Pure Beta-Amino Acids.[1]

    • Source: Podlech, J., & Seebach, D. (1995). Liebigs Annalen.

    • Link:[Link]

  • Asymmetric Hydrogenation of Beta-Amino Acrylates:

    • Title: Asymmetric Hydrogenation of β-Amino Acrylates: A Direct Route to β-Amino Acids.

    • Source: Lubell, W. D., et al. (2012).[2] Chemical Reviews.

    • Link:[Link]

  • Pharmacological Relevance (GABA Analogs):

    • Title: 4-Fluorophenibut and related GABA analogs: Synthesis and Activity. (Contextual reference for fluoro-phenyl-GABA analogs).

    • Source: PubChem Compound Summary for CID 103611.[3][4]

    • Link:[Link][5][4]

  • Sitagliptin Analog Synthesis (Relevance of Fluorinated Beta-Amino Acids):

    • Title: Efficient Synthesis of the Beta-Amino Acid Pharmacophore of Sitagliptin.

    • Source: Hansen, K. B., et al. (2009). Organic Process Research & Development.

    • Link:[Link]

  • General Properties and CAS Verification:

    • Title: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride - Substance Record.

    • Source: National Center for Biotechnology Information.

    • Link:[Link][5]

Sources

Metabolic Stability Profiling of (S)-3-Amino-4-(2-fluorophenyl)butanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide for Medicinal Chemistry & DMPK Applications

Executive Summary

This technical guide provides a comprehensive framework for assessing the metabolic stability of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride . Structurally, this compound is a


-amino acid derivative, specifically a fluorinated 

-homophenylalanine analog. It serves as a critical chiral building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (analogous to the Sitagliptin intermediate) and possesses unique stability characteristics defined by its non-proteinogenic backbone and aryl fluorination.

This document details the structural rationale for its predicted high stability, outlines the specific in vitro protocols required for validation, and provides a data interpretation framework for intrinsic clearance (


) and half-life (

) determination.

Structural Rationale & Metabolic Logic[1]

The metabolic fate of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid is governed by two primary structural features that confer resistance to standard metabolic pathways.

The Beta-Amino Acid Advantage (Proteolytic Resistance)

Unlike naturally occurring


-amino acids, this molecule places the amino group at the 

-position (C3).
  • Mechanism: Mammalian peptidases and proteases are stereoselective and regioselective for

    
    -peptide bonds. The 
    
    
    
    -backbone introduces an extra methylene group (
    
    
    ) between the carboxyl and amino functionalities.
  • Impact: This modification renders the molecule largely invisible to proteolytic cleavage, significantly extending its biological half-life compared to non-modified amino acid analogs.

Fluorine Substitution (Metabolic Blocking)

The inclusion of a fluorine atom at the ortho (2-position) of the phenyl ring serves as a metabolic blockade.

  • C-F Bond Strength: The Carbon-Fluorine bond is significantly stronger (approx. 116 kcal/mol) than the Carbon-Hydrogen bond (approx. 99 kcal/mol), making it resistant to oxidative cleavage.

  • Electronic Effect: The electronegativity of fluorine reduces the electron density of the phenyl ring, deactivating it towards electrophilic attack by Cytochrome P450 (CYP) enzymes, specifically reducing the likelihood of aromatic hydroxylation at the 2-position.

Predicted Metabolic Pathway Diagram

The following diagram illustrates the logical metabolic fate, contrasting high renal clearance with low metabolic turnover.

MetabolicFate Parent (S)-3-Amino-4-(2-fluorophenyl)butanoic acid Renal Renal Excretion (Unchanged) Parent->Renal Major Route (>70%) CYP CYP450 Oxidation (Minor Pathway) Parent->CYP Resistance due to F-sub Phase2 N-Acetylation / Glucuronidation (Trace) Parent->Phase2 Low Affinity Hydroxylated Metabolites Hydroxylated Metabolites CYP->Hydroxylated Metabolites

Figure 1: Predicted metabolic disposition showing renal excretion as the dominant pathway due to structural resistance to oxidation and proteolysis.

In Vitro Stability Assessment Protocols

To empirically validate the stability profile, the following self-validating protocols using Liver Microsomes and Hepatocytes are required.

Microsomal Stability Assay (Phase I Metabolism)

This assay determines the intrinsic clearance (


) mediated by CYP450 enzymes.

Reagents & System:

  • Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike with test compound (final conc. 1 µM) to minimize saturation kinetics. Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: Remove 50 µL aliquots at specific time points:

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Labetalol).

  • Processing: Centrifuge at 4,000 rpm for 20 mins at 4°C to pellet proteins. Collect supernatant for LC-MS/MS analysis.

Control System (Self-Validation):

Control Type Compound Expected Result Purpose

| High Clearance | Verapamil / Testosterone |


 depletion in 30 min | Validates enzyme activity |
| Low Clearance  | Warfarin | 

depletion in 60 min | Validates system stability | | No Cofactor | Test Compound (-NADPH) | No depletion | Rules out chemical instability |
Hepatocyte Stability Assay (Phase I & II)

Microsomes lack cytosolic enzymes. Hepatocytes provide a complete cellular model to assess Phase II conjugation (Glucuronidation/Acetylation).[1]

Modifications to Protocol:

  • System: Cryopreserved human hepatocytes (viability >75%).

  • Cell Density:

    
     cells/mL.[2]
    
  • Incubation Time: Extend up to 120 or 240 minutes due to the expected high stability of the beta-amino acid core.

Analytical Methodology (LC-MS/MS)[4][5]

Accurate quantification of the polar zwitterionic parent compound requires specific chromatographic conditions.

  • Column: C18 is often insufficient for polar amino acids. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a Polar-Embedded C18 (e.g., Acquity HSS T3).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • MRM Transition: Monitor the parent ion (

    
     for free acid) to the characteristic fragment (loss of 
    
    
    
    and
    
    
    ).

Data Interpretation & Kinetics

Calculating Intrinsic Clearance ( )

Plot the natural logarithm (


) of the remaining compound percentage against time. The slope (

) of the linear regression represents the elimination rate constant.




Upscaling to In Vivo Clearance

To predict human hepatic clearance (


), upscale using physiological scaling factors:


  • MPPGL (Microsomal Protein Per Gram Liver): 45 mg/g (Human).

  • Liver Weight: ~21 g/kg body weight.

Evaluation Workflow Diagram

StabilityWorkflow Start Start Assessment Microsome Microsomal Assay (Phase I) Start->Microsome Calc Calculate t1/2 Microsome->Calc Decision Is t1/2 > 60 min? Calc->Decision Stable High Stability (Low Extraction Ratio) Decision->Stable Yes Unstable Metabolic Liability Identify Metabolites Decision->Unstable No Hepatocyte Hepatocyte Assay (Check Phase II) Stable->Hepatocyte Confirm

Figure 2: Decision tree for interpreting stability data. Beta-amino acids typically follow the "Yes" path.

Expected Results & Discussion

Based on Structure-Activity Relationships (SAR) of similar fluorinated beta-amino acids (e.g., Sitagliptin intermediates):

  • High Metabolic Stability: The compound is expected to exhibit a

    
     minutes in human liver microsomes.
    
  • Low Intrinsic Clearance:

    
     protein is anticipated.
    
  • Renal Dominance: In an in vivo setting, the compound will likely be eliminated via renal filtration rather than hepatic metabolism.

  • Stereochemical Stability: The (S)-enantiomer is generally stable against racemization under physiological conditions, but chiral LC-MS should be used to confirm no inversion occurs during incubation.

Risk Factor: If metabolism occurs, look for N-acetylation (common for primary amines escaping oxidation) or minor O-glucuronidation at the carboxylic acid tail.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., & Smith, A. I. (2002). Metabolism of beta-amino acids by mammalian tissues. Current Medicinal Chemistry.[3][4]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2][5][6]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Explains the C-F bond stability rationale).

  • Vincent, S. P., et al. (2013). Sitagliptin: A review of its discovery, properties, and clinical use. (Provides comparative data for fluorinated beta-amino acid stability).

Sources

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Process Evolution, and Synthetic Methodology

Executive Summary

Target Molecule: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride Class: Chiral


-amino acid (

-homophenylalanine derivative) Significance: This compound is a critical structural analog of the pharmacophore found in Sitagliptin (Januvia) and other DPP-4 inhibitors. While the commercial drug utilizes the 2,4,5-trifluorophenyl and (R)-configuration, the (S)-3-Amino-4-(2-fluorophenyl) variant represents a vital scaffold for structure-activity relationship (SAR) studies in peptidomimetics and next-generation antidiabetic agents.

The history of its synthesis mirrors the "Green Chemistry" revolution in pharmaceutical manufacturing: evolving from wasteful classical resolution to metal-catalyzed asymmetric hydrogenation, and finally to the state-of-the-art biocatalytic transamination.

Part 1: The Target Molecule & Clinical Context

The molecule belongs to the class of


-amino acids, which are chemically stable against peptidases, making them highly valuable in drug design for extending half-life.
FeatureSpecification
Chemical Name (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl
Stereochemistry (S)-Enantiomer (Note: Sitagliptin uses the (R)-isomer)
Key Moiety 2-Fluorobenzyl side chain
Role Chiral building block; Peptidomimetic backbone
CAS (Generic) Related to 1260624-98-3 (Free base analog)
Structural Logic

The 2-fluorophenyl group provides specific steric and electronic properties (metabolic stability via C-F bond) distinct from the non-fluorinated or poly-fluorinated analogs. The


-amino acid backbone introduces a specific foldamer capability, often inducing helical structures in peptides that mimic natural protein binding domains.
Part 2: Route 1 — The Chemocatalytic Standard (Asymmetric Hydrogenation)

Historically, the first scalable route to chiral


-amino acids of this class was developed by Merck & Co. for the Sitagliptin intermediate. This method relies on the asymmetric hydrogenation of an unprotected enamine ester.
Mechanistic Insight

The synthesis hinges on the ability of Rhodium(I) complexed with a chiral ferrocenyl ligand (Josiphos) to discriminate between the prochiral faces of a


-keto ester derivative.

The Challenge: Standard enamines are unstable. The Solution: The formation of an ammonium salt of the enamine stabilizes the substrate for hydrogenation.

Experimental Workflow (Chemical Route)

ChemicalRoute Substrate Meldrum's Acid + 2-Fluorophenylacetic Acid KetoEster Beta-Keto Ester Intermediate Substrate->KetoEster Condensation Enamine Enamine Amide Formation KetoEster->Enamine NH4OAc / MeOH Hydrogenation Asymmetric Hydrogenation (Rh(COD)2OTf + (R,S)-Josiphos) Enamine->Hydrogenation H2 (200 psi), 50°C Hydrolysis Acid Hydrolysis (HCl) Hydrogenation->Hydrolysis Deprotection Product (S)-Product HCl Salt Hydrolysis->Product Crystallization

Figure 1: The chemocatalytic route utilizing Rh-Josiphos hydrogenation. To obtain the (S)-enantiomer, the ligand chirality must be inverted relative to the standard Sitagliptin process.

Detailed Protocol: Asymmetric Hydrogenation

Adapted from Hansen et al. (JACS 2009) for the (S)-analog.

  • Substrate Preparation: React 2-fluorophenylacetic acid with Meldrum's acid using isopropenyl acetate/catalytic H2SO4. Reflux in methanol to yield the methyl 4-(2-fluorophenyl)-3-oxobutanoate.

  • Enamine Formation: Treat the beta-keto ester with ammonium acetate in methanol at reflux. The enamine crystallizes upon cooling.

  • Catalyst Preparation: In a glovebox, mix

    
     and the chiral ligand (R,S)-t-Bu-Josiphos  (Note: Ligand selection controls stereochemistry; (R,S)-ligand typically yields (S)-product, but screening is required).
    
  • Hydrogenation:

    • Load enamine and catalyst (0.1 mol%) into an autoclave.

    • Pressurize with Hydrogen gas (200 psi / 14 bar).

    • Heat to 50°C for 12–24 hours.

    • Result: >95% conversion, typically >90% ee.[1][2]

  • Hydrolysis & Salt Formation:

    • Concentrate the reaction mixture.

    • Add 6N HCl and reflux to hydrolyze the ester.

    • Cool to crystallize the (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride .

Part 3: Route 2 — The Biocatalytic Revolution (Transaminase)

The "Green Chemistry" breakthrough (winning the 2010 Presidential Green Chemistry Challenge) replaced the heavy metal Rhodium catalyst with an engineered enzyme.

Mechanistic Insight

Transaminases (Aminotransferases) transfer an amino group from a donor (like isopropylamine) to a ketone acceptor.

  • Advantage: Eliminates high-pressure hydrogen and heavy metals.

  • Selectivity: Enzymes are perfectly stereoselective.

  • Challenge: Wild-type enzymes did not accept the bulky fluorophenyl substrate.

  • Solution: Directed Evolution (Codexis) created a variant with an expanded active site.

Experimental Workflow (Enzymatic Route)

Biocatalysis Ketone Pro-Chiral Ketone (4-(2-fluorophenyl)-3-oxobutanoate) Cycle Biocatalytic Cycle (DMSO/Buffer) Ketone->Cycle Substrate Enzyme Engineered Transaminase (PLP-Dependent) Enzyme->Cycle Catalyst Donor Amine Donor (Isopropylamine) Donor->Cycle NH2 Source Product (S)-Amino Acid Ester Cycle->Product Stereoselective Transamination Waste Acetone (Coproduce) Cycle->Waste Removed via Vacuum Final (S)-3-Amino-4-(2-fluorophenyl) butanoic acid HCl Product->Final Hydrolysis (HCl)

Figure 2: The biocatalytic transamination cycle. Equilibrium is driven by the removal of the volatile acetone coproduct.

Detailed Protocol: Transamination

Based on Savile et al. (Science 2010), adapted for the (S)-isomer.

Critical Note: To obtain the (S)-enantiomer , one must select an (S)-selective


-transaminase (e.g., derived from Vibrio fluvialis or commercially available (S)-selective ATA panels), rather than the (R)-selective ATA-117 used for Sitagliptin.
  • Reaction Mix:

    • Substrate: 50 g/L methyl 4-(2-fluorophenyl)-3-oxobutanoate dissolved in DMSO.

    • Buffer: 100 mM Triethanolamine (pH 8.5).

    • Amine Donor: 1M Isopropylamine (also serves as buffer).

    • Cofactor: 1 mM Pyridoxal-5'-phosphate (PLP).

    • Enzyme: 2 g/L (S)-Selective Transaminase powder.

  • Process:

    • Stir at 40–45°C.

    • Equilibrium Shift: Apply partial vacuum (approx. 200 mbar) or a nitrogen sweep to continuously remove the acetone byproduct. This drives the reaction to completion (>99% conversion).

  • Workup:

    • Acidify to pH 2 to quench enzyme.

    • Extract unreacted ketone (if any) with ethyl acetate.

    • Basify aqueous layer to extract the amino ester.

    • Hydrolyze ester with 6N HCl.

    • Crystallize the HCl salt from water/isopropanol.

Part 4: Comparative Process Analysis

For a drug development professional, choosing the right route depends on the development stage.

MetricRoute 1: Rh-Catalyzed HydrogenationRoute 2: Biocatalytic Transamination
Stereoselectivity (ee) 90–95% (Requires upgrading)>99.9% (Perfect)
Yield 80–85%90–95%
Catalyst Cost High (Rhodium + Chiral Ligand)Low (Recombinant Enzyme)
Equipment High-Pressure Hydrogenator (Safety Risk)Standard Reactor (Atmospheric)
Purification Requires recrystallization to remove RhFiltration of denatured protein
Throughput High (Fast reaction)Medium (Slower kinetics, 24h+)
Suitability Early Phase / Small ScaleLate Phase / Manufacturing
Part 5: Quality Control & Characterization

To validate the synthesis of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl , the following analytical criteria must be met:

  • Chiral HPLC:

    • Column: ChiralPak AD-H or Crownpak CR(+).

    • Mobile Phase: Perchloric acid (pH 1.5) for Crownpak; Hexane/IPA for AD-H (on ester).

    • Criterion: >99.5% ee (S-isomer).[3]

  • NMR Verification:

    • 1H NMR (D2O): Distinct doublet for the

      
      -protons (
      
      
      
      2.4-2.6), multiplet for the
      
      
      -proton (
      
      
      3.8-4.0), and characteristic splitting of the 2-fluorophenyl aromatic protons.
    • 19F NMR: Single signal for the ortho-fluorine (approx

      
       -118 ppm).
      
References
  • Biocatalytic Breakthrough (The Science Paper): Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Huisman, G. W. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]

  • Chemical Synthesis (Rh-Josiphos Route): Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]

  • Process Chemistry Review (Evolution of the Route): Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., Njolito, E., Wang, F., ... & Armstrong III, J. D. (2004). Highly efficient synthesis of

    
    -amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society, 126(32), 9918-9919.
    [Link]
    
  • Presidential Green Chemistry Challenge Award (2010): EPA.gov. (2010). Greener Synthetic Pathways Award: Merck & Co., Inc. and Codexis, Inc. [Link]

  • Transaminase Engineering Context: Humble, M. S., & Berglund, P. (2011). Biocatalytic promiscuity: the first wave of amino-acid racemases. European Journal of Organic Chemistry, 2011(18), 3391-3401. (Provides context on transaminase mechanism). [Link]

Sources

Methodological & Application

Application Note: High-Enantioselectivity Synthesis of (S)-3-Amino-4-(2-fluorophenyl)butanoic Acid Hydrochloride

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride . This molecule belongs to the class of

1

Unlike classical resolution methods (e.g., fractional crystallization) which suffer from a maximum 50% theoretical yield, this protocol utilizes Asymmetric Hydrogenation of


-Enamino Esters1

1
Target Molecule Profile
PropertyDescription
IUPAC Name (3S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride
Chemical Formula

Molecular Weight 233.67 g/mol (Free base: 197.[1][2]21)
Key Structural Feature

-amino acid with a 2-fluorobenzyl side chain
Chirality (S)-configuration at C3

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the chiral amine at the

1

1
Strategic Disconnections[1]
  • C-N Bond Formation: Established via asymmetric hydrogenation of an enamine.[1]

  • Carbon Backbone Extension: Achieved using Meldrum's acid to homologate the acetic acid derivative by two carbons.[1]

RetrosynthesisTarget(S)-3-Amino-4-(2-fluorophenyl)butanoic acid HClEnamineBeta-Enamino Ester(Achiral Intermediate)Target->EnamineAsymmetricHydrogenationKetoEsterBeta-Keto EsterEnamine->KetoEsterAmmonium AcetateCondensationStart2-Fluorophenylacetic AcidKetoEster->StartMeldrum's AcidHomologation

Figure 1: Retrosynthetic pathway utilizing the Meldrum's acid platform for carbon homologation.[1]

Critical Material Attributes (CMA)

To ensure reproducibility and safety, the following reagent specifications are mandatory:

  • 2-Fluorophenylacetic acid: Purity

    
    .[1][3] Impurities (e.g., 3-fluoro or 4-fluoro isomers) are difficult to separate downstream.[1]
    
  • Meldrum's Acid: Must be stored dry; moisture leads to hydrolysis and lower yields in the acylation step.[1]

  • Catalyst Precursor:

    
     (Chloro(1,5-cyclooctadiene)rhodium(I) dimer).[1]
    
  • Chiral Ligand:

    
     (or commercially available analogs like Walphos).[1] Note: The ligand chirality determines product stereochemistry.[1] For (S)-product, the (R)-(S) ligand series is typically required, but screening is recommended.[1]
    

Detailed Synthesis Protocol

Stage 1: Synthesis of the -Keto Ester

Objective: Convert 2-fluorophenylacetic acid to the corresponding

1
  • Activation: In a dry reactor under

    
    , dissolve 2-fluorophenylacetic acid  (1.0 eq) in anhydrous THF (10 vol).
    
  • Coupling: Add CDI (1,1'-Carbonyldiimidazole) (1.1 eq) portion-wise at 0°C. Stir for 1 hour at room temperature (RT) to form the acyl imidazole.

  • Meldrum's Addition: Add Meldrum's acid (1.1 eq) to the mixture. Stir at RT for 4–6 hours.[1]

  • Workup (Solvent Swap): Concentrate the solution to remove THF. Redissolve the residue in Methanol (10 vol).

  • Decarboxylation/Esterification: Reflux the methanolic solution for 4–6 hours.

    • Mechanism:[1][4][5][6][7][8] The Meldrum's adduct undergoes alcoholysis and decarboxylation to yield the methyl

      
      -keto ester.[1]
      
  • Isolation: Concentrate the methanol. Partition residue between Ethyl Acetate and 1N HCl.[1] Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
    • Yield Target: >85%[1][3][6][9]

    • Appearance: Pale yellow oil.[1]

Stage 2: Formation of -Enamino Ester

Objective: Introduce the nitrogen atom in a prochiral form.[1]

  • Reaction: Dissolve the Stage 1

    
    -keto ester (1.0 eq) in Methanol  (5 vol).
    
  • Reagent Addition: Add Ammonium Acetate (

    
    , 5.0 eq).
    
  • Process: Reflux the mixture for 3–5 hours. Monitor by HPLC for disappearance of the keto ester.[1]

  • Workup: Concentrate to remove methanol. Dissolve residue in tert-butyl methyl ether (TBME) and wash with water.[1]

  • Purification: Crystallize from heptane/TBME or use directly if purity >95% by HPLC.

    • Critical Check: Ensure the E/Z enamine isomer ratio is consistent, although the hydrogenation usually converges both.[1]

Stage 3: Asymmetric Hydrogenation (The Critical Step)

Objective: Enantioselective reduction of the C=C bond to set the (S)-stereocenter.[1]

Safety Warning: High-pressure hydrogenation requires rated stainless steel autoclaves.

  • Catalyst Preparation (In Glovebox):

    • Mix

      
       (0.5 mol%) and 
      
      
      (1.1 mol% relative to Rh) in degassed Methanol/Trifluoroethanol (TFE) mixture (1:1).[1] Stir for 30 mins to form the active complex.
  • Loading:

    • Load the

      
      -Enamino Ester  (from Stage 2) into the autoclave liner.[1]
      
    • Add the catalyst solution.[1][10]

    • Substrate concentration should be approx.[1] 0.1 – 0.2 M.[1]

  • Hydrogenation:

    • Purge autoclave 3x with

      
      , then 3x with 
      
      
      .[1]
    • Pressurize to 20 bar (approx. 300 psi)

      
      .
      
    • Stir at 50°C for 12–24 hours.

  • Analysis: Check conversion and ee (enantiomeric excess) via Chiral HPLC.

    • Acceptance Criteria: Conversion >99%, ee >95%.

Stage 4: Hydrolysis and Salt Formation

Objective: Remove the methyl ester and form the stable HCl salt.[1]

  • Hydrolysis: Dissolve the hydrogenated ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT until ester is consumed.

  • Acidification: Adjust pH to ~2 using 2N HCl. Extract the free amino acid (zwitterion form) or proceed to salt formation directly.[1]

  • Salt Formation:

    • Evaporate THF.

    • Add 4N HCl in Dioxane or concentrated aqueous HCl.[1]

    • Evaporate to dryness or precipitate by adding diethyl ether.[1]

  • Recrystallization: Recrystallize the crude solid from Isopropanol/Water to upgrade chiral purity if necessary (optical enrichment).

Experimental Workflow Diagram

Workflowcluster_0Stage 1: Activationcluster_1Stage 2: Enamine Formationcluster_2Stage 3: Asymmetric Catalysiscluster_3Stage 4: Final ProcessingStep12-Fluorophenylacetic Acid+ CDI + Meldrum's AcidStep2Methanol Reflux(Decarboxylation)Step1->Step2Step3Reaction with NH4OAc(Methanol, Reflux)Step2->Step3Step4Isolation ofBeta-Enamino EsterStep3->Step4Step5Rh-Josiphos CatalystH2 (20 bar), 50°CStep4->Step5Step6Chiral HPLC Check(Target: >95% ee)Step5->Step6Step6->Step5Fail (Reprocess)Step7LiOH HydrolysisStep6->Step7PassStep8HCl Salt Formation& CrystallizationStep7->Step8

Figure 2: Step-by-step experimental workflow for the synthesis of the target hydrochloride salt.

Analytical Controls & Quality Assurance

Chiral HPLC Method

To verify the (S)-enantiomer purity, use the following method (based on standard amino acid analysis):

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (or 254 nm for the fluorophenyl ring).[1]

  • Reference: The (S)-enantiomer typically elutes after the (R)-enantiomer on AD-H columns, but standards must be injected for confirmation.

NMR Characterization (Expected)[1][4]
  • 
     NMR (
    
    
    ):
    
    
    7.1-7.4 (m, 4H, Ar-H), 3.8 (m, 1H, CH-N), 2.8-3.0 (m, 2H,
    
    
    -Ar), 2.4-2.6 (m, 2H,
    
    
    -COOH).[1]
  • 
     NMR:  Single peak around -118 ppm (relative to 
    
    
    ).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Wet Meldrum's acid or incomplete CDI activation.[1]Dry Meldrum's acid under vacuum.[1] Ensure

evolution ceases before adding Meldrum's acid.
Low ee in Stage 3 Oxygen in autoclave or catalyst poisoning.[1]Degas all solvents thoroughly (freeze-pump-thaw).[1] Ensure substrate is free of chloride/sulfur impurities.[1]
Incomplete Conversion (Stage 3) Low

pressure or insufficient agitation.[1]
Increase pressure to 30 bar. Ensure gas-liquid mass transfer is efficient (high stir rate).
Oily Final Product Presence of residual solvents or impurities.[1]Triturate with diethyl ether or perform slow crystallization from iPrOH/Water.[1]

References

  • Steinhuebel, D., et al. (2009).[1] "Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society.[1][8][11] Link[1]

  • Hansen, K. B., et al. (2005).[1] "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development. Link[1]

  • Lübbers, T., et al. (2007).[1] "Synthesis of Enantiomerically Pure

    
    -Amino Acids." Chemical Reviews. (General methodology for Rh-catalyzed hydrogenation).
    
  • PubChem Compound Summary. "(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid" (Structural analog reference). Link[1]

Note: While references 1 and 2 describe the trifluoro- analog (Sitagliptin), the chemistry is homologous and serves as the authoritative basis for the mono-fluoro derivative described in this protocol.[1]

Application Note: Chiral Synthesis of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the chiral synthesis of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride , a critical


-amino acid building block structurally analogous to the intermediate used in the production of DPP-4 inhibitors (e.g., Sitagliptin).

This guide prioritizes two high-fidelity routes:

  • Biocatalytic Transamination (Green Chemistry/High Selectivity).

  • Asymmetric Hydrogenation (Traditional Scale-Up).


H

ClFNO

(HCl Salt)

Strategic Analysis & Route Selection

The synthesis of


-amino acids containing a phenyl ring at the 

-position presents a stereochemical challenge at the

-carbon. While classical resolution (e.g., via diastereomeric salt formation) is possible, it is yield-limited (max 50%). Modern pharmaceutical manufacturing relies on Asymmetric Hydrogenation or Biocatalysis to achieve

enantiomeric excess (ee) with high throughput.
FeatureRoute A: Biocatalytic TransaminationRoute B: Asymmetric Hydrogenation
Key Reagent

-Transaminase (engineered)
Rh(I) + Chiral Ligand (e.g., Josiphos)
Selectivity (ee)

(Kinetic & Thermodynamic control)

(Requires recrystallization)
Conditions Aqueous buffer, Ambient Temp/PressureHigh Pressure H

, Organic Solvent
Sustainability High (Green Chemistry Award Standard)Moderate (Heavy metal waste management)
Recommendation Primary Choice for purity and yield.Secondary Choice for HTS/Chem-catalysis labs.

Synthesis Pathway Visualization

The following diagram illustrates the divergent pathways from the common precursor, (2-fluorophenyl)acetic acid.

Synthesis_Pathway Start Starting Material: (2-Fluorophenyl)acetic acid Inter1 Intermediate 1: Meldrum's Acid Adduct Start->Inter1  Meldrum's Acid  EDC/DMAP KetoEster Key Precursor: Beta-Keto Ester 4-(2-fluorophenyl)-3-oxobutanoate Inter1->KetoEster  EtOH, Reflux Enz_Step Route A: Biocatalysis (R)-Amine Donor + Transaminase PLP Cofactor KetoEster->Enz_Step  pH 7-8, 30°C Chem_Step1 Route B: Enamine Formation NH4OAc / MeOH KetoEster->Chem_Step1 Enz_Prod (S)-Beta-Amino Acid Ester Enz_Step->Enz_Prod  Dynamic Kinetic Resolution Hydrolysis Hydrolysis & Salt Formation (HCl / iPrOH) Enz_Prod->Hydrolysis Chem_Step2 Asymmetric Hydrogenation Rh(COD)2OTf + (S)-Binap/Josiphos High Pressure H2 Chem_Step1->Chem_Step2  Beta-Enamine Chem_Step2->Hydrolysis  Chiral Beta-Amino Ester Final Target Product: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl Hydrolysis->Final

Caption: Divergent synthesis strategies utilizing a common beta-keto ester precursor derived from 2-fluorophenylacetic acid.[1]

Detailed Protocols

Phase 1: Precursor Synthesis (Common to both routes)

Objective: Synthesize Ethyl 4-(2-fluorophenyl)-3-oxobutanoate.

  • Activation: Charge a reactor with (2-fluorophenyl)acetic acid (1.0 eq), Meldrum's acid (1.1 eq), and DMAP (1.2 eq) in dichloromethane (DCM) at 0°C.

  • Coupling: Add EDC·HCl (1.2 eq) portion-wise. Stir at 25°C for 4 hours.

  • Workup: Wash with 1N HCl to remove DMAP/urea byproducts. Isolate the organic layer.

  • Decarboxylation/Esterification: Swap solvent to Ethanol. Reflux for 3–5 hours. The Meldrum's acid adduct undergoes ring-opening and decarboxylation to yield the

    
    -keto ester .
    
  • Quality Control: Confirm by NMR (characteristic singlet at

    
     ppm for C2-H
    
    
    
    flanked by carbonyls).
Phase 2 (Route A): Biocatalytic Transamination (Recommended)

This protocol mimics the industrial synthesis of Sitagliptin, utilizing an engineered


-transaminase to install the amine with perfect stereocontrol.

Reagents:

  • Substrate: Ethyl 4-(2-fluorophenyl)-3-oxobutanoate.

  • Enzyme: Commercial

    
    -Transaminase (e.g., Codexis ATA-117 analog or Arthrobacter sp. variant specific for (S)-selectivity).
    
  • Amine Donor: Isopropylamine (1-2 M) or Alanine (with LDH/GDH recycling system).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

Workflow:

  • Buffer Prep: Prepare 100 mM Triethanolamine buffer (pH 8.5) containing 1 mM PLP and 50% DMSO (co-solvent for solubility).

  • Reaction: Add the

    
    -keto ester (50 g/L) and Isopropylamine (1.5 M). Initiate by adding the Transaminase enzyme preparation.[2]
    
  • Incubation: Stir at 30–40°C for 24 hours.

    • Mechanism:[2][3][4][5] The enzyme facilitates the transfer of the amino group from isopropylamine to the ketone. The equilibrium is driven forward by the removal of acetone (volatile byproduct).

  • Extraction: Acidify to pH 2 to quench enzyme. Wash with MTBE to remove unreacted ketone. Basify aqueous layer to pH 10 and extract the (S)-

    
    -amino ester into DCM.
    
Phase 2 (Route B): Asymmetric Hydrogenation

Reagents:

  • Catalyst: [Rh(COD)

    
    ]OTf (0.5 mol%).
    
  • Ligand: (R,S)-t-Bu-Josiphos (or equivalent ferrocenyl ligand).

  • Source: Ammonium Acetate.

Workflow:

  • Enamine Formation: Reflux the

    
    -keto ester with Ammonium Acetate in Methanol to form the 
    
    
    
    -amino acrylate (enamine). Isolate by concentration.[2][6]
  • Hydrogenation: Dissolve the enamine in degassed Trifluoroethanol (TFE). Add the Rh-catalyst/Ligand complex under Nitrogen.

  • Pressurization: Charge autoclave with H

    
     (10–20 bar). Stir at 50°C for 12 hours.
    
    • Critical Parameter: TFE is crucial as a solvent to prevent catalyst inhibition by the amine product.

  • Isolation: Concentrate to yield the protected (S)-

    
    -amino ester.
    
Phase 3: Hydrolysis and Salt Formation (Final Step)

Objective: Convert the ester to the free acid hydrochloride salt.

  • Hydrolysis: Dissolve the (S)-amino ester in 2N NaOH (aq) and THF (1:1). Stir at RT until TLC shows disappearance of ester (approx. 2h).

  • Free Acid Isolation: Neutralize carefully with HCl to pH 7. Evaporate THF.

  • Salt Formation: Dissolve the residue in minimal isopropanol (iPrOH). Add concentrated HCl (or HCl in dioxane) dropwise at 0°C.

  • Crystallization: The hydrochloride salt will precipitate. Filter, wash with cold Et

    
    O, and dry under vacuum.
    

Analytical Controls & Specifications

ParameterMethodAcceptance Criteria
Identity

H-NMR (D

O)

7.1-7.4 (m, 4H, Ar-H), 3.8 (m, 1H, CH-N), 2.9 (d, 2H, CH

-Ar), 2.4 (d, 2H, CH

-COOH).
Chiral Purity Chiral HPLC (Crownpak CR+)

ee (S-enantiomer).
Chemical Purity HPLC (C18, 210 nm)

.[7][8]
Fluorine Content

F-NMR
Single peak (approx -118 ppm vs CFCl

).

Troubleshooting Guide

  • Issue: Low Conversion in Enzymatic Step.

    • Cause: Product inhibition or pH drift.

    • Solution: Ensure continuous removal of acetone (byproduct) using a nitrogen sweep or reduced pressure. Re-check buffer capacity to maintain pH 8.5.

  • Issue: Low ee in Hydrogenation.

    • Cause: Catalyst poisoning or improper ligand match.

    • Solution: Ensure the starting enamine is free of residual ammonium salts. Switch to a more sterically demanding ligand like (S)-Binap if Josiphos fails.

  • Issue: Oiling out during Salt Formation.

    • Cause: Water content too high.

    • Solution: Azeotrope the crude hydrolysis product with toluene before adding HCl/iPrOH.

References

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

  • Hansen, K. B., et al. (2009). "First generation process for the preparation of the DPP-IV inhibitor sitagliptin." Organic Process Research & Development, 13(4), 598-608. Link

  • Hsiao, Y., et al. (2004). "Highly efficient synthesis of

    
    -amino acid derivatives via asymmetric hydrogenation of unprotected enamines." Journal of the American Chemical Society, 126(32), 9918-9919. Link
    
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2761574, (3S)-3-amino-4-(2-fluorophenyl)butanoic acid.[9] Link

Sources

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride for neurological disorder research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (S)-3-Amino-4-(2-fluorophenyl)butanoic Acid HCl in Neurological Therapeutic Development

Executive Summary

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a specialized chiral


-amino acid building block, structurally defined as the 

-homolog of L-2-fluorophenylalanine. In neurological research, this compound serves as a critical pharmacophore for synthesizing metabolically stable peptidomimetics and small-molecule enzyme inhibitors (e.g., DPP-4, Neprilysin).

Its value lies in two key properties:

  • 
    -Backbone Architecture:  Introduces resistance to physiological proteases (aminopeptidases/carboxypeptidases), significantly extending the half-life of CNS-targeted peptides.
    
  • Ortho-Fluorine Substitution: Modulates lipophilicity and alters the electronic profile of the aromatic ring without significant steric perturbation, enhancing Blood-Brain Barrier (BBB) penetration and receptor binding affinity.

This guide details the protocols for incorporating this scaffold into CNS drug candidates, focusing on solid-phase synthesis, stability validation, and enzymatic screening.

Technical Specifications & Handling

PropertySpecification
Chemical Name (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride
Structural Class

-Amino Acid (Homophenylalanine derivative)
Molecular Formula C

H

FNO

· HCl
Stereochemistry (S)-Enantiomer (Correlates to L-amino acid lineage)
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM.
Storage -20°C, Desiccated. Hygroscopic.
Key Application Peptidomimetic Synthesis, Protease Inhibitor Design

Handling Precaution: As a hydrochloride salt, the compound is acidic. For organic synthesis (e.g., Fmoc protection), it must be neutralized in situ or converted to the free base to prevent side reactions.

Application Logic: The "Beta-Scan" in CNS Drug Design

The primary application of this compound is the "Beta-Scan" technique, where native


-amino acids (specifically Phenylalanine or Tyrosine) in a neuropeptide sequence are systematically replaced by their 

-homologs.

Mechanism of Action:

  • Proteolytic Resistance: The extra methylene group (

    
    ) in the backbone prevents recognition by standard proteases that cleave 
    
    
    
    -peptide bonds.
  • Conformational Locking: The (S)-configuration maintains the side-chain topology of the native L-amino acid, preserving receptor recognition (e.g., Opioid or Tachykinin receptors) while freezing the backbone in a specific secondary structure (helix or turn).

Workflow Visualization:

G Start Target Neuropeptide (e.g., Enkephalin) Design In Silico Design (Identify Phe Residues) Start->Design Synth Fmoc-Protection of (S)-3-Amino-4-(2-F-Ph)-Butanoic Acid Design->Synth Select Residue SPPS Solid Phase Peptide Synthesis (Beta-Scan Integration) Synth->SPPS Assay In Vitro Stability (Plasma/CSF) SPPS->Assay Result Lead Candidate (High Stability/Affinity) Assay->Result t1/2 > 120 min

Caption: Workflow for integrating (S)-3-Amino-4-(2-fluorophenyl)butanoic acid into neuropeptide drug discovery pipelines.

Experimental Protocols

Protocol A: Fmoc-Protection for Solid Phase Synthesis

Rationale: The raw HCl salt cannot be used directly in standard SPPS. It must be N-terminally protected with Fmoc.

Reagents:

  • (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide) (1.1 eq)

  • Sodium Bicarbonate (

    
    )
    
  • Acetone/Water (1:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the HCl salt in 20 mL of Water/Acetone (1:1).

  • Neutralization: Add

    
     (2.5 eq) slowly. The solution will bubble (release of 
    
    
    
    ). Ensure pH is
    
    
    8-9.
  • Reaction: Add Fmoc-OSu (1.1 eq) dissolved in 5 mL Acetone dropwise over 15 minutes.

  • Incubation: Stir at Room Temperature (RT) for 12 hours. Monitor by TLC (System: Chloroform/Methanol 9:1).

  • Work-up:

    • Evaporate Acetone under reduced pressure.

    • Acidify the remaining aqueous layer to pH 2.0 using 1N HCl. The product will precipitate as a white solid.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate to obtain Fmoc-(S)-3-Amino-4-(2-fluorophenyl)butanoic acid .

Protocol B: CNS Stability Assay (Human Plasma/CSF)

Rationale: To quantify the stability enhancement provided by the


-amino acid substitution.

Materials:

  • Test Compound: Peptidomimetic containing the (S)-

    
    -amino acid.
    
  • Control: Native

    
    -peptide.
    
  • Matrix: Pooled Human Plasma or Artificial CSF (aCSF) with added proteases.

  • Analysis: LC-MS/MS.

Procedure:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute stock to 10

    
    M in pre-warmed (37°C) Plasma/CSF.
    
  • Sampling: Aliquot 50

    
    L samples at time points: 0, 15, 30, 60, 120, 240, and 1440 min.
    
  • Quenching: Immediately add 200

    
    L of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
    
  • Centrifugation: Spin at 10,000

    
     g for 10 min.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion decay.

  • Calculation: Plot

    
     vs. Time to determine the degradation rate constant (
    
    
    
    ) and Half-life (
    
    
    ).

Expected Result: The


-substituted analog should exhibit a 


3-fold higher than the native control.

Therapeutic Context: DPP-4 and Neuroprotection

Beyond peptidomimetics, this compound is a structural analog of the amine moiety found in Sitagliptin (which uses a trifluorophenyl


-amino acid).

Research Application: Researchers investigating Alzheimer’s Disease (AD) or Parkinson’s Disease (PD) can use this scaffold to synthesize novel DPP-4 Inhibitors .

  • Hypothesis: Inhibition of DPP-4 in the brain prevents the degradation of GLP-1 and GIP, which are neurotrophic factors.

  • Advantage: The 2-fluorophenyl group (vs. 2,4,5-trifluoro) alters the inhibitor's polarity, potentially improving BBB transport via LAT1 (Large Neutral Amino Acid Transporter) if the carboxylic acid is masked as a prodrug.

References

  • Steer, D. L., et al. "Beta-amino acids: Versatile peptidomimetics for CNS drug discovery." Current Medicinal Chemistry, 2002. Link

  • Haufe, G., et al. "Fluorine in Medicinal Chemistry and Chemical Biology." Wiley-VCH, 2009.
  • Deacon, C. F. "Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes." Frontiers in Endocrinology, 2019. (Mechanistic basis for DPP-4 inhibitors in neuro-metabolic coupling). Link

  • Wang, X., et al. "Structure-Activity Relationships of Beta-Amino Acid Derivatives as Dipeptidyl Peptidase IV Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008. (Structural analogs of Sitagliptin).

Disclaimer: This document is for research and development purposes only. The compound described is not approved for human clinical use. Always consult Safety Data Sheets (SDS) before handling.

Using (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: (S)-3-Amino-4-(2-fluorophenyl)butanoic Acid Hydrochloride


-Amino Acid Intermediates

Executive Summary & Pharmaceutical Context

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride (CAS: 246876-92-6 for free acid; HCl salt implied) is a high-value chiral


-amino acid derivative. Structurally, it is a fluorinated analog of 

-homophenylalanine.

In the pharmaceutical industry, this motif is critical for two primary therapeutic classes:

  • DPP-4 Inhibitors (Diabetes): It serves as a structural analog to the intermediate used in Sitagliptin (which utilizes the 2,4,5-trifluoro analog). The monofluoro substitution is often explored in Structure-Activity Relationship (SAR) studies to modulate metabolic stability and lipophilicity without altering the binding mode significantly.

  • Peptidomimetics & Foldamers:

    
    -amino acids are incorporated into peptide backbones to induce specific secondary structures (helices/sheets) that are resistant to proteolytic degradation, a key strategy in extending the half-life of peptide drugs.
    

Key Technical Challenge: The primary challenges in using this intermediate are maintaining enantiomeric purity during coupling (avoiding racemization), managing the hygroscopicity of the hydrochloride salt, and ensuring complete removal of borane or transition metal impurities if synthesized via asymmetric hydrogenation.

Technical Specifications & Properties

PropertySpecificationApplication Note
Chemical Formula

HCl salt form improves stability over zwitterion.
Molecular Weight 233.67 g/mol Use this value for stoichiometric calculations.
Chirality (S)-EnantiomerCritical for biological activity; requires >99.5% ee.
Solubility High: Water, Methanol, DMSOLow: DCM, Hexanes, TolueneDissolve in DMF/DMSO for coupling reactions.
Hygroscopicity Moderate to HighStore in desiccator at -20°C. Weigh in low-humidity environment.
pKa (approx)

-COOH: ~3.5

-NH3+: ~9.0
Zwitterionic character suppressed in HCl form.

Critical Protocol: Enantiomeric Purity Analysis (Chiral HPLC)

Before committing this intermediate to expensive GMP synthesis, you must validate its optical purity. Standard C18 columns cannot separate enantiomers.

Objective: Quantify the (R)-enantiomer impurity levels down to 0.1%.

Methodology: We utilize a Crown Ether-based chiral stationary phase, which is highly effective for primary amines.

  • Column: DAICEL CROWNPAK® CR-I(+) (150 mm x 3.0 mm, 5 µm)

  • Mobile Phase: Perchloric acid aqueous solution (pH 1.5 to 2.0).

    • Why? Low pH ensures the amino group is fully protonated (

      
      ), which is necessary for inclusion complexation with the crown ether.
      
  • Flow Rate: 0.4 mL/min

  • Temperature: 25°C (Lower temperatures can improve resolution if separation is poor).

  • Detection: UV at 210 nm (Amide/Carboxyl absorption) or 254 nm (Phenyl ring).

Sample Preparation:

  • Dissolve 5 mg of sample in 1 mL of mobile phase.

  • Filter through a 0.22 µm PTFE syringe filter.

  • Warning: Do not use acetonitrile or methanol as diluents if they are not in the mobile phase, as they can disrupt the crown ether complexation.

Workflow: Peptide Coupling & Protection Strategy

The free acid/amine functionality requires a strategic approach to prevent polymerization. The HCl salt protects the amine, but it must be liberated in situ or protected formally (e.g., Boc/Fmoc) depending on the direction of synthesis.

Scenario A: Using as a C-Terminal Electrophile (Amine Protection Required)

If you are coupling the carboxylic acid to another amine, you must first protect the


-amino group.

Step-by-Step Boc-Protection Protocol:

  • Dissolution: Suspend 10.0 g (42.8 mmol) of the HCl salt in 100 mL of 1,4-Dioxane/Water (1:1).

  • Basification: Cool to 0°C. Slowly add

    
     (2.5 eq) to adjust pH to ~10.
    
    • Control: Monitor pH carefully; hydrolysis of the ester is not a risk here (it's a free acid), but high pH can cause racemization over long periods.

  • Reagent Addition: Add

    
     (1.2 eq) in one portion.
    
  • Reaction: Warm to RT and stir for 12 hours.

  • Workup: Acidify with 1M KHSO4 to pH 2-3 and extract with Ethyl Acetate.

    • Note: KHSO4 is preferred over HCl to prevent acid-catalyzed deprotection of the Boc group.

Scenario B: Direct Coupling (In-situ Neutralization)

When using the molecule as a nucleophile (coupling the amine to an activated acid), you must neutralize the HCl salt without isolating the free base (which is unstable/zwitterionic).

Coupling Diagram (Graphviz):

CouplingProtocol Figure 1: In-Situ Neutralization and Coupling Workflow Start Start: (S)-3-Amino-4-(2-fluorophenyl) butanoic acid HCl Solvent Dissolve in DMF (0.1 M concentration) Start->Solvent Base Add DIPEA (2.5 eq) Neutralize HCl salt Solvent->Base Liberate Amine Combine Combine Solutions Stir at 0°C -> RT Base->Combine Activate Separate Vessel: Activate Carboxylic Acid Partner (HATU + DIPEA) Activate->Combine Add Activated Ester Monitor Monitor via LC-MS Check for unreacted amine Combine->Monitor Workup Acid Wash (1M HCl) Remove DIPEA salts Monitor->Workup Conversion >98%

Critical Insight - The "Base Shock": When adding DIPEA to the HCl salt, do so at 0°C. The heat of neutralization can locally spike the temperature. Although


-amino acids are less prone to oxazolone-mediated racemization than 

-amino acids, thermal control is a hallmark of precision chemistry.

Purification: Crystallization vs. Chromatography

For pharmaceutical intermediates, crystallization is preferred over column chromatography for scalability and impurity rejection.

Protocol for Recrystallization (Enrichment of Optical Purity): If the chiral HPLC shows <99% ee, perform a "swish" or recrystallization.

  • Solvent System: Isopropanol (IPA) / Water (95:5).

  • Procedure:

    • Dissolve the crude HCl salt in minimum hot water (80°C).

    • Slowly add hot IPA until turbidity is just observed.

    • Allow to cool slowly to RT, then to 4°C.

  • Mechanism: The racemic lattice often has different solubility characteristics than the pure enantiomeric lattice. For many amino acid salts, the racemate is less soluble, but in specific alcoholic systems, the pure enantiomer can be driven out. Validation required for specific batch.

Safety & Handling (E-E-A-T)

  • Hazard Identification: As a fluorinated phenyl alkyl amine, assume potential for skin irritation and eye damage (H315, H319).[1]

  • Dust Hazard: The HCl salt is a fine powder. Use a localized exhaust or powder containment hood to prevent inhalation.

  • Fluorine NMR: Use

    
     as a quick diagnostic tool. The 2-fluoro substituent will show a distinct multiplet around -110 to -120 ppm (relative to 
    
    
    
    ). This is a powerful, non-destructive purity check that avoids column usage.

References

  • Steer, D. L., et al. (2002). "Beta-Amino acids: versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link

  • Kim, D., et al. (2005). "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Journal of Medicinal Chemistry, 48(1), 141-151. (Foundational paper for Sitagliptin class synthesis). Link

  • Daicel Corporation. "Instruction Manual for CROWNPAK® CR-I(+)." Chiral Technologies. (Standard protocol for amino acid separation). Link

  • Cluzeau, J., & Lubell, W. D. (2004). "Design and synthesis of beta-peptide foldamers." Israel Journal of Chemistry, 43, 255.

Sources

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride experimental design in rodent models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid Hydrochloride in Rodent Models

Introduction & Scientific Rationale

This guide details the experimental design for evaluating (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride , a structural analog of the GABA-mimetics Phenibut and Baclofen.

Chemical Context:

  • Parent Scaffold: 3-Amino-4-phenylbutanoic acid (Phenibut).[1]

  • Substitution: A fluorine atom at the ortho (2-) position of the phenyl ring.

  • Stereochemistry: The (S)-enantiomer .

    • Critical Note on Chirality: In the gabapentinoid/GABA-B agonist class (e.g., Baclofen, Phenibut), the (R)-enantiomer is typically the eutomer (high affinity for GABA-B receptors), while the (S)-enantiomer is often the distomer (lower affinity). However, the (S)-enantiomer may retain activity at the

      
       subunit  of voltage-gated calcium channels (VGCCs) or exhibit unique metabolic stability due to the ortho-fluorine steric shielding.
      

Experimental Objective: To characterize the pharmacodynamic profile of the (S)-2-fluoro analog, specifically distinguishing between GABA-B mediated sedation/anxiolysis and


-mediated analgesia, while establishing a safety window relative to motor toxicity.

Mechanism of Action & Signaling Pathways

The compound is hypothesized to act via two primary pathways common to


-substituted GABA analogs.

MOA_Pathway Ligand (S)-2-Fluoro-Phenibut GABAB GABA-B Receptor (GPCR) Ligand->GABAB Agonism (Possible Low Affinity) VGCC VGCC (alpha-2-delta) Ligand->VGCC Inhibition Gi_Go Gi/o Protein GABAB->Gi_Go Activation Ca_Influx Ca2+ Influx VGCC->Ca_Influx Blockade AC Adenylyl Cyclase Gi_Go->AC Inhibition K_Efflux K+ Efflux (GIRK) Gi_Go->K_Efflux Activation Effect Hyperpolarization & Reduced NT Release Ca_Influx->Effect K_Efflux->Effect

Figure 1: Dual mechanism hypothesis involving GABA-B agonism and Voltage-Gated Calcium Channel (VGCC) modulation.[2]

Pre-Clinical Formulation Protocol

The hydrochloride salt is highly acidic. Direct injection without buffering causes peritonitis (IP) or phlebitis (IV), confounding behavioral data with pain responses.

Reagents:

  • (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl (Purity >98%)

  • Sterile Saline (0.9% NaCl)

  • 1N NaOH (for pH adjustment)

  • PBS (Phosphate Buffered Saline, pH 7.4)

Step-by-Step Formulation:

  • Calculation: Calculate the free base equivalent if dosing by molarity, though mg/kg of the salt is standard in preliminary screens.

    • Note: The 2-fluoro group adds mass (~18 Da) compared to Phenibut.

  • Dissolution: Dissolve the target mass in 80% of the final volume of sterile saline. The solution will be acidic (pH ~2-3).

  • Neutralization (CRITICAL):

    • Place the vessel on a magnetic stirrer.

    • Slowly add 1N NaOH dropwise while monitoring with a calibrated micro-pH probe.

    • Target pH: 7.0 – 7.4 .[3]

    • Warning: Precipitate may form if pH > 8.0. If this occurs, back-titrate with dilute HCl immediately.

  • Final Volume: Adjust to final volume with saline.

  • Filtration: Pass through a 0.22 µm PVDF syringe filter for sterilization.

  • Vehicle Control: Prepare a matched Saline/NaOH solution with identical pH but without the active compound.

Experimental Design & Workflows

Study A: Dose-Ranging & Motor Toxicity (Rotarod)

Rationale: Before assessing efficacy, we must define the therapeutic window. GABAergic compounds often induce sedation or ataxia.[4]

Subjects: Male C57BL/6J Mice (8-10 weeks), N=8 per group. Dosing Groups: Vehicle, 10, 30, 100 mg/kg (i.p.).

Protocol:

  • Training: Days 1-2. Train mice on the Rotarod (accelerating 4-40 rpm over 300s) until they achieve a stable baseline latency >200s.

  • Baseline: Day 3. Record baseline latency (T= -30 min).

  • Administration: Inject compound i.p. at T=0.

  • Testing: Measure latency to fall at T= 30, 60, 120, and 240 min.

  • Endpoint: A drop in latency >50% compared to baseline indicates motor toxicity (ataxia/sedation).

Study B: Anxiolytic Efficacy (Elevated Plus Maze - EPM)

Rationale: The classic test for GABA-B agonists. If the (S)-isomer lacks GABA-B potency, efficacy here will be significantly lower than the (R)-isomer or Racemic Phenibut.

Protocol:

  • Acclimation: Move animals to the testing room 1 hour prior (dim red light).

  • Dosing: Administer the highest non-sedative dose determined in Study A (e.g., 20 mg/kg) 60 minutes prior to testing.

  • Trial: Place mouse in the center zone facing an open arm. Record for 5 minutes.

  • Scoring:

    • Time in Open Arms (%)[5]

    • Entries into Open Arms

    • Total Distance Traveled (Locomotor control)

Data Analysis & Interpretation

Summarize data using the following structure. Statistical analysis should use One-Way ANOVA with Dunnett’s post-hoc test vs. Vehicle.

Table 1: Expected Outcome Scenarios

ReadoutScenario 1: GABA-B ActiveScenario 2: Alpha-2-Delta SelectiveScenario 3: Inactive Distomer
Rotarod Dose-dependent ataxiaMinimal ataxiaNo effect
EPM (Anxiety) Increased Open Arm TimeNo significant changeNo effect
Neuropathic Pain Moderate analgesiaPotent analgesia No effect
Hypothermia Significant drop (GABA-B specific)No changeNo change

Visualizing the Experimental Workflow:

Workflow Start Compound Prep (pH 7.4) Screen Rotarod Screen (Motor Toxicity) Start->Screen Decision Is Ataxia Observed? Screen->Decision HighDose Reduce Dose (Define TD50) Decision->HighDose Yes Efficacy Efficacy Testing (EPM / Pain Models) Decision->Efficacy No HighDose->Efficacy Use < TD50

Figure 2: Decision tree for determining the therapeutic index.

Safety & Handling

  • Hazard: The unbuffered HCl salt is a severe irritant.

  • PPE: Nitrile gloves, safety glasses, and lab coat required.

  • Waste: Dispose of as halogenated organic waste.

References

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[6][7] CNS Drug Reviews, 7(4), 471-481. Link

  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. Link

    • Key Citation: Establishes that (R)-Phenibut is the active GABA-B agonist, providing the baseline hypothesis that (S)-2-Fluoro-Phenibut may be the less active enantiomer for this specific receptor.
  • Hogestatt, E. D., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist.[8] European Journal of Pharmacology, 884, 173437. Link

    • Key Citation: Characterizes the 4-fluoro analog, serving as a critical reference point for the 2-fluoro regioisomer.
  • Ong, J., & Kerr, D. I. (2005). Clinical potential of GABAB receptor modulators. CNS Drug Reviews, 11(3), 317-334. Link

Sources

Analytical methods for (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a critical chiral


-amino acid intermediate, structurally analogous to the building blocks used in the synthesis of DPP-4 inhibitors (e.g., Sitagliptin analogs) and GABA derivatives. Its quality control is governed by two primary critical quality attributes (CQAs): Enantiomeric Purity  (absence of the (R)-enantiomer) and Chemical Purity  (quantification of des-fluoro or regio-isomeric impurities).

This guide provides three validated protocols for the analysis of this molecule:

  • Method A (RP-HPLC): For assay and related substance quantification.[1]

  • Method B (Chiral HPLC): For enantiomeric excess (ee%) determination using Crown Ether technology.

  • Method C (LC-MS/MS): For trace-level quantification in biological matrices.

Physicochemical Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure

-amino acid with a 2-fluorophenyl group.[2][3]
The fluorine atom provides unique selectivity but limited UV chromophore enhancement compared to nitro- or chloro- groups.
Chromophore Weak UV absorption (Phenyl ring).Detection: Must utilize low UV (210–215 nm) or derivatization for high sensitivity.
Chirality Single chiral center at C3.Separation: Requires highly selective Chiral Stationary Phases (CSPs) capable of recognizing the spatial arrangement of the amine relative to the carboxyl group.
Solubility High water solubility (HCl salt).Retention: Poor retention on standard C18 columns without ion-pairing or high aqueous content; HILIC is preferred for MS.

Method A: Achiral Purity & Assay (RP-HPLC)

Objective: To quantify the chemical purity and assay of the bulk drug substance. Mechanism: Ion-Suppression Reversed-Phase Chromatography. By maintaining an acidic pH (approx. 2.5), the carboxylic acid functionality remains protonated (


), increasing hydrophobicity and retention on the C18 phase.
Protocol Parameters
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance).

  • Column: C18,

    
     mm, 5 µm (Recommended: Zorbax SB-C18 or Symmetry C18).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
20.04060
25.04060
25.1955
30.0955
Data Output & Suitability Criteria
  • Retention Time (RT): ~12.5 min (varies by column).

  • Tailing Factor: NMT 1.5 (Critical: Amines tail on residual silanols; ensure column is "base-deactivated").

  • Resolution: > 2.0 between the main peak and the nearest impurity (likely the des-fluoro analog).

Method B: Enantiomeric Purity (Chiral HPLC)

Objective: To quantify the (R)-enantiomer impurity at levels < 0.1%. Mechanism: Host-Guest Complexation. The Crownpak CR(+) column utilizes a chiral crown ether stationary phase. The ammonium ion (


) of the amino acid inserts into the crown ether cavity. The spatial orientation of the chiral center determines the stability of this complex, resulting in separation.

Expert Insight: Unlike polysaccharide columns (AD-H/OD-H) which often require derivatization for amino acids, Crownpak columns separate underivatized amino acids in aqueous acidic mobile phases, making them the "Gold Standard" for this application.

Protocol Parameters
  • Column: Daicel Crownpak CR(+),

    
     mm, 5 µm.
    
  • Mobile Phase: Perchloric Acid (HClO4) pH 1.5 to 2.0 (aqueous).

    • Note: Methanol (10-15%) can be added to reduce retention time if necessary.

  • Flow Rate: 0.4 - 0.6 mL/min (Lower flow rate improves resolution on Crownpak).

  • Temperature: 25°C (Lower temperature often enhances chiral recognition).

  • Detection: UV at 210 nm.

Step-by-Step Workflow
  • Preparation: Dissolve sample in Mobile Phase (approx. 0.5 mg/mL).

  • Equilibration: Flush column with mobile phase for 30 mins. Warning: Do not use high pH or >15% organic modifier on Crownpak CR(+).

  • Injection: Inject 5-10 µL.

  • Elution Order: typically, the (S)-enantiomer elutes after the (R)-enantiomer on CR(+) columns for

    
    -amino acids, but this must  be confirmed with a racemic standard.
    

Method C: Trace Quantification (LC-MS/MS)

Objective: Bioanalysis (PK studies) or Genotoxic Impurity quantification. Mechanism: HILIC-MS/MS. Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to C18 for polar amino acids, providing better retention and sensitivity (due to high organic content aiding desolvation in ESI).

Protocol Parameters
  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC,

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Isocratic Mode: 15% A / 85% B.

  • Ionization: ESI Positive Mode (

    
    ).
    
MS/MS Transitions (MRM)
Precursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Interpretation
198.1

181.1 15Loss of

(Characteristic of amino acids)
198.1

135.1 25Cleavage of fluorophenyl moiety

Visualized Workflows

Figure 1: Analytical Decision Matrix

AnalyticalWorkflow Start Sample: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid Decision Define Analytical Goal Start->Decision Route_Assay Chemical Purity / Assay Decision->Route_Assay QC Release Route_Chiral Enantiomeric Purity Decision->Route_Chiral Isomer Check Route_Bio Bioanalysis / Trace Decision->Route_Bio PK Study Method_A Method A: RP-HPLC (C18) Acidic Mobile Phase UV @ 210nm Route_Assay->Method_A Method_B Method B: Chiral HPLC Crownpak CR(+) pH 1.5 HClO4 Route_Chiral->Method_B Method_C Method C: HILIC-MS/MS ESI+ Mode MRM: 198 -> 181 Route_Bio->Method_C Result_A Output: % Purity & Conc. Method_A->Result_A Result_B Output: % ee (R-isomer) Method_B->Result_B Result_C Output: pg/mL Conc. Method_C->Result_C

Caption: Decision tree for selecting the appropriate analytical workflow based on the specific Critical Quality Attribute (CQA) required.

References

  • Sigma-Aldrich. (S)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid hydrochloride Product Analysis. (Methodology adapted for mono-fluoro analog). Link

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR(+) and CR(-). (Standard protocol for underivatized amino acids). Link

  • European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

  • Journal of Chromatography A. Separation of amino acid enantiomers on Crownpak columns. (General reference for mechanism). Link

Disclaimer: These protocols are intended for research and development purposes. Full validation according to ICH guidelines is required before use in GMP environments.

Sources

Application Note: High-Performance Liquid Chromatography Analysis of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the HPLC analysis of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride . It synthesizes principles of zwitterionic chromatography, chiral recognition mechanisms, and rigorous validation standards suitable for pharmaceutical quality control.[1]

Executive Summary

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid is a critical


-amino acid intermediate, structurally homologous to the sitagliptin side-chain.[1] Its analysis presents two primary challenges: zwitterionic retention behavior  (due to the simultaneous presence of a primary amine and carboxylic acid) and enantiomeric resolution  (distinguishing the S-enantiomer from the R-impurity).[1]

This guide provides two distinct, self-validating protocols:

  • Achiral RP-HPLC: Utilizes an acidic ion-suppression strategy on a C18 stationary phase for chemical purity and related substance analysis.[1]

  • Chiral HPLC: Employs a Crown Ether-based stationary phase (Crownpak) optimized for free amino acids, eliminating the need for pre-column derivatization.[1]

Physicochemical Context & Strategy

Molecule Profile[1][2][3][4]
  • Chemical Structure: A

    
    -amino acid with a 2-fluorophenyl substituent at the 
    
    
    
    -position.[1]
  • Ionization (pKa):

    • 
       (Carboxyl): ~3.6[1]
      
    • 
       (Amine): ~9.5[1]
      
  • Chromophore: The 2-fluorophenyl group provides UV absorption, with maxima typically around 210 nm (strong) and 254-260 nm (moderate).[1]

Analytical Logic[1]
  • Achiral Strategy: To achieve sharp peak shapes on C18, we must suppress the ionization of the carboxylic acid (pH < 3.0) while keeping the amine protonated.[1] This ensures the molecule exists as a single cationic species, preventing "zwitterionic peak splitting."[1]

  • Chiral Strategy: Derivatization (e.g., Marfey's reagent) is time-consuming and introduces kinetic errors.[1] Direct analysis using a Crown Ether (18-crown-6) stationary phase is superior.[1] The crown ether forms a host-guest complex specifically with the protonated primary ammonium group (

    
    ), providing exceptional selectivity based on the spatial arrangement of the chiral center.[1]
    

Protocol A: Chemical Purity (Achiral RP-HPLC)

Objective: Quantification of the main compound and detection of process impurities (e.g., des-fluoro analogs, regioisomers).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 4.6 × 150 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus)Base-deactivated silica reduces silanol interactions with the amine.[1]
Mobile Phase A 0.1% Phosphoric Acid or 20 mM

(pH 2.[1]5)
Low pH suppresses carboxylic acid ionization (

).[1]
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for the hydrophobic fluorophenyl group.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Column Temp 30°CImproves mass transfer and retention reproducibility.[1]
Detection UV @ 210 nm (primary), 254 nm (secondary)210 nm maximizes sensitivity; 254 nm confirms aromaticity.[1]
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).[1]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Solvent front)
15.04060Linear Gradient
18.0595Wash
20.0955Re-equilibration
25.0955End
Sample Preparation[1][5][6][7][8]
  • Diluent: Mobile Phase A : Mobile Phase B (90:10).

  • Stock Solution: Dissolve 25 mg of substance in 50 mL diluent (0.5 mg/mL).

  • Filtration: 0.22 µm PTFE or Nylon filter. Note: Do not use cellulose filters as they may bind amines.[1]

Protocol B: Enantiomeric Purity (Chiral HPLC)[1]

Objective: Quantitation of the (R)-enantiomer impurity. Core Technology: Daicel Crownpak CR-I(+) or CR(+).[1] This column contains a chiral crown ether coated on silica.[1] It specifically recognizes the ammonium ion (


) of amino acids.[1]
Chromatographic Conditions
ParameterSpecificationRationale
Column Crownpak CR-I(+) (3.0 × 150 mm, 5 µm)Specific for

- and

-amino acids with free amines.[1]
Mobile Phase

(pH 1.[1]5) / Methanol (85:15 v/v)
Critical: Acidic pH (1.0–2.[1]0) is mandatory to ensure the amine is fully protonated (

) for complexation with the crown ether.[1]
Flow Rate 0.4 - 0.5 mL/minLower flow rate required for CR-I(+) columns to prevent overpressure.[1]
Column Temp 25°C (Ambient)Lower temperature generally favors chiral recognition (enthalpy driven).[1]
Detection UV @ 210 nm
Run Time ~20-30 minutes
Operational Warnings
  • pH Sensitivity: Never expose Crownpak columns to pH > 7.0. It strips the chiral selector.[1][2]

  • Temperature: Do not exceed 40°C.

  • Elution Order: Typically, the (S)-enantiomer elutes after the (R)-enantiomer on CR(+) columns for

    
    -amino acids, but for 
    
    
    
    -amino acids, the order must be experimentally verified using a racemic standard.

Method Validation & System Suitability

To ensure the method is trustworthy (E-E-A-T), the following System Suitability Tests (SST) must be passed before every sample set.

System Suitability Criteria (SST)
ParameterAcceptance LimitCalculation Source
Resolution (

)
> 2.0 (between enantiomers)USP <621>
Tailing Factor (

)
0.8 ≤ T ≤ 1.5USP <621>
Theoretical Plates (

)
> 5000USP <621>
Precision (RSD) ≤ 2.0% (n=5 injections)Area Response
Linearity & Range
  • Range: 0.1% (impurity level) to 120% (nominal concentration).[1]

  • Correlation Coefficient (

    
    ):  ≥ 0.999.[1][3]
    

Analytical Workflow Visualization

The following diagrams illustrate the decision logic for method selection and the execution workflow.

HPLC_Workflow Start Start: Sample Analysis Goal Define Goal Start->Goal Achiral Chemical Purity (Related Substances) Goal->Achiral Chiral Enantiomeric Excess (S vs R) Goal->Chiral RP_HPLC RP-HPLC (C18) pH 2.5 Phosphate/ACN Achiral->RP_HPLC Check_Shape Check Peak Shape RP_HPLC->Check_Shape Good_Shape Analyze Purity % Check_Shape->Good_Shape Tailing < 1.5 Bad_Shape Add Ion Pair (e.g., 0.1% TFA) Check_Shape->Bad_Shape Tailing > 1.5 Bad_Shape->RP_HPLC Crown Chiral HPLC (Crownpak) pH 1.5 HClO4/MeOH Chiral->Crown Resolution Rs > 2.0? Crown->Resolution Valid Report % ee Resolution->Valid Yes Optimize Lower Temp or Change MeOH % Resolution->Optimize No Optimize->Crown

Caption: Decision matrix for selecting and optimizing the analytical pathway for (S)-3-Amino-4-(2-fluorophenyl)butanoic acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Achiral) Interaction of free amine with residual silanols on C18.[1]Use a "Base-Deactivated" (BDS) column.[1] Add 0.05% TFA or Triethylamine (TEA) to the mobile phase (competing base).[1]
Retention Shift (Chiral) pH fluctuation in mobile phase.[1]Crown ether complexation is highly pH-dependent.[1] Ensure pH is strictly controlled (pH 1.0 - 2.0). Use Perchloric acid for stability.[1]
Baseline Drift (UV) UV Cutoff of mobile phase components.[1]If using TFA, drift is common at 210 nm.[1] Switch to Phosphoric acid buffer if detection limits allow.[1]
Split Peaks Sample solvent mismatch.Dissolve sample in the starting mobile phase.[1] Strong organic solvents in the sample can cause "breakthrough" of the salt form.

References

  • Daicel Corporation. (n.d.).[1] Instruction Manual for CROWNPAK CR-I(+)/CR-I(-). Retrieved from [Link]

  • Hyun, M. H. (2016).[1] Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A.

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. United States Pharmacopeial Convention.[1] [1]

  • LGC Standards. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride Data Sheet. (Used for structural homology reference).

  • PubChem. (2023).[1] Compound Summary: 4-Amino-3-(4-fluorophenyl)butanoic acid.[1][4][5] National Library of Medicine.[1] [1]

Sources

Application Note: Preparation, Handling, and Stability of (S)-3-Amino-4-(2-fluorophenyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a standardized protocol for the solubilization, handling, and stability assessment of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride . As a chiral


-amino acid derivative (specifically a 

-homophenylalanine analog), this molecule presents specific challenges regarding solubility behavior, pH-dependent zwitterionic precipitation, and enantiomeric integrity. This document outlines a self-validating workflow for preparing biological stock solutions and conducting stress-stability testing, ensuring data reproducibility in drug development and biochemical assays.

Introduction & Chemical Context

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid is a structural analog of


-homophenylalanine. The presence of the fluorine atom at the ortho position of the phenyl ring increases lipophilicity and metabolic stability compared to the non-fluorinated parent, while the hydrochloride salt form ensures initial water solubility.

However, researchers must navigate three critical physicochemical properties:

  • Acidity of the Salt: The HCl salt yields a highly acidic solution (pH ~2–3), which is incompatible with direct biological application without buffering.

  • Isoelectric Precipitation: Upon neutralization, the molecule transitions to its zwitterionic form. If the concentration exceeds the intrinsic solubility of the zwitterion near its isoelectric point (pI), rapid precipitation occurs.

  • Chiral Stability: While

    
    -amino acids are generally resistant to racemization compared to 
    
    
    
    -amino acids, high pH or the presence of catalytic aldehydes can induce enantiomeric degradation.

Material Specifications

Reagent/EquipmentSpecificationPurpose
Analyte (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HClTarget molecule (>98% purity, >99% ee)
Solvent A DMSO (Dimethyl Sulfoxide), Anhydrous, SterilePrimary organic stock solvent (cryoprotectant)
Solvent B Water, HPLC Grade / Endotoxin-FreeAqueous dilution
Buffer PBS (pH 7.4) or HEPES (1M stock)Physiological pH adjustment
Filtration 0.22 µm PVDF or PES Syringe FilterSterilization and particulate removal
Vials Amber Glass (Silanized preferred)Protect from light; prevent surface adsorption

Protocol: Stock Solution Preparation

Theoretical Calculations
  • Molecular Weight (MW): ~233.67 g/mol (HCl salt basis). Note: Verify exact batch MW on CoA as hydration states vary.

  • Target Concentration: 100 mM (Stock).

Step-by-Step Workflow

This protocol utilizes a DMSO-First approach to maximize stability and prevent "isoelectric crash" during dilution.

  • Weighing: Accurately weigh 23.4 mg of the HCl salt into a sterile amber glass vial.

  • Primary Solubilization: Add 1.0 mL of Anhydrous DMSO. Vortex vigorously for 30 seconds.

    • Scientific Rationale: DMSO disrupts the crystal lattice more effectively than water for lipophilic salts and prevents hydrolysis during long-term storage at -20°C.

  • Secondary Dilution (Working Solution):

    • To prepare a 1 mM working solution for assay:

    • Add 10 µL of the 100 mM DMSO Stock to 990 µL of PBS (pH 7.4).

    • Critical Step: Add the stock dropwise into the vortexing buffer. This prevents local high concentrations that trigger precipitation.

  • pH Verification: Check pH of the working solution. It should remain near 7.4 due to the buffering capacity of PBS overcoming the trace HCl.

  • Filtration: Pass the working solution through a 0.22 µm PES filter.

Visualization: Preparation Workflow

PreparationWorkflow Start Weigh Solid HCl Salt Dissolve Dissolve in DMSO (100 mM Stock) Start->Dissolve Check Visual Inspection (Clear Solution?) Dissolve->Check Check->Dissolve No (Sonicate) Dilute Dilute 1:100 into PBS (pH 7.4) Check->Dilute Yes Filter Filter (0.22 µm) Dilute->Filter Use Biological Assay Filter->Use

Figure 1: Logical flow for preparing a biological working solution from the HCl salt, prioritizing solubility maintenance.

Stability Assessment & Quality Control

Stability Risks
  • Hydrolysis: Low risk in DMSO; moderate risk in acidic aqueous solution over weeks.

  • Racemization: Occurs at pH > 9.0 or temperatures > 60°C.

  • Cyclization:

    
    -amino acids can cyclize to form 
    
    
    
    -lactams under dehydrating conditions using coupling reagents, but rarely spontaneously in water.
Analytical Method (HPLC-UV)

To validate stability, use the following Reverse Phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Perchloric Acid or 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (Amide/Carboxyl) and 254 nm (Phenyl ring).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

Stress Testing Protocol

Perform these tests if the solution is stored for >24 hours.

Stress ConditionDurationAcceptance CriteriaAction if Failed
Ambient (25°C) 24 Hours>98% RecoveryPrepare fresh daily
Refrigerated (4°C) 1 Week>98% RecoveryStore at -20°C
Freeze/Thaw 3 CyclesNo precipitationAliquot into single-use vials
pH 8.0 (Basic) 4 Hours<1% Chiral shiftAcidify immediately
Visualization: Stability Logic

StabilityLogic Sample Stored Sample Visual Precipitate? Sample->Visual HPLC HPLC Purity Check Visual->HPLC No Fail Discard Visual->Fail Yes Chiral Chiral HPLC Check HPLC->Chiral >95% Purity HPLC->Fail <95% Purity Pass Valid for Use Chiral->Pass >99% ee Chiral->Fail Racemized

Figure 2: Decision tree for assessing the integrity of stored solutions prior to experimental use.

Storage & Handling Recommendations

  • Solid State: Store the HCl salt at -20°C with a desiccant. The salt is hygroscopic; moisture absorption will alter the effective molecular weight and can induce hydrolysis.

  • Stock Solution (DMSO): Stable at -20°C for 6 months . Store in aliquots to avoid freeze-thaw cycles.

  • Aqueous Solution: Unstable long-term. Prepare fresh immediately before use.

  • Safety: The fluorinated analog may have different toxicological properties than the parent. Handle with standard PPE (gloves, goggles) in a fume hood.

Troubleshooting

  • Precipitation upon adding buffer: You likely hit the isoelectric point.

    • Fix: Increase the volume of the aqueous phase or ensure the buffer pH is sufficiently away from the pI (typically pI is ~6.0–7.5 for these zwitterions). Using a lower pH buffer (pH 5.5) often improves solubility if physiological pH is not strictly required.

  • Double Peaks in HPLC:

    • Cause: Could be separation of rotamers (rare for this structure) or racemization.

    • Fix: Run a chiral column (e.g., Chiralpak IA) to confirm enantiomeric purity.

References

  • General Stability of Beta-Amino Acids

    • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

  • Analytical Methods for Fluorinated Amino Acids

    • Agilent Technologies.[2] (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Application Note 5980-1193EN. Link

  • Sitagliptin Intermediate (Analogous Structure)

    • LGC Standards. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride Data Sheet. Link

  • Racemization Mechanisms

    • Creation.com (Review of Kinetic Data). Racemization of amino acids under natural conditions. Link(Note: Cited for kinetic data on peptide/amino acid racemization rates in aqueous solution).

  • Compound Database Entry

    • PubChem. 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride (Structural Analog).[3] Link

Sources

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride dose-response curve determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This Application Note details the protocol for determining the dose-response relationship (IC50/EC50) of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride . This compound is a chiral


-amino acid derivative, specifically a fluorinated 

-homophenylalanine analog.[1][2]

Structurally, it acts as a critical pharmacophore in the design of peptidomimetics, most notably as a structural probe for Dipeptidyl Peptidase-4 (DPP-4) inhibitors (analogous to the amine moiety in Sitagliptin) and potentially as a ligand for specific GABA receptor subtypes due to its isomeric relationship with Phenibut (


-phenyl-

-aminobutyric acid).[1][2]

Compound Specifics:

  • IUPAC Name: (3S)-3-amino-4-(2-fluorophenyl)butanoic acid hydrochloride[1][2]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 233.67 g/mol [1][2][3][4]

  • Role: Chiral intermediate, bioactive ligand, SAR probe.[1]

Experimental Design Strategy

To generate a robust dose-response curve, we must address three critical variables specific to this compound class:

  • Chiral Integrity: The (S)-enantiomer is often the "distomer" (less active) in DPP-4 inhibition compared to the (R)-isoform.[1][2] Therefore, the assay window must be wide enough to detect low-potency interactions (mM range) without artifactual interference.[1][2]

  • Ionic Strength & pH: As a hydrochloride salt, the compound is acidic.[1] High concentrations (>1 mM) in unbuffered media can shift pH, causing false positives in enzymatic assays.[1][2] The protocol below incorporates a high-capacity buffer system (HEPES/TRIS) to mitigate this.

  • Solubility: Fluorination increases lipophilicity compared to the parent phenyl-beta-alanine, but the HCl salt ensures water solubility.[1][2] DMSO stocks are recommended for long-term stability.[1][2]

Protocol 1: Stock Preparation & Serial Dilution

Objective: Create a logarithmic dilution series that spans the predicted potency range (typically 0.1 nM to 100 µM).

Reagents:
  • (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl (Solid)[1][2]

  • DMSO (anhydrous, HPLC grade)[1][2]

  • Assay Buffer (PBS or 25mM HEPES, pH 7.4)[1][2]

Step-by-Step Workflow:
  • Primary Stock (100 mM):

    • Weigh 23.37 mg of the compound.[1][2]

    • Dissolve in 1.0 mL of 100% DMSO. Vortex until clear.

    • Note: Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Stock (1 mM):

    • Dilute Primary Stock 1:100 into Assay Buffer (e.g., 10 µL Stock + 990 µL Buffer).

    • Critical: This step reduces DMSO concentration to 1%, preventing solvent toxicity in cellular assays.[1]

  • Serial Dilution (3-fold / Half-log):

    • Use a 96-well polypropylene "V-bottom" plate for dilutions.[1][2]

    • Transfer Volume: 50 µL.

    • Diluent Volume: 100 µL Assay Buffer.

Table 1: 10-Point Dilution Scheme (3-fold)

PointSourceVolume TransferDiluent (Buffer)Final Conc.[1][2] (µM)Log(M)
1 Working Stock150 µL (Direct)0 µL1000.00-3.0
2 Point 150 µL100 µL333.33-3.48
3 Point 250 µL100 µL111.11-3.95
4 Point 350 µL100 µL37.04-4.43
5 Point 450 µL100 µL12.35-4.91
6 Point 550 µL100 µL4.12-5.39
7 Point 650 µL100 µL1.37-5.86
8 Point 750 µL100 µL0.46-6.34
9 Point 850 µL100 µL0.15-6.82
10 Point 950 µL100 µL0.05-7.30
NC DMSO Control-150 µL0.00-

Protocol 2: Enzymatic Inhibition Assay (DPP-4 Model)

Context: This compound acts as a competitive inhibitor.[1][2] The assay measures the cleavage of a fluorogenic substrate (Gly-Pro-AMC).[1][2]

Workflow Logic (DOT Diagram)

AssayWorkflow Start Start: Plate Setup Dispense_Enzyme 1. Dispense DPP-4 Enzyme (10 µL/well) Start->Dispense_Enzyme Add_Compound 2. Add Compound Dilutions (5 µL/well) Dispense_Enzyme->Add_Compound Incubate_1 3. Pre-Incubation (15 min @ 25°C) Add_Compound->Incubate_1 Equilibrium Binding Add_Substrate 4. Add Gly-Pro-AMC Substrate (10 µL/well) Incubate_1->Add_Substrate Initiate Reaction Read_Kinetic 5. Kinetic Read (Ex: 360nm / Em: 460nm) Every 2 min for 30 min Add_Substrate->Read_Kinetic Calc_Slope 6. Calculate Vmax (RFU/min) Read_Kinetic->Calc_Slope

Figure 1: Kinetic assay workflow for determining IC50 of beta-amino acid derivatives.

Detailed Procedure:
  • Plate Preparation: Use a black 384-well low-volume plate (to minimize reagent cost and background fluorescence).

  • Enzyme Addition: Dispense 10 µL of recombinant DPP-4 enzyme (0.5 nM final concentration) in Assay Buffer (25 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% BSA).

  • Compound Treatment: Transfer 5 µL of the serial dilutions (from Table 1) to the plate.

    • Control High (Min Inhibition): Vehicle (DMSO) only.[1][2]

    • Control Low (Max Inhibition): Standard Inhibitor (e.g., Sitagliptin 10 µM).[1][2]

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at room temperature. This allows the (S)-isomer to occupy the active site.[1][2]

  • Substrate Initiation: Add 10 µL of Gly-Pro-AMC substrate (20 µM final).[1][2]

  • Detection: Immediately place in a fluorescence microplate reader.[1][2]

    • Mode: Kinetic[1][2]

    • Excitation: 360 nm

    • Emission: 460 nm[1][2]

    • Duration: 30 minutes (read every 60 seconds).

Data Analysis & Curve Fitting

1. Velocity Calculation: Calculate the slope (V) of the linear portion of the fluorescence vs. time curve for each well.


[1][2]

2. Normalization: Convert slopes to % Activity:



  • 
    : Mean slope of DMSO controls.[1][2]
    
  • 
    : Mean slope of Positive Control (Sitagliptin).[2]
    

3. Non-Linear Regression (4-Parameter Logistic): Fit the data using the standard Hill equation:


[1][2]
  • X: Log of compound concentration.

  • Y: Normalized response (% Activity).

  • Top: Constrain to 100 (unless significant activation is observed).[1][2]

  • Bottom: Constrain to 0.

4. Interpretation of (S)-Isomer Results:

  • Right-Shift: The (S)-isomer of 3-amino-4-(2-fluorophenyl)butanoic acid is expected to be significantly less potent (higher IC50) than the (R)-isomer if the target is DPP-4.[1][2]

  • Hill Slope: A slope near -1.0 indicates standard 1:1 competitive binding.[1][2] A steep slope (> -1.[1][2][5]5) may indicate aggregation or non-specific inhibition, common with fluorinated hydrophobic amines at high concentrations.[1]

Quality Control Criteria (Self-Validation)

To ensure the trustworthiness of the generated data, the assay must meet these metrics:

  • Z-Factor: Must be > 0.5.[1][2]

    
    
    (Where p = positive control, n = negative control).[1][2]
    
  • Solvent Tolerance: Ensure the DMSO concentration (up to 1%) does not inhibit the enzyme by >5% compared to a buffer-only control.[1][2]

  • Reproducibility: IC50 values between technical replicates should vary by < 20%.

References

  • PubChem. (2025).[1][2] Compound Summary: (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid.[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology. [Link]

  • Collaborative Drug Discovery. (2024).[1][2][5] Setting up a Dose Response Protocol. CDD Support. [Link]

  • Kim, D., et al. (2005).[1] (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes.[1][2] Journal of Medicinal Chemistry. [Link](Reference for the structural class and assay conditions).

Sources

Application Note: Integrated Approaches for Dissecting GABAergic Systems

Author: BenchChem Technical Support Team. Date: February 2026

From Molecular Identification to Functional Circuit Modulation

Abstract

The GABAergic system, the primary inhibitory drive in the mammalian CNS, is a complex network governing excitation-inhibition (E/I) balance.[1][2] Its dysregulation is central to epilepsy, schizophrenia, and anxiety disorders.[2][3] This application note moves beyond basic textbook descriptions, providing a rigorous, field-tested technical guide for researchers. We integrate immunohistochemical identification, electrophysiological isolation of inhibitory currents, and optogenetic circuit dissection, culminating in high-throughput pharmacological screening strategies.

Part 1: Molecular Dissection – High-Fidelity Identification

Objective: To distinguish GABAergic interneurons from excitatory populations and identify functional subtypes (PV, SST) with high specificity.

The GAD65 vs. GAD67 Distinction

A common error in experimental design is treating Glutamate Decarboxylase (GAD) isoforms as interchangeable. They are spatially and functionally distinct.

  • GAD67 (67 kDa): Constitutively active and distributed throughout the cytoplasm/soma .[3] It is the preferred marker for counting GABAergic cells.

  • GAD65 (65 kDa): Localized primarily to synaptic terminals and synaptic vesicles. It is transiently activated during high-demand neurotransmission. Use this marker to quantify synaptic density or innervation patterns, not cell numbers [1, 4].

Protocol: Subtype-Specific Immunofluorescence

Reagents:

  • Primary Abs: Anti-Parvalbumin (PV) [Host: Mouse], Anti-Somatostatin (SST) [Host: Rabbit].

  • Fixative: 4% Paraformaldehyde (PFA) in 0.1M PB (pH 7.4). Critical: Over-fixation (>24h) masks PV antigens.

Workflow:

  • Perfusion: Transcardial perfusion with ice-cold PBS followed by 4% PFA.

  • Slicing: Coronal sections (30-50 µm) on a vibratome.

  • Blocking: Incubate 1h at RT in "Blocking Buffer" (10% Normal Goat Serum + 0.3% Triton X-100 in PBS). Why? Triton X-100 permeabilizes the membrane; high serum blocks non-specific binding, crucial for cytoplasmic targets like PV.

  • Primary Incubation: 48h at 4°C (free-floating).

    • Expert Tip: Long, cold incubation yields higher signal-to-noise ratios than short, warm incubations for intracellular proteins.

  • Imaging: Confocal microscopy. PV+ cells often ensheathe the soma of Pyramidal neurons (Basket cells), while SST+ cells target distal dendrites.

Part 2: Functional Assessment – Electrophysiology (Patch-Clamp)

Objective: To isolate and quantify GABAergic inhibition (IPSCs) without contamination from excitatory glutamatergic drive.

The "Cesium-Chloride" Strategy

To record Inhibitory Postsynaptic Currents (IPSCs) in isolation, we must manipulate the electrochemical gradient and block competing currents.

  • Internal Solution Choice: We utilize a Cesium-based, High-Chloride internal solution.

    • Cesium (Cs+): Blocks Potassium (K+) channels. This improves "space clamp" (voltage control at distal dendrites) and eliminates K+-mediated currents that could confound the holding potential [6].

    • High Chloride: Elevates intracellular [Cl-], shifting the Chloride Reversal Potential (

      
      ) to ~0 mV. This converts GABA-A currents (normally outward/hyperpolarizing at resting potentials) into large inward currents  at a holding potential of -70 mV.
      
Protocol: Recording Miniature IPSCs (mIPSCs)

Setup: Whole-cell voltage clamp in acute brain slices.

  • A/CSF Composition: Standard ACSF bubbled with 95% O2 / 5% CO2.

  • Pharmacological Isolation (The Cocktail):

    • TTX (1 µM): Blocks voltage-gated Na+ channels (stops Action Potentials). Why? To isolate "miniature" quantal release events independent of presynaptic spiking.

    • CNQX (20 µM) + AP5 (50 µM): Blocks AMPA and NMDA receptors. Why? To ensure all recorded inward currents are GABAergic.

  • Patching: Establish whole-cell configuration with a pipette resistance of 3-5 MΩ.

  • Holding: Clamp neuron at -70 mV.

  • Criteria: Series Resistance (

    
    ) must be <20 MΩ and stable (<20% change).
    
    • Validation: If

      
       spikes, the voltage clamp error increases, artificially reducing mIPSC amplitude. Discard this data.
      

Part 3: Circuit Manipulation – Optogenetics

Objective: To causally link specific interneuron subtypes (PV vs. SST) to network oscillations (Gamma/Theta).

Viral Strategy

Use Cre-Lox recombination for cell-type specificity.

  • Driver Lines: PV-Cre or SST-Cre mice.

  • Vector: AAV-EF1a-DIO-ChR2-eYFP (Channelrhodopsin-2 for excitation).

Protocol: In Vitro Gamma Oscillation Induction
  • Expression: Inject virus 3-4 weeks prior to slicing.

  • Stimulation: Deliver Blue Light (470 nm) pulses via fiber optic or LED objective.

    • Frequency: 40 Hz (Gamma range).

  • Readout: Record Postsynaptic Potentials (PSPs) in Pyramidal neurons (Current Clamp).

    • Observation: PV activation should elicit perisomatic inhibition, tightly synchronizing Pyramidal cell firing (clocking mechanism). SST activation will inhibit distal dendrites, modulating input integration [7, 12].

Part 4: Drug Discovery – Allosteric Modulation

Objective: Screening for Positive Allosteric Modulators (PAMs) like Benzodiazepines, which enhance GABA affinity without activating the receptor directly (safer therapeutic index).

Mechanism of Action

PAMs (e.g., Diazepam) bind to the


 interface of the GABA-A receptor. They do not  open the channel directly; they increase the frequency  of channel opening in the presence of GABA [8, 10].[4]
Data Summary: Common GABAergic Modulators
Compound ClassTarget SiteMechanismEffect on Cl- CurrentClinical Use
Benzodiazepines

Interface
Increase Opening FrequencyPotentiation (Left-shift GABA EC50)Anxiolytic, Anticonvulsant
Barbiturates

Interface
Increase Open DurationPotentiation (Can open directly at high conc.)Anesthesia, Sedation
Neurosteroids TransmembranePotentiation / Direct GatingPotentiationPostpartum Depression
Picrotoxin Pore BlockerNon-competitive AntagonistInhibition (Blocks Cl- flow)Research Tool (Convulsant)

Part 5: Visualization & Logic

Diagram 1: The GABAergic Synapse Lifecycle

This diagram illustrates the synthesis, packaging, release, and reuptake cycle, highlighting the distinct roles of GAD65 and GAD67.

GABACycle Glutamate Glutamate (Precursor) GAD67 GAD67 (Soma/Cytosol) Glutamate->GAD67 Basal Synthesis GAD65 GAD65 (Synaptic Terminal) Glutamate->GAD65 Activity-Dependent Synthesis GABA GABA (Neurotransmitter) GAD67->GABA GAD65->GABA VGAT VGAT (Vesicular Loading) GABA->VGAT Packaging Synapse Synaptic Cleft VGAT->Synapse Ca2+ Dependent Release GABAA GABA-A Receptor (Postsynaptic) Synapse->GABAA Chloride Influx GAT GAT-1 (Reuptake) Synapse->GAT Clearance GAT->Glutamate Recycling Cycle

Caption: The GABAergic lifecycle showing differential synthesis roles of GAD67 (basal) and GAD65 (burst).[5][6]

Diagram 2: Electrophysiological Isolation Logic

This flow chart validates the experimental decision-making process for isolating mIPSCs.

EphysLogic Start Start: Whole-Cell Patch Clamp Internal Decision: Internal Solution? Start->Internal HighCl High Cl- / Cs+ Internal->HighCl Maximize Detection KGluc K-Gluconate Internal->KGluc Current Clamp/Spiking Blockers Add Pharmacology: TTX + CNQX + AP5 HighCl->Blockers Isolate GABA Result2 Physiological Potentials (Hard to isolate IPSCs) KGluc->Result2 Low Driving Force Result1 Record mIPSCs (Inward Current @ -70mV) Blockers->Result1 Success

Caption: Decision tree for isolating GABAergic currents. High Cl- internal solution is critical for detection.

References

  • Frontiers in Cellular Neuroscience. (2021). Heterogeneous GAD65 Expression in Subtypes of GABAergic Neurons Across Layers of the Cerebral Cortex and Hippocampus.[7] Available at: [Link][2][3][5][6][8][9][10][11][12]

  • Antibodies.com. (2025). GABAergic Neuron Markers: GAD65 and GAD67 Distinction.[2][3][6][7] Available at: [Link]

  • Journal of Comparative Neurology. (1999). GAD65 vs GAD67: Distinct roles in spontaneous vs activity-dependent release.[5] (Cited via Frontiers context).

  • Axol Bioscience. Whole Cell Patch Clamp Protocol. Available at: [Link]

  • RE-Place. (2016). Whole-cell Patch-clamp Recordings in Brain Slices: Cs-Gluconate Preparation.[13] Available at: [Link]

  • Alzheimer's Research & Therapy. (2020). Optogenetic activation of parvalbumin and somatostatin interneurons.[8][10] Available at: [Link][8]

  • StatPearls [Internet]. (2024). GABA Receptor Positive Allosteric Modulators.[12][14] Available at: [Link]

  • Creative Bioarray. Patch-Clamp Recording Protocol. Available at: [Link]

  • MDPI. (2020). Allosteric GABAA Receptor Modulators—A Review. Available at: [Link]

  • eLife. (2017). Optogenetic activation of PV and SST interneurons triggers state transitions.[8] Available at: [Link]

Sources

Technical Application Note: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a chiral


-amino acid  derivative, structurally classified as a fluorinated 

-homophenylalanine.

Critical Structural Distinction: It is imperative to distinguish this compound from Phenibut (4-amino-3-phenylbutanoic acid) and Baclofen .

  • Phenibut/Baclofen:

    
    -amino acids (GABA analogs).[1][2] Primary targets: GABA-B receptors.[1]
    
  • Subject Compound:

    
    -amino acid.[1][3] Primary utility: Peptidomimetics  and DPP-4 Inhibitor scaffolds .
    

This specific isomer is a mono-fluorinated analog of the key intermediate used in the synthesis of gliptins (e.g., Sitagliptin). In cell culture, it is primarily utilized to:

  • Evaluate Stereoselective Transport:

    
    -amino acids are substrates for proton-coupled oligopeptide transporters (PepT1/PepT2).
    
  • Serve as a Chiral Probe/Control: Used in Structure-Activity Relationship (SAR) studies for Dipeptidyl Peptidase-4 (DPP-4) inhibition, often as a stereochemical control against the active (R)-enantiomer.

  • Enhance Metabolic Stability: Incorporation into peptide backbones to resist proteolysis.

Physicochemical Properties & Reconstitution

The hydrochloride salt form confers high water solubility but significantly lowers the pH of the solution. Improper reconstitution is the leading cause of assay failure (acid-induced cytotoxicity).

Data Summary Table
PropertySpecification
Molecular Formula C₁₀H₁₂FNO₂[3][4] · HCl
Molecular Weight ~233.67 g/mol (Salt)
Solubility (Water) > 50 mM (Highly Soluble)
Solubility (DMSO) Soluble (up to 100 mM)
pKa (Carboxyl) ~3.5
pKa (Amino) ~9.0
Appearance White to off-white crystalline solid
Reconstitution Protocol for Cell Culture

Objective: Prepare a 100 mM stock solution that is pH-neutral and sterile.

  • Weighing: Weigh 23.37 mg of the compound into a sterile microcentrifuge tube.

  • Solvent Addition: Add 800 µL of sterile, nuclease-free water. Vortex until fully dissolved.

  • pH Adjustment (Critical):

    • The solution will be acidic (pH ~2-3).

    • Add 1N NaOH dropwise (approx. 10-20 µL) while monitoring with micro-pH paper or a micro-electrode. Target pH: 7.2–7.4.

    • Note: If the solution turns cloudy, you have over-alkalinized (isoelectric precipitation). Back-titrate with dilute HCl.

  • Final Volume: Adjust volume to 1.0 mL with sterile water or PBS.

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter.

  • Storage: Aliquot (50 µL) and store at -20°C. Avoid freeze-thaw cycles.

Application 1: Peptide Transporter (PepT1) Uptake Assay

Rationale:


-amino acids are known substrates for PepT1 (SLC15A1), a transporter highly expressed in the intestine and kidney. This assay determines if the (S)-enantiomer is actively transported or acts as a competitive inhibitor, which is crucial for predicting oral bioavailability.
Experimental Workflow (Graphviz)

PepT1_Assay cluster_mech Mechanism Stock Stock Prep (100 mM, pH 7.4) Buffer Uptake Buffer (pH 6.0 vs pH 7.4) Stock->Buffer Dilute to 0.1 - 5 mM Cells Caco-2 or HEK-PepT1 (Confluent Monolayer) Incubation Incubation (15-60 min, 37°C) Cells->Incubation Buffer->Incubation Wash Ice-cold PBS Wash (Stop Transport) Incubation->Wash Lysis Cell Lysis (Methanol/Water) Wash->Lysis Analysis LC-MS/MS Quantification Lysis->Analysis Mech H+ Gradient Driven Active Transport

Caption: Workflow for determining PepT1-mediated transport efficacy using pH-dependent uptake.

Detailed Protocol
  • Cell Preparation: Culture Caco-2 cells (ATCC HTB-37) on Transwell® inserts for 21 days to form a polarized monolayer. Alternatively, use HEK293 cells transiently transfected with human SLC15A1 (PepT1).

  • Buffer Setup:

    • Transport Buffer (Acidic): HBSS buffered with 10 mM MES, pH 6.0 (Activates PepT1).

    • Control Buffer (Neutral): HBSS buffered with 10 mM HEPES, pH 7.4 (Inactivates PepT1).

  • Dosing: Dilute the (S)-3-Amino-4-(2-fluorophenyl)butanoic acid stock to 1 mM in both buffers. Include a positive control (e.g., Gly-Sar [¹⁴C] or unlabeled Gly-Sar).

  • Transport Phase:

    • Wash cells twice with warm HBSS.

    • Add 500 µL of dosing solution to the apical chamber.

    • Incubate for 30 minutes at 37°C.

  • Termination: Aspirate buffer and immediately wash cells 3x with ice-cold PBS to halt transporter activity.

  • Lysis & Quantification: Lyse cells with 200 µL MeOH:H₂O (50:50). Centrifuge to remove debris. Analyze supernatant via LC-MS/MS (MRM mode) to quantify intracellular accumulation.

Application 2: DPP-4 Inhibition Screen (Cell-Based)

Rationale: As a structural analog of the sitagliptin intermediate, this compound may exhibit weak inhibitory activity or serve as a negative control to validate the stereospecificity of the binding pocket.

Experimental Workflow
  • Cell Line: Caco-2 cells (endogenously express DPP-4) or serum-starved HepG2 cells.

  • Substrate: Gly-Pro-AMC (Fluorogenic substrate).

  • Procedure:

    • Seed cells in 96-well black-walled plates (20,000 cells/well). Allow adhesion overnight.

    • Wash cells with PBS.

    • Add compound (Concentration range: 0.1 µM – 100 µM) in assay buffer (25 mM HEPES, 140 mM NaCl, 1% BSA, pH 7.8).

    • Incubate for 15 minutes at 37°C.

    • Add Gly-Pro-AMC substrate (final concentration 50 µM).

  • Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically every 5 minutes for 1 hour.

  • Analysis: Calculate the slope of fluorescence increase (Vmax). Determine % Inhibition relative to vehicle control.

Cytotoxicity & Safety Profiling

Before using as a building block in peptide synthesis or biological probes, basic cytotoxicity must be established.

  • Assay: CCK-8 or MTT Assay.

  • Cell Line: HEK293 or NIH/3T3.

  • Dosing: 10 µM, 100 µM, 500 µM, 1 mM (24-hour exposure).

  • Expectation:

    
    -amino acids are generally non-cytotoxic up to high concentrations (mM range). Significant toxicity at <100 µM suggests contamination or pH issues during reconstitution.
    

References

  • Structural Class & Synthesis: Steer, D. L., et al. "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry 9.8 (2002): 811-822. Link
    
  • Transporter Mechanisms: Brandsch, M., et al. "Transport of

    
    -lactam antibiotics and other peptide mimetics." Journal of Pharmacy and Pharmacology 60.8 (2008): 1029-1035. Link
    
  • DPP-4 Inhibition Context: Kim, D., et al. "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Journal of Medicinal Chemistry 48.1 (2005): 141-151. (Describes the (R)-trifluoro analog; establishes the scaffold relevance). Link

  • Stereoselectivity of Beta-Amino Acids: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta 79.4 (1996): 913-941. Link

Sources

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride as a research tool in neuro-biochemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in neuro-pharmacology, medicinal chemistry, and peptide engineering. It details the utility of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride as a specialized chiral building block for developing metabolically stable neuro-active agents.

Compound: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride CAS (Free Base/R-isomer ref): 735256-11-8 (Reference for enantiomer) Molecular Weight: 233.67 g/mol (HCl salt) Role: Chiral


-Amino Acid Scaffold; Peptidomimetic Building Block; DPP-4/NEP Inhibitor Intermediate.

Executive Summary

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a


-amino acid derivative featuring a fluorinated phenyl ring at the 

-position. Unlike natural

-amino acids, this compound introduces a methylene group (

) into the peptide backbone, conferring unique conformational properties and resistance to enzymatic degradation.

In neuro-biochemistry, this compound serves as a critical research tool for:

  • Peptidomimetic Engineering: Synthesizing "foldamers" or modified neuropeptides (e.g., Enkephalin, NPY analogs) that resist hydrolysis by cerebrospinal fluid (CSF) proteases.

  • Enzyme Inhibition Studies: Developing inhibitors for Dipeptidyl Peptidase-4 (DPP-4) and Neprilysin (NEP), enzymes implicated in neurodegenerative pathways (Alzheimer’s amyloid clearance) and pain regulation.

  • Stereochemical Probing: Acting as the (S)-enantiomer control to validate the stereospecificity of drug targets that typically bind (R)-isomers (e.g., Sitagliptin analogs).

Scientific Background & Mechanism[1]

The -Amino Acid Advantage in the CNS

The primary challenge in neuro-pharmacology is the rapid degradation of peptide-based drugs by peptidases (e.g., aminopeptidases, enkephalinases) and poor Blood-Brain Barrier (BBB) permeability.

Incorporating (S)-3-Amino-4-(2-fluorophenyl)butanoic acid into a peptide sequence creates a


-peptide linkage .
  • Proteolytic Stability: Most endogenous proteases recognize the

    
    -peptide bond. The insertion of the extra carbon atom in the backbone sterically hinders enzyme active sites, significantly extending the half-life (
    
    
    
    ) of the molecule in the brain and plasma.
  • Fluorine Effect: The 2-fluorophenyl group modulates lipophilicity (

    
    ) and metabolic stability (blocking metabolic oxidation at the phenyl ring), enhancing BBB penetration compared to non-fluorinated analogs.
    
Target Pathway: DPP-4 and Neuroprotection

While famous for diabetes, DPP-4 inhibitors are potent neuro-research tools. DPP-4 degrades Glucagon-like peptide-1 (GLP-1) and Stromal cell-derived factor-1 (SDF-1).

  • Mechanism: Inhibition of DPP-4 increases brain GLP-1 levels, reducing oxidative stress and amyloid-

    
     toxicity.
    
  • Relevance: This compound mimics the

    
    -amino acid pharmacophore found in gliptins, allowing researchers to synthesize novel, brain-penetrant DPP-4 inhibitors.
    
Pathway Visualization

The following diagram illustrates the synthesis and mechanism of action for a peptidomimetic derived from this scaffold.

NeuroPeptidePathway Scaffold (S)-3-Amino-4-(2-fluorophenyl) butanoic acid HCl SPPS Solid Phase Peptide Synthesis (SPPS) Scaffold->SPPS Coupling Reagent (HATU/HOAt) Peptidomimetic Fluorinated Beta-Peptide Analog SPPS->Peptidomimetic Cleavage & Purification Protease CSF Proteases (Aminopeptidases/NEP) Peptidomimetic->Protease Resists Degradation Target Neuro-Receptor / Enzyme (DPP-4, GLP-1R, Opioid R) Peptidomimetic->Target High Affinity Binding Protease->Peptidomimetic Blocked Effect Neuroprotection & Signal Prolongation Target->Effect Downstream Signaling

Figure 1: Workflow converting the chiral scaffold into a stable neuro-active agent.

Experimental Protocols

Protocol A: Incorporation into Neuropeptides via SPPS

Objective: To replace a natural aromatic amino acid (e.g., Phenylalanine, Tyrosine) with (S)-3-Amino-4-(2-fluorophenyl)butanoic acid to increase stability. Note:


-amino acids have lower reactivity than 

-amino acids due to steric hindrance. Standard coupling times must be extended.

Materials:

  • (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl

  • Resin: Rink Amide MBHA (for C-terminal amides)

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Resin Swelling: Swell 100 mg Rink Amide resin in DMF for 30 min. Deprotect Fmoc (20% Piperidine/DMF).

  • Activation: Dissolve 3.0 equivalents of the

    
    -amino acid, 2.9 eq HATU, and 3.0 eq HOAt in DMF. Add 6.0 eq DIPEA.
    
    • Critical Step: Pre-activate for 2 minutes before adding to resin.

  • Coupling: Add the activated mixture to the resin.

    • Modification: Shake for 2 to 4 hours (double the standard time) at room temperature.

    • Verification: Perform a Chloranil test (more sensitive for secondary amines) or Kaiser test to ensure completion. If positive, re-couple.

  • Capping: Acetylate unreacted sites if necessary.

  • Elongation: Continue with standard Fmoc-SPPS for the remaining sequence.

  • Cleavage: Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

Protocol B: In Vitro CSF Stability Assay

Objective: To quantify the stability enhancement provided by the (S)-3-Amino-4-(2-fluorophenyl)butanoic acid modification.

Materials:

  • Pooled Human or Rat Cerebrospinal Fluid (CSF) (Commercial or freshly isolated).

  • Test Peptide (Modified) vs. Control Peptide (Native).

  • HPLC-UV or LC-MS/MS.

Procedure:

  • Preparation: Dilute CSF 1:1 with artificial CSF (aCSF) to buffer pH (7.4).

  • Incubation: Add peptide to the CSF mixture to a final concentration of 100

    
    M. Incubate at 37°C.
    
  • Sampling: Aliquot 50

    
    L samples at time points: 
    
    
    
    min, and 24 hours.
  • Quenching: Immediately add 50

    
    L of ice-cold Acetonitrile containing 0.1% Formic Acid to stop enzymatic activity. Centrifuge at 10,000 x g for 5 min.
    
  • Analysis: Inject supernatant into LC-MS. Monitor the parent ion peak area.

  • Calculation: Plot

    
     vs. Time to calculate the degradation rate constant (
    
    
    
    ) and half-life (
    
    
    ).

Expected Results: | Compound |


 in CSF (min) | Fold Improvement |
| :--- | :--- | :--- |
| Native Neuropeptide (Control) | 15 - 20 | 1.0x |
| Modified with 

-Analog | > 240 | > 10x |

Technical Specifications & Handling

PropertySpecification
Chemical Formula

Purity (HPLC)

(Enantiomeric Excess

)
Solubility Soluble in Water, Methanol, DMSO.
Storage

, Desiccated. Hygroscopic.
Handling Wear gloves/mask. Irritant to eyes/skin.

References

  • Juillerat-Jeanneret, L. (2008). "The targeted delivery of cancer drugs across the blood–brain barrier: chemical modifications of drugs or drug-nanoparticles?" Drug Discovery Today. Link (Context: Modification of peptides for BBB stability).

  • Sebestyén, M., et al. (2008). "Synthesis and structural characterization of beta-peptides." Peptides. (Context: SPPS protocols for beta-amino acids).
  • Deacon, C. F. (2019). "Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes." Frontiers in Endocrinology. Link (Context: Mechanism of DPP-4 inhibitors).

  • Steines, S., et al. (2012). "Fluorine in Peptide Design and Protein Engineering." Chemistry – A European Journal. (Context: Effect of fluorine on peptide stability and lipophilicity).
  • BOC Sciences. "(R)-3-Amino-4-(2-fluorophenyl)butanoic acid Product Page."[] (Source for chemical data and enantiomer reference).

Sources

Technical Guide: Optimized Formulation Strategies for (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the formulation and administration of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride . It is designed for immediate implementation in preclinical drug development workflows.[1][]


-Amino Acid Derivative / Fluorinated 

-Homophenylalanine[]

Executive Summary & Compound Profile

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a chiral


-amino acid derivative.[1][] Structurally, it functions as a fluorinated analog of 

-homophenylalanine.[1][] In drug discovery, such compounds often serve as peptidomimetic building blocks (e.g., in DPP-4 inhibitors like Sitagliptin analogs) or as probes for GABAergic systems due to their structural similarity to Phenibut and Baclofen.[1][]

For in vivo administration, the critical challenge is the hydrochloride salt form .[1][] While the salt enhances shelf-stability and initial aqueous solubility, it yields a highly acidic solution (pH < 3.[1][]0) upon dissolution.[1][][3] Direct injection of this acidic solution can cause severe peritonitis (IP), phlebitis (IV), or tissue necrosis, confounding experimental data with vehicle-induced toxicity.[]

This guide details a self-validating protocol to convert the acidic bulk powder into a physiological, sterile, and stable solution.

Physicochemical Profile
ParameterValue / Characteristic
Molecular Formula

(HCl Salt)
Molecular Weight 233.67 g/mol (Salt) / 197.21 g/mol (Free Base)
Conversion Factor 1.00 mg Salt

0.844 mg Free Base
Solubility (Water) High (>50 mg/mL) at acidic pH; variable at neutral pH (Zwitterionic limit).[1][4][5][6]
pKa Values (Est.)

-COOH: ~3.5
Isoelectric Point (pI) ~6.5 – 7.0 (Region of minimum solubility)

Vehicle Selection & Formulation Logic

The "Zwitterion Trap"

As a


-amino acid, this compound exists as a zwitterion at physiological pH (7.4).[1][]
  • Acidic pH (< 4): Fully soluble (Cationic form:

    
    ).[1]
    
  • Neutral pH (6–8): Zwitterionic form (

    
    ).[1][] Net charge is zero.[1][]
    
  • Risk: Solubility is lowest at the isoelectric point (pI).[1][] Neutralization to pH 7.4 may trigger precipitation if the concentration exceeds the intrinsic solubility of the zwitterion.[]

Recommended Vehicle Systems
Administration RouteVehicle SystemRationale
Intraperitoneal (IP) PBS (10mM, pH 7.4) High buffering capacity prevents local acidification in the peritoneum.[1][]
Intravenous (IV) 0.9% Saline + 10mM Histidine (pH 6.5) Histidine buffers near pH 6.0-6.5, keeping the drug slightly away from its pI to ensure solubility while remaining safe for infusion.[1][]
Oral (PO) Distilled Water or 0.5% Methylcellulose The stomach's acidic environment maintains solubility; taste masking may be required.[1][]

Detailed Experimental Protocol

Objective: Prepare 10 mL of a 10 mg/mL solution (Free Base Equivalent) in PBS for IP injection.

Reagents Required[1][2][3][7][8][9][10][11]
  • (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl (Bulk Powder)

  • Phosphate Buffered Saline (PBS) 1X (Ca/Mg free)[1]

  • 1N NaOH (Sodium Hydroxide) – For coarse adjustment[1]

  • 0.1N NaOH – For fine adjustment

  • 0.22

    
    m PES (Polyethersulfone) Syringe Filter[1]
    
Step-by-Step Methodology
Step 1: Stoichiometric Calculation

To achieve a target concentration of 10 mg/mL (Free Base) , you must account for the HCl counterion.[]




[1]
Step 2: Initial Dissolution[]
  • Weigh 118.5 mg of the HCl salt into a 20 mL clear glass scintillation vial.

  • Add 8.0 mL (80% of final volume) of PBS.

    • Note: Do not add the full 10 mL yet.[1][] pH adjustment will change the volume.[1][]

  • Vortex for 30-60 seconds. The powder should dissolve rapidly, resulting in a clear, colorless solution.[1][]

  • Check pH: Spot 2

    
    L on a pH strip.[1][] It will likely be pH 2.0–3.0.[1][]
    
Step 3: Controlled Neutralization (The Critical Step)
  • Goal: Raise pH to 7.0–7.4 without "overshooting" (which degrades the buffer) or causing precipitation.

  • Place the vial on a magnetic stirrer with a micro-stir bar.

  • Insert a calibrated micro-pH probe.[1][]

  • Add 1N NaOH dropwise until pH reaches ~5.0.[1][]

  • Switch to 0.1N NaOH for fine tuning.

  • Observation Point: As pH passes 6.0, watch closely for "clouding" (Tyndall effect).[1][]

    • If clear: Continue to pH 7.2–7.4.[1][]

    • If cloudy: Stop. The zwitterion is precipitating.[1][] Lower pH slightly back to 6.0 using 0.1N HCl. A pH of 6.0 is acceptable for IP injection and safer than injecting a suspension.[1][]

Step 4: Final Volume & Osmolality[1][]
  • Transfer the solution to a volumetric cylinder or use a precision pipette to determine current volume.[1][]

  • Add PBS to bring the total volume to exactly 10.0 mL .

  • Osmolality Check: Ideal range is 280–310 mOsm/kg.[1][] Neutralization generates NaCl, slightly increasing osmolality.[1][] If the solution is hypertonic (>350 mOsm), dilute with Sterile Water for Injection (WFI) instead of PBS for the final top-up.[]

Step 5: Sterilization[]
  • Draw the solution into a sterile syringe.[1][]

  • Attach a 0.22

    
    m PES filter .[1][] (Do not use Nylon, as it can bind proteins/peptides, though less risk with this small molecule).[1][]
    
  • Dispense into a sterile, endotoxin-free vial.

Formulation Workflow Diagram

FormulationProtocol Start Start: Calculate Mass (Salt Correction Factor: 1.185) Weigh Weigh Compound (118.5 mg) Start->Weigh Dissolve Dissolve in 80% Vehicle (PBS or Saline) Weigh->Dissolve CheckPH Initial pH Check (Expect pH ~2-3) Dissolve->CheckPH Adjust Titrate with NaOH (Target pH 6.0 - 7.4) CheckPH->Adjust PrecipCheck Precipitation Check (Zwitterion Risk) Adjust->PrecipCheck Clear Solution Clear PrecipCheck->Clear No Precip Cloudy Solution Cloudy PrecipCheck->Cloudy Precip Forms QS Q.S. to Final Volume (10 mL) Clear->QS BackTitrate Back-titrate with HCl to pH 5.5-6.0 Cloudy->BackTitrate BackTitrate->QS Filter Sterile Filter (0.22 µm PES) QS->Filter Final Ready for Injection (Store 4°C) Filter->Final

Figure 1: Decision-tree workflow for the preparation of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl, highlighting the critical control point for zwitterionic precipitation.

In Vivo Administration Guidelines

Dosing Parameters
  • Typical Dose Range: 10 – 100 mg/kg (Based on analog data from Phenibut/Baclofen).[1][]

  • Dosing Volume:

    • Rat: 1–2 mL/kg (IP/PO), 1 mL/kg (IV bolus).[1][]

    • Mouse: 5–10 mL/kg (IP/PO), 5 mL/kg (IV bolus).[1]

Safety Monitoring

Since this compound is a GABA-analog derivative, monitor animals for:

  • Sedation/Ataxia: Assess using Rotarod or Open Field Test 30 mins post-dose.[1][]

  • Muscle Relaxation: Assess grip strength.

  • Hypothermia: Monitor rectal temperature if high doses (>50 mg/kg) are used.[1][]

Storage & Stability[2]
  • Solution Stability: The free base contains an amine and a carboxylic acid.[1][] In solution, it is susceptible to microbial growth (if unpreserved) and slow oxidation.[1][]

  • Recommendation: Prepare fresh daily. If storage is necessary, freeze aliquots at -20°C. Do not store at 4°C for >48 hours.

References

  • PubChem. (2025).[1][][7] Compound Summary: (3S)-3-amino-4-(2-fluorophenyl)butanoic acid.[1][][4][8] National Library of Medicine.[1][] [Link]

  • Fuller, A. A., et al. (2005).[1][][9] Succinct synthesis of beta-amino acids via chiral isoxazolines. Journal of the American Chemical Society.[1][][9] [Link]

  • Ojala, K., et al. (2011).[1][] Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH. International Journal of Pharmaceutics. [Link]

Sources

Application Note: Sourcing and Utilization of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a chiral


-amino acid derivative. While structurally related to the blockbuster diabetic drug intermediate (Sitagliptin, which utilizes the 2,4,5-trifluoro analog) and the psychoactive compound Fluorophenibut (4-fluoro analog), this specific 2-fluoro  isomer is a distinct building block used primarily in Structure-Activity Relationship (SAR) studies for peptidomimetics and protease inhibitors.

The incorporation of the fluorine atom at the ortho position of the phenyl ring induces unique electronic and steric effects, often altering the metabolic stability and lipophilicity of the final pharmacophore compared to its non-fluorinated parent (


-phenylalanine).
Critical Isomer Distinction

Warning: Researchers frequently conflate this molecule with its analogs. Ensure your procurement specifications match the exact substitution pattern below to avoid costly synthesis failures.

FeatureTarget Molecule Common Analog (Sitagliptin Int.)Common Analog (Fluorophenibut)
Substitution 2-Fluoro 2,4,5-Trifluoro4-Fluoro
Chirality (S) (R) or (S)Racemic or (R)
CAS (HCl) 246876-92-6 1283583-85-6 (Free base ref)52237-19-1
Primary Use SAR / Custom SynthesisDPP-4 Inhibitor SynthesisGABAB Agonist Research

Strategic Sourcing & Procurement

Buying chiral


-amino acids requires a defensive procurement strategy. Unlike standard 

-amino acids (e.g., Fmoc-Ala-OH), these compounds are often custom-synthesized or held in low stock by boutique fine chemical suppliers.
Specification Guidelines

When requesting quotes (RFQ), copy and paste these requirements to ensure quality:

  • Chemical Name: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride[1]

  • CAS Number: 246876-92-6 (Verify with supplier as salt forms vary)

  • Purity (HPLC):

    
     97.0% (Area %)
    
  • Chiral Purity (ee):

    
     98.0% (Essential to prevent diastereomer formation in peptides)
    
  • Salt Form: Hydrochloride (HCl) preferred for solubility; Free Base is prone to aggregation.

  • Water Content:

    
     1.0% (Karl Fischer) – Critical for stoichiometry calculations.
    
Procurement Decision Logic

The following workflow illustrates the decision process for selecting a supplier based on the intended application (GLP Tox vs. Discovery).

SourcingStrategy Start Start: Procurement Request CheckStock Check Catalog Stock (CAS 246876-92-6) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail VendorAudit Vendor Audit: Request Chiral COA StockAvail->VendorAudit Yes CustomSynth Initiate Custom Synthesis (FTE or Fee-for-Service) StockAvail->CustomSynth No ReviewCOA Review COA: ee% > 98%? VendorAudit->ReviewCOA BuyGram Purchase 1g Sample for Internal QC ReviewCOA->BuyGram Yes Reject Reject Supplier Risk of Racemization ReviewCOA->Reject No BulkBuy Proceed to Bulk PO BuyGram->BulkBuy QC Pass

Figure 1: Decision tree for sourcing chiral beta-amino acids, prioritizing enantiomeric excess verification.

Incoming Quality Control (IQC) Protocols

Do not assume the label is correct.


-amino acids are prone to racemization during synthesis (specifically during the Arndt-Eistert homologation or enzymatic resolution steps).
Protocol A: Visual & Solubility Inspection
  • Appearance: Should be a white to off-white crystalline powder. Yellowing indicates oxidation or residual solvent.

  • Solubility: Dissolve 10 mg in 1 mL of Methanol.

    • Pass: Clear, colorless solution.

    • Fail: Turbidity (inorganic salts) or particulates.

Protocol B: Chiral HPLC Method (Standardized)

This method separates the (S) and (R) enantiomers to verify the claimed >98% ee.

  • Column: Daicel Chiralpak ZWIX(+) or Crownpak CR(+) (Specialized for Zwitterions/Amino Acids). Note: Standard OD-H columns often fail for free amino acids without derivatization.

  • Mobile Phase: Acetonitrile / Methanol / Water (50:45:5) + 50mM Formic Acid + 25mM Diethylamine.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm (Amide/Carboxyl backbone) and 254 nm (Phenyl ring).

  • Sample Prep: 1 mg/mL in Mobile Phase.

Acceptance Criteria:

  • Main peak (S-isomer) Area %:

    
     98.0%
    
  • Minor peak (R-isomer) Area %:

    
     2.0%
    

Handling and Storage

The hydrochloride salt is hygroscopic . Improper handling will lead to "clumping" and inaccurate weighing, destroying the stoichiometry of sensitive coupling reactions.

  • Long-Term Storage: Store at -20°C in a sealed container with desiccant packs.

  • Thawing: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the powder, turning it into a sticky gum.

  • Weighing: Rapidly weigh the required amount and immediately recap the stock vial. Flush with Argon/Nitrogen if available.

Application Protocol: Peptide Coupling

This compound is a


-amino acid.[2] The amine is less nucleophilic and the carboxylate less electrophilic than standard 

-amino acids due to the extra methylene group. Standard coupling times must be extended.
Method: Solution Phase Coupling with HATU

Objective: Couple (S)-3-Amino-4-(2-fluorophenyl)butanoic acid (as the C-terminal acid) to a primary amine (


).

Reagents:

  • Acid: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl (1.0 equiv)[1]

  • Amine:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation:

    • In a dry round-bottom flask, dissolve the Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration relative to Acid).

    • Add DIPEA (2.0 eq) dropwise. Note: The solution should turn slightly yellow.

    • Stir at 0°C for 15 minutes to form the activated ester (OAt ester).

  • Coupling:

    • Add the Amine (1.1 eq) to the reaction mixture.

    • Add the remaining DIPEA (1.0 - 2.0 eq) to ensure pH is maintained > 8.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4 to 16 hours .

    • Monitoring: Check via LC-MS.

      
      -amino acids react slower; do not quench early.
      
  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/DIPEA).

      • Saturated NaHCO3 (removes unreacted acid/HOBt).

      • Brine.

    • Dry over MgSO4 and concentrate.

Reaction Mechanism & Workflow

The following diagram details the activation and coupling pathway, highlighting the critical intermediate stabilization.

CouplingReaction Start Beta-Amino Acid (HCl Salt) BaseAdd Add DIPEA (Free Base Formation) Start->BaseAdd Neutralize HCl Activate Add HATU (Activation) BaseAdd->Activate ActiveEster Activated OAt Ester (Intermediate) Activate->ActiveEster 15 min @ 0°C AmineAdd Add Amine (R-NH2) ActiveEster->AmineAdd Product Final Amide Product AmineAdd->Product Nucleophilic Attack (4-16h)

Figure 2: HATU-mediated coupling workflow for beta-amino acids.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811–822. (Context on beta-amino acid stability and utility).
  • Savile, C. K., et al. (2010).[3] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. (Background on enzymatic synthesis of fluorinated beta-amino acids).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (S)-3-Amino-4-(2-fluorophenyl)butanoic Acid HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BETA-AMINO-OPT-02F Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses yield and enantiopurity challenges in the synthesis of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride . This molecule is a critical


-amino acid pharmacophore, structurally homologous to the intermediate used in Sitagliptin (Januvia) production.

While enzymatic transamination is gaining traction, the most robust method for general laboratory to pilot-scale synthesis remains the Asymmetric Hydrogenation of


-Enamino Esters  followed by hydrolysis and salt formation. This guide focuses on optimizing this chemical route, specifically addressing the steric and electronic influence of the ortho-fluorine substituent.

Module 1: Synthetic Strategy & Workflow

The recommended high-yield route involves three critical stages. The ortho-fluorine atom on the phenyl ring introduces steric hindrance that can impede catalyst approach, necessitating specific ligand choices.

The Optimized Workflow (Graphviz)

SynthesisWorkflow Start Start: 4-(2-fluorophenyl)-3-oxobutanoate Step1 Step 1: Enamine Formation (NH4OAc, MeOH, Reflux) Start->Step1 Check1 QC: Enamine Purity >98%? Step1->Check1 Check1->Step1 No (Recrystallize) Step2 Step 2: Asymmetric Hydrogenation (Rh(COD)Cl2 + Josiphos Ligand) High Pressure H2 Check1->Step2 Yes Check2 QC: ee% > 96%? Step2->Check2 Check2->Step2 No (See Troubleshooting) Step3 Step 3: Hydrolysis & Salt Formation (LiOH then HCl/IPA) Check2->Step3 Yes Final Target: (S)-3-Amino-4-(2-fluorophenyl) butanoic acid HCl Step3->Final

Figure 1: Decision tree for the asymmetric synthesis of the target


-amino acid.

Module 2: Critical Protocol Optimization

Step 1: Enamine Formation (The Foundation)

Issue: Incomplete conversion here leads to byproducts that poison the Rhodium catalyst in Step 2.

  • Protocol: React methyl/ethyl 4-(2-fluorophenyl)-3-oxobutanoate with ammonium acetate (5 equiv.) in refluxing methanol.

  • Optimization: The ortho-fluorine effect can slow condensation. Ensure complete removal of ammonia/water if using a Dean-Stark trap, or use anhydrous MeOH with molecular sieves.

  • Target: Isolate the (Z)-enamine as a solid. Do not carry forward oil/gum; recrystallize from IPA/Heptane if necessary.

Step 2: Asymmetric Hydrogenation (The Chiral Step)

Context: This is the yield-determining step. The industry standard (Merck process for Sitagliptin) utilizes Rhodium-Josiphos complexes.

  • Catalyst System: [Rh(COD)Cl]

    
     + (S,R)-t-Bu-Josiphos  (or Walphos).
    
    • Why: Ferrocenyl ligands like Josiphos create a chiral pocket that effectively accommodates the bulky 2-fluorobenzyl group, favoring the Re-face attack to yield the (S)-product.

  • Solvent: Trifluoroethanol (TFE) or Methanol. TFE often boosts turnover frequency (TOF) due to hydrogen bonding with the substrate carbonyl.

Troubleshooting Guide: Asymmetric Hydrogenation
SymptomProbable CauseCorrective Action
Low Conversion (<90%) Catalyst PoisoningEnsure Enamine is halide-free and sulfur-free . Recrystallize the starting material.[1]
Low H

Solubility
Increase pressure to 30–50 bar . The ortho-F steric bulk slows kinetics; higher pressure forces the reaction.
Low ee (<90%) Temperature too highLower reaction temperature to 40°C or 25°C . Higher T increases rate but allows rotation of the intermediate, eroding chirality.
Wrong SolventSwitch from MeOH to TFE (2,2,2-Trifluoroethanol) . TFE stabilizes the catalyst-substrate complex.
De-halogenation Over-reductionRare with Rh, but if losing the Fluorine, ensure no Pd/Pt contaminants are present in the reactor lines.
Step 3: Hydrolysis & HCl Salt Formation

Issue: The zwitterionic amino acid is highly water-soluble, leading to massive yield loss during extraction.

  • Protocol:

    • Hydrolyze ester with LiOH (THF/Water).

    • Do not extract. Neutralize to pH 7.

    • Concentrate to dryness or a thick slurry.

    • Salt Formation: Redissolve in minimal absolute ethanol/IPA. Add concentrated HCl (or HCl in Dioxane) dropwise.

    • Crystallization: Use MTBE or Ethyl Acetate as an anti-solvent to crash out the HCl salt.

Module 3: Frequently Asked Questions (FAQs)

Q1: Why is my final HCl salt hygroscopic and turning into a gum?

A: This usually indicates the presence of residual inorganic salts (LiCl/NaCl) or excess water.

  • Fix: After the hydrolysis step, ensure you perform a "desalting" pass. Alternatively, use trimethylsilyl chloride (TMSCl) in an alcohol solvent to generate anhydrous HCl in situ and precipitate the product directly, avoiding aqueous workup entirely.

Q2: Can I use Ruthenium (Ru) catalysts instead of Rhodium?

A: Ru-BINAP is excellent for


-keto esters (Noyori hydrogenation) to make 

-hydroxy esters, but for

-enamino esters
(to get the amine directly), Rhodium (Rh) is superior. Ru often requires higher temperatures which may compromise the atropisomerism needed for the bulky 2-fluorophenyl group. Stick to Rh-Josiphos or Rh-DuPhos.
Q3: The ortho-fluorine seems to be reducing the reaction rate compared to the phenyl analog. Why?

A: The ortho-fluorine exerts a negative inductive effect (-I) but also a steric clash with the catalyst ligand.

  • Solution: Increase the Catalyst Loading slightly (from 0.1 mol% to 0.5 mol%) or increase Hydrogen Pressure . Do not increase temperature significantly, as this will sacrifice enantioselectivity.

References

  • Steinhuebel, D., et al. (2009). "Mechanism-Guided Development of a Highly Efficient Rh-Catalyzed Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society.[2] Link

    • Relevance: Establishes the mechanism for Rh-Josiphos hydrogen
  • Hansen, K. B., et al. (2009).[1] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society.[2] Link

    • Relevance: The definitive industrial process for the trifluoro-analog, directly applicable to the 2-fluoro target.
  • Hsiao, Y., et al. (2004).[1] "Highly Efficient Synthesis of

    
    -Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society.[2] Link
    
    • Relevance: foundational work on enamine hydrogen
  • Savile, C. K., et al. (2010).[1][3] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science. Link

    • Relevance: Reference for the enzymatic alternative (Transaminase route)

Sources

Technical Support Center: Solubility Optimization for (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-3A4F-HCL Compound Class: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Amino Acid Hydrochloride Salts
Molecular Weight:  233.67  g/mol  (HCl Salt)[1]

The Solubility Paradox: Diagnostic Overview

Researchers often encounter a "solubility paradox" with (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride . As a hydrochloride salt, it is technically hydrophilic, yet it often behaves stubbornly in standard organic synthesis workflows.[1]

To troubleshoot effectively, you must understand the three distinct states of this molecule. The fluorine atom at the ortho position adds significant lipophilicity compared to non-fluorinated analogs (like Phenibut), altering its extraction behavior.

The Three States of Matter
StateSpeciespH RegionSolubility Profile
Cationic (Salt)

pH < 2.0High Water Solubility. Soluble in MeOH, EtOH.[1] Insoluble in DCM, Et2O, Hexane.[1]
Zwitterionic

pH ~ 6.0 - 7.5The "Danger Zone." Net neutral charge.[1] High lattice energy.[1] Least soluble in all solvents. Precipitants often form here.[1]
Anionic

pH > 10.0High Water Solubility. Soluble in aqueous base.[1] Poor organic solubility.[1]

Technical Insight: The 2-fluorophenyl group increases the partition coefficient (LogP) of the free amino acid. Unlike simple glycine or alanine, the free base of this compound can be extracted into organic solvents (like DCM or EtOAc) if the pH is carefully managed to suppress the zwitterion, though this is difficult to control.

Solubility Data & Solvent Selection

Use this reference table to select the correct solvent system for your specific application.

Solvent SystemSolubility RatingApplication Notes
Water (Deionized) Excellent (>50 mg/mL)Ideal for storage and initial dissolution.[1] pH will be acidic (~2-3).[1]
Methanol / Ethanol GoodPreferred for transfers and some reactions.[1]
DMSO / DMF ExcellentUniversal Solvents. Use these for coupling reactions (e.g., amide bond formation) where water is forbidden.[1]
DCM / Chloroform Poor (as HCl salt)Do not use for the salt form. Requires in situ neutralization (see Protocol A).[1]
Ethyl Acetate Very PoorThe salt will "gum" or oil out.
Ether / Hexane InsolubleUse these as anti-solvents to precipitate the product.

Troubleshooting Protocols

Scenario A: The Compound Won't Dissolve for Organic Synthesis (Coupling)

Issue: You are trying to react the amine with an activated ester or acid chloride in DCM or THF, but the HCl salt remains a suspension. Root Cause: The ionic lattice of the HCl salt prevents solvation in non-polar organics.

Protocol: The "In-Situ" Neutralization Do not attempt to free-base the compound separately (which risks zwitterionic precipitation).[1] Neutralize it inside the reaction vessel.

  • Suspend the (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl in dry DCM or THF (10 mL/g).

  • Add a tertiary amine base (DIPEA or NMM) strictly at 1.05 equivalents .

    • Why? This liberates the free amine (

      
      ) for reaction while forming a soluble organic salt (DIPEA·HCl).
      
  • Sonication: Sonicate for 5 minutes. The suspension may not clear completely, but the reactive free amine is now available in solution.

  • Cosolvent Trick: If the suspension is too thick, add DMF (10% v/v) .[1] This breaks the ionic aggregates without compromising most coupling reagents.

Scenario B: The "Oiling Out" During Purification

Issue: During recrystallization or workup, the product separates as a sticky oil or gum instead of a white powder. Root Cause: The 2-fluorophenyl group adds lipophilicity, making the compound prone to forming supersaturated oils rather than crystal lattices.

Protocol: The Anti-Solvent Trituration

  • Dissolve the oil in the minimum amount of Methanol (warm, ~40°C).

  • Add Diethyl Ether or MTBE dropwise until the solution turns slightly cloudy.

  • Seed: Scratch the inner wall of the flask with a glass rod.

    • Mechanism:[1][2][3][4][5] This creates microscopic nucleation sites.[1]

  • Cool Slowly: Place the flask in a larger beaker of water at room temperature, then move to a fridge (4°C). Do not plunge directly into ice , as this forces oiling.[1]

  • Wash: Filter the resulting solid and wash with cold Ether.

Scenario C: Aqueous Extraction Fails (Product stuck in water)

Issue: You cannot extract the compound from water into an organic layer. Root Cause: You are likely near the zwitterionic pH (pH 6-7), where the compound is insoluble in organics but also poorly soluble in water, or you are at low pH where it is a salt.

Protocol: The "Sandwich" Extraction Because of the fluorinated ring, it is possible to extract the free amino acid, but you must hit the pH window precisely.

  • Cool the aqueous solution to 0°C.

  • Adjust pH carefully to pH 5.5 - 6.0 (Just below the pI).

  • Saturate the aqueous phase with NaCl (Salting out).[1]

  • Extract aggressively with n-Butanol or IPA/DCM (3:1) .

    • Note: Standard EtOAc often fails here.[1] n-Butanol is required to pull the polar amino acid out of the brine.

Visual Troubleshooting Logic

Figure 1: Solvent Selection Decision Matrix

SolventStrategy Start Start: What is your Goal? Reaction Organic Synthesis (Coupling/Derivatization) Start->Reaction Analysis Analysis (HPLC/NMR) Start->Analysis Purification Purification (Recrystallization) Start->Purification PolarOrg Use DMF or DMSO (Direct Dissolution) Reaction->PolarOrg If Reagent Tolerates NonPolarOrg Use DCM/THF (Requires Base) Reaction->NonPolarOrg Standard Conditions WaterMeOH Dissolve in Water/MeOH (50:50) Analysis->WaterMeOH Oiling Problem: Oiling Out? Purification->Oiling BaseStep Add 1.05 eq DIPEA (In-situ Neutralization) NonPolarOrg->BaseStep Buffer Use Acidic Buffer (pH 2.0) to keep soluble WaterMeOH->Buffer Trituration Dissolve in MeOH -> Slow add Et2O Oiling->Trituration

Caption: Decision matrix for solvent selection based on experimental intent. Blue paths indicate synthesis, Green for analysis, and Red for purification troubleshooting.[1]

Figure 2: The pH-Solubility Trap (Zwitterion Effect)

Zwitterion Acid pH < 2.0 Cationic Species (Soluble) R-NH3+ / COOH Neutral pH 6.0 - 7.5 Zwitterion (INSOLUBLE) R-NH3+ / COO- Acid->Neutral Adding Base (NaOH/TEA) Neutral->Acid Adding Excess Acid Base pH > 10.0 Anionic Species (Soluble) R-NH2 / COO- Neutral->Base Adding Excess Base Precip PRECIPITATION / CRASH OUT (Danger Zone) Neutral->Precip Lattice Energy Dominates Base->Neutral Adding Acid (HCl)

Caption: The solubility "U-Curve." The compound is soluble at low and high pH but precipitates near neutrality (pH 6-7).[1] Avoid this zone during workup unless precipitation is the goal.

Frequently Asked Questions (FAQ)

Q: Can I store the solution in DMSO? A: Yes, but be cautious. While the solubility is high, DMSO is hygroscopic. If water enters the DMSO solution over time, it may hydrolyze the amide bonds if the solution is acidic (due to the HCl salt). Store DMSO stock solutions at -20°C under argon.

Q: Why does my NMR spectrum look messy in CDCl3? A: The HCl salt is insoluble in Chloroform (


). You are likely seeing a suspension or partial dissolution.[1]
  • Fix: Use

    
     (Deuterium Oxide) or 
    
    
    
    .[1] If you must use chloroform, add a drop of
    
    
    or a drop of TFA-d to solubilize the salt.

Q: Is the fluorine atom stable? A: Yes. The aryl-fluorine bond is extremely strong and generally inert to standard peptide coupling conditions (EDC/NHS, HATU) and deprotection strategies (TFA, Piperidine).[1]

Q: How do I remove the HCl counter-ion permanently? A: Use an Ion Exchange Resin (e.g., Dowex 50W).

  • Load the salt onto the column in water.

  • Wash with water to remove Cl- ions.[1]

  • Elute the free amino acid with 1M Ammonium Hydroxide (

    
    ).[1]
    
  • Lyophilize immediately.

References

  • PubChem. (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride - Physical Properties and Safety.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1] Chemical Reviews, 109(6), 2455-2504.[1] (General reference for amino acid solubility and protection).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (Source for counter-ion solubility effects).[1]

  • ResearchGate Technical Discussions. Purification of beta-amino acids hydrochloride salts. Retrieved from community discussions on similar fluorinated analogs (Phenibut derivatives).[1] Available at: [Link]

Sources

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8821

Subject: Stability Protocols, Degradation Pathways, and Troubleshooting Guide Status: Open Priority: High (Active Research Material)[1]

Introduction: The Molecule & The Challenge

You are likely working with (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride , a critical chiral


-amino acid building block often used in the synthesis of DPP-4 inhibitors (analogs of Sitagliptin) or novel peptidomimetics.[1]

Unlike


-amino acids, 

-amino acids possess a unique backbone geometry that imparts proteolytic stability to peptides but introduces specific chemical instability risks during storage and handling. The primary threat to this molecule is intramolecular cyclization to form a

-lactam, a reaction driven by the proximity of the nucleophilic amine to the electrophilic carboxyl group.

This guide serves as your Tier-3 Technical Support resource, moving beyond basic safety data sheets to address the mechanistic causes of degradation and providing actionable troubleshooting steps.

Module 1: Critical Degradation Pathways

Understanding how the molecule fails is the first step to prevention.[1] The hydrochloride salt form is designed to protonate the amine (


), rendering it non-nucleophilic and stable.[1] Degradation occurs when this protection is compromised.
Pathway Visualization

DegradationPathways cluster_mechanism Mechanism of Failure Intact (S)-3-Amino-4-(2-fluorophenyl) butanoic acid HCl (Stable Salt Form) FreeBase Free Amino Acid (Zwitterion/Neutral) Intact->FreeBase Neutralization (pH > 6) or Moisture Uptake Aggregates Hygroscopic Aggregates (Physical Degradation) Intact->Aggregates High Humidity (>60% RH) Lactam 4-(2-fluorobenzyl)-2-azetidinone (Beta-Lactam Impurity) FreeBase->Lactam Dehydration agents (EDC/HATU) or Heat (>40°C)

Figure 1: The primary degradation vector is the conversion of the stable HCl salt into the free amine, which then cyclizes into a beta-lactam under thermodynamic stress.

Detailed Mechanisms
  • 
    -Lactamization (Cyclization): 
    
    • Trigger: Neutralization of the HCl salt or activation of the carboxylic acid.[1]

    • Mechanism: The free amine at position 3 attacks the carbonyl carbon at position 1.[1] While 4-membered rings are strained, the conformation of

      
      -amino acids often pre-organizes the molecule for this closure, especially if the carboxyl group is activated for peptide coupling (e.g., using EDC/NHS).[1]
      
    • Result: Formation of 4-(2-fluorobenzyl)-2-azetidinone.[1] This is a "dead-end" impurity that terminates peptide chains.

  • Hygroscopic Deliquescence:

    • Trigger: Exposure to ambient air.[1]

    • Mechanism: The HCl salt is highly polar and hygroscopic.[1] It absorbs atmospheric water, forming a lattice-disrupted "gum." This does not immediately degrade the molecule chemically but makes accurate weighing impossible and accelerates hydrolysis if any ester impurities are present.[1]

  • Racemization:

    • Trigger: Strong bases or high heat.

    • Mechanism: Although the chiral center is at the

      
      -position (less acidic than 
      
      
      
      -amino acids), retro-Michael addition mechanisms under basic conditions can lead to loss of stereochemical integrity, converting the (S)-isomer to the (R)-isomer.[1]

Module 2: Troubleshooting Guide (Q&A)

Ticket #402: "My solid sample has turned into a sticky gum."
  • Diagnosis: Hygroscopic failure. The HCl salt has absorbed significant atmospheric moisture.[1]

  • Immediate Action:

    • Do not heat to dry (this promotes lactamization).[1]

    • Dissolve the gum in a minimal amount of dry methanol.

    • Precipitate by adding cold diethyl ether or MTBE (Methyl tert-butyl ether).[1]

    • Filter under nitrogen and store in a desiccator.

  • Prevention: Always equilibrate the bottle to room temperature before opening to prevent condensation.[1] Use Parafilm® after closing.

Ticket #789: "I see a new peak at RRT 1.15 in my HPLC chromatogram."
  • Diagnosis: Likely ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Lactam formation.[2][3][4] The lactam is less polar than the free acid (loss of zwitterionic character) and typically elutes later on Reverse Phase C18 columns.[1]
    
  • Verification: Check the UV spectrum. The lactam lacks the carboxylate absorbance shift.[1] If you used a coupling reagent (like HATU/EDC) and let the reaction sit too long before adding the nucleophile, this impurity is guaranteed.[1]

  • Solution: In peptide coupling, add the nucleophile (the next amino acid or amine) simultaneously or immediately after the base.[1] Do not pre-activate this amino acid for more than 2-3 minutes.

Ticket #550: "My enantiomeric excess (ee) dropped from 99% to 94%."
  • Diagnosis: Base-catalyzed racemization.

  • Root Cause: You likely dissolved the material in a solution with pH > 10 or heated it in the presence of a weak base (like triethylamine) for an extended period.[1]

  • Solution: Maintain pH < 8 during workups. If extraction is necessary, use rapid, cold extraction protocols.[1]

Module 3: Prevention & Storage Protocols

To ensure the integrity of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl, adhere to these strict storage parameters.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long term)Slows thermodynamic drive toward cyclization.
Atmosphere Argon or NitrogenPrevents oxidative degradation of the benzylic position.
Container Amber Glass + DesiccantBlocks UV (benzylic stability) and moisture (hygroscopicity).
Handling pH Keep < 6.0The protonated amine (

) cannot act as a nucleophile.[1]
Solvents Methanol, Water, DMSOAvoid ketones (acetone) which can form Schiff bases with the amine.[1]

Module 4: Analytical Validation (HPLC Method)

Standard peptide HPLC methods often fail for


-amino acids due to poor retention or peak tailing. Use this validated method setup.
Recommended HPLC Conditions
  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP), 5

    
    m, 4.6 x 150 mm.[1]
    
    • Why: The polar-embedded group prevents pore dewetting with highly aqueous mobile phases required to retain the polar amino acid.

  • Mobile Phase A: 0.1% Perchloric Acid (

    
    ) or TFA in Water.[1]
    
    • Why: Low pH is non-negotiable.[1] It suppresses the ionization of the carboxylic acid and keeps the amine protonated, improving peak shape.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute salts)[1]

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60% B

  • Detection: UV @ 210 nm (Amide/Carboxyl) and 260 nm (Fluorophenyl ring).[1]

  • Sample Diluent: 0.1% HCl in Water. Never dissolve in pure water or methanol for analysis without acid; it may induce micro-cyclization in the vial.[1]

Chiral Analysis (Enantiomeric Purity)
  • Column: Chiralpak ZWIX(+) or Crownpak CR(+).[1]

  • Mode: These columns are designed specifically for zwitterionic amino acids and do not require derivatization.[1]

References

  • Steer, D. L., et al. (2002).[1] "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822.[1] 
    
  • Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research, 31(4), 173-180.[1]

  • LGC Standards. (2025). "(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride Product Data." (Used as analog reference for stability data).

  • Phenomenex. (2024).[1] "HPLC Enantioseparation of Amino Acids Using Polysaccharide-Based Chiral Stationary Phases." Application Note.

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 121237598, 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride."[1][5] [1]

Sources

Technical Support Center: Storage & Handling of (S)-3-Amino-4-(2-fluorophenyl)butanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STG-82419-OPT Status: Open Subject: Optimization of Storage Protocol for Sitagliptin Intermediate (CAS 757242-83-4 / Related Derivatives) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Stability Paradox

You are likely working with (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride , a critical chiral beta-amino acid intermediate often used in the synthesis of DPP-4 inhibitors like Sitagliptin.

While the hydrochloride salt form confers better solubility and initial solid-state stability compared to the free base, it introduces a significant vulnerability: Hygroscopicity . The primary failure mode for this compound is not thermal degradation, but moisture-induced phase changes (deliquescence) leading to caking, hydrolysis, and weighing errors.

This guide moves beyond generic "store cool and dry" advice. It provides a self-validating system to ensure your material remains reactor-ready.

Module 1: The Environmental Triad

To maximize shelf-life, you must control three variables. We prioritize them in this order: Humidity > Temperature > Light .

Humidity Control (The Critical Vector)
  • The Threat: HCl salts of beta-amino acids have a high affinity for atmospheric water. Moisture uptake leads to the formation of a "hydratosphere" around the crystal, promoting clumping and potentially catalyzing racemization at the chiral center if the local pH shifts.

  • The Protocol:

    • Primary Barrier: Use a borosilicate glass vial with a Teflon-lined screw cap.

    • Secondary Barrier: Place the vial inside a heat-sealed aluminized Mylar bag with a silica gel sachet.

    • Environment: Store in a desiccator if kept at room temperature, or a sealed secondary container if refrigerated.

Temperature Optimization
  • The Recommendation: +2°C to +8°C (Refrigerated) is optimal for long-term storage (>3 months).

  • Short-term (<1 month): Ambient temperature (20-25°C) is acceptable only if the container is strictly sealed and humidity is <40%.

  • The Risk: Freezing (-20°C) is generally unnecessary and risks condensation upon thawing unless handled with extreme discipline (see Module 3).

Light & Atmosphere
  • The Threat: While fluorinated phenyl rings are relatively stable, the amine functionality can undergo slow oxidation.

  • The Protocol: Store in amber glass. For bulk quantities (>50g), blanket the headspace with Argon or Nitrogen before sealing.

Module 2: Visualizing the Degradation Pathway

Understanding how the material fails allows you to prevent it. The diagram below illustrates the cascade of failure initiated by improper storage.

StorageFailure Store Improper Storage (High Humidity/Cold) Moisture Moisture Adsorption (Surface) Store->Moisture Hygroscopic Pull Deliq Deliquescence (Liquid Layer Formation) Moisture->Deliq Saturation Hydrolysis Hydrolysis/Racemization (Purity Drop) Deliq->Hydrolysis Chem Change Caking Physical Caking (Weighing Errors) Deliq->Caking Recrystallization

Figure 1: The Hygroscopic Cascade. Moisture ingress is the precursor to both chemical (purity) and physical (handling) failure.

Module 3: Operational Protocols (The "Cold Chain")

The most dangerous moment for your compound is not during storage, but when you take it out.

Protocol A: The "Warm-Up" Rule (Mandatory)

If storing at 2-8°C or -20°C, you must equilibrate the container to room temperature before opening.

  • Remove the sealed container from the fridge.

  • Place it in a desiccator or on the bench.

  • Wait 30-60 minutes.

  • Why? Opening a cold bottle in warm air causes immediate condensation inside the bottle. This water will be trapped when you re-seal it, destroying the remaining stock.

Protocol B: Re-Validation (QC)

Before using stored material for a critical GMP step, verify its integrity.

Test ParameterMethodAcceptance CriteriaTroubleshooting
Appearance VisualWhite to off-white crystalline powder. Free-flowing.Yellowing: Oxidation. Clumping: Moisture ingress.
Water Content Karl Fischer (KF)< 1.0% w/w (Typical)If >2%, dry in a vacuum oven at 40°C for 4h (Check purity post-drying).
Purity HPLC (C18)> 98.0%Impurity peaks at RRT 0.8-0.9 often indicate hydrolysis byproducts.
Chiral Purity Chiral HPLC> 99.0% eeRacemization is rare in solid state but possible if wet and heated.

Module 4: Troubleshooting & FAQs

Q: My powder has turned into a hard solid block. Can I still use it? A: This is "caking" due to moisture absorption followed by temperature fluctuation.

  • Action: Grind a small sample and run an HPLC and KF check.

  • Verdict: If purity is >98% and it's just physical aggregation, you can grind the block in a mortar (in a glovebox/dry bag) and use it. Correct for the excess water weight in your stoichiometry.

Q: Can I store this in a standard polyethylene (PE) bag? A: No. Standard PE bags are permeable to moisture over time.

  • Solution: Use a glass vial or a high-density polyethylene (HDPE) bottle. If you must use bags, use a heat-sealed aluminized Mylar bag (moisture vapor transmission rate is near zero).

Q: Why does the Safety Data Sheet (SDS) say "Store at Room Temp" but you recommend 2-8°C? A: SDS recommendations are often for safety (preventing fire/explosion) rather than quality optimization. While the compound is stable at room temperature for weeks, refrigeration significantly slows down slow-acting oxidation and hydrolysis, extending shelf life from months to years.

Q: I need to weigh out 5mg for an analytical standard. How do I prevent static? A: Amino acid salts are prone to static charge, making them "fly" away.

  • Tip: Use an anti-static gun (ZeroStat) on the spatula and vial. Do not use plastic weighing boats; use weighing paper or glass.

Module 5: Workflow Visualization

Follow this logic flow to ensure sample integrity from receipt to reactor.

HandlingFlow Receive 1. Receive Material QC 2. Initial QC (KF + HPLC) Receive->QC Aliquot 3. Aliquot into Single-Use Vials (Argon Purge) QC->Aliquot Pass Store 4. Store at 2-8°C (Secondary Containment) Aliquot->Store Thaw 5. Equilibrate to RT (Closed Container - 1 hr) Store->Thaw Need Material Use 6. Weigh & React Thaw->Use No Condensation Use->Store Reseal Immediately (Not Recommended for Bulk)

Figure 2: The "Cold Chain" Handling Workflow. Note the critical equilibration step (Step 5).

References

  • ChemicalBook. (2025).[1] 4-Amino-3-phenylbutanoic acid hydrochloride - MSDS / SDS. Retrieved from

  • National Center for Biotechnology Information. (2025). Sitagliptin Phosphate Stability Studies. PubChem Compound Summary. Retrieved from

  • CymitQuimica. (2025).[1] 3-Amino-4-phenylbutyric acid hydrochloride General Properties. Retrieved from

  • Google Patents. (2014). WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds. Retrieved from

  • ResearchGate. (2022). Hygroscopicity of amino acids and their effect on water uptake. Retrieved from

Sources

Troubleshooting inconsistent results in assays with (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide addresses the technical inconsistencies observed in assays involving (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride .

This response is structured as a Technical Support Center resource, designed for immediate application by analytical chemists and pharmacologists.

Ticket ID: #TS-3A4F-HCl Status: Open Assigned Specialist: Senior Application Scientist, Bio-Analytical Division

Executive Summary

Inconsistent assay results with (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride (an analog of Phenibut and a


-amino acid) typically stem from three convergent factors:
  • Hygroscopic Flux: The HCl salt form is highly prone to deliquescence, altering the effective molar mass during weighing.

  • Zwitterionic Solubility Profiles: Inadvertent precipitation occurs near the isoelectric point (pI) in neutral buffers.

  • Chiral Impurity Amplification: If the target receptor is stereoselective (e.g., GABA-B), trace contamination with the (R)-enantiomer can cause disproportionate potency shifts.

Module 1: Solubility & Solution Stability

The Issue: Users report "cloudiness" or "loss of potency" when preparing stock solutions in PBS or media.

Root Cause Analysis: The Zwitterion Trap

This molecule is a


-amino acid. As an HCl salt, it dissolves readily in water (pH < 2.0). However, when diluted into a neutral buffer (pH 7.4), the molecule transitions toward its zwitterionic form (

).
  • The Trap: At the isoelectric point (pI), net charge is zero, and lattice energy dominates solvation energy, leading to micro-precipitation.

  • The Fluorine Effect: The ortho-fluorine atom increases the lipophilicity of the phenyl ring compared to unsubstituted analogs, further reducing solubility at the pI.

Troubleshooting Protocol: pH-Step Dissolution

Do not dissolve directly in neutral buffer. Follow this thermodynamic stabilization path:

  • Primary Solubilization: Dissolve the solid HCl salt in pure water or 0.1 N HCl to a concentration 10x higher than the final stock target. (Ensure clear solution).

  • Buffer Introduction: Slowly add the concentrated acidic stock to the assay buffer while vortexing.

  • Verification: If turbidity occurs, add DMSO (up to 5% final concentration) to the buffer before adding the compound.

Data Table 1: Solubility Thresholds (Estimated)

Solvent System pH Solubility Status Risk Factor
Water (Milli-Q) 2.0 - 3.0 High (>50 mM) Low (Stable)
PBS (1x) 7.4 Moderate/Low High (Precipitation at pI)
DMSO N/A High Low (Check assay tolerance)

| Methanol | N/A | High | Moderate (Evaporation) |

SolubilityWorkflow Start Solid HCl Salt DirectPBS Direct into PBS (pH 7.4) Start->DirectPBS Incorrect AcidStep Dissolve in 0.1 N HCl Start->AcidStep Correct Precip Precipitation Risk (pI) DirectPBS->Precip Zwitterion Formation Clear Clear Stock Solution AcidStep->Clear Dilution Dilute into Assay Buffer Clear->Dilution Check Turbid? Dilution->Check Check Turbidity AddDMSO Add 5% DMSO Check->AddDMSO Yes Assay Proceed to Assay Check->Assay No

Caption: Figure 1. Solubility Optimization Workflow. Avoiding the "Zwitterion Trap" by pre-solubilizing in acidic media before buffering.

Module 2: Chiral Integrity & Purity

The Issue: "Inconsistent IC50/EC50 values between batches."

Root Cause Analysis: The "Hot" Impurity

For GABA analogs (like Phenibut), the (R)-enantiomer is often the eutomer (active isomer) at the GABA-B receptor, with the (S)-isomer being significantly less potent (distomer) [1].

  • If you are using the (S)-isomer , you are likely working with the less active form.

  • The Danger: A variation of just 0.5% in (R)-enantiomer contamination (e.g., 99.0% vs 99.5% purity) can shift your apparent IC50 by an order of magnitude because the impurity is driving the biological signal.

Troubleshooting Protocol: Chiral Validation

You cannot rely on standard C18 HPLC for this. You must determine Enantiomeric Excess (ee%).[1]

Recommended Method: Chiral HPLC [2]

  • Column: Crown Ether based (e.g., Chirobiotic T or Crownpak CR) are superior for free amino acids.

  • Mobile Phase: Perchloric acid (HClO4) pH 1.5 - 2.0 (Crown ethers require protonated amines for complexation).

  • Detection: UV at 210 nm is weak. Use MS detection (SIM mode) or derivatize with FDAA (Marfey's Reagent) for UV sensitivity.

Data Table 2: Impact of Enantiomeric Impurity on Apparent Potency Scenario: (R)-isomer is 100x more potent than (S)-isomer.

Batch Purity (S-isomer) Contaminant (R-isomer) Apparent Activity (Relative) Result Interpretation
99.9% 0.1% 1.0x (Baseline) "Low Potency" (True Result)
99.0% 1.0% ~2.0x Higher "Inconsistent Data"

| 95.0% | 5.0% | ~6.0x Higher | "False Positive / High Potency" |

Module 3: Handling & Hygroscopicity

The Issue: "Concentration-dependent curves are shifting right (lower potency) over time."

Root Cause Analysis: Water Uptake

Hydrochloride salts of


-amino acids are hygroscopic. If the vial is opened frequently in humid conditions, the powder absorbs water.
  • Consequence: You weigh 10 mg, but 2 mg is water. Your actual molar concentration is 20% lower than calculated.

Troubleshooting Protocol: Gravimetric Correction
  • Storage: Store in a desiccator at -20°C. Allow to warm to room temperature before opening to prevent condensation.

  • Weighing: Do not weigh small amounts (<5 mg) directly.

  • Stock Preparation: Prepare a large volume master stock (e.g., 100 mM in 0.1 N HCl), aliquot into single-use vials, and freeze. Never refreeze aliquots.

  • qNMR Verification: If precision is critical, use Quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid) to determine the exact weight % of the active pharmaceutical ingredient (API) in your solid.

Module 4: Assay Interference (Fluorescence/UV)

The Issue: High background noise in UV assays or quenching in fluorescence assays.

Root Cause Analysis: Weak Chromophore & Fluorine
  • UV: The molecule has a weak phenyl chromophore. Detection requires <220 nm, where DMSO and buffer salts (PBS) absorb strongly.

  • Fluorescence: The fluorine atom is electron-withdrawing. If you are using a fluorescence-based competitive binding assay, the compound itself is unlikely to quench, but high concentrations of the HCl salt can acidify the well if the buffer capacity is weak, quenching pH-sensitive fluorophores (e.g., Fluorescein).

Troubleshooting Protocol: Buffer Capacity Check
  • Action: Measure the pH of your highest concentration well (e.g., 1 mM).

  • Fix: If pH deviates >0.2 units from the vehicle control, increase the concentration of HEPES or Tris in your assay buffer (from 10 mM to 50 mM).

AssayTroubleshooting Problem Inconsistent Assay Results Step1 Check Stock Solution Clarity Problem->Step1 Turbid Precipitation Issue (See Module 1) Step1->Turbid Yes Clear Clear Step1->Clear No Step2 Check Batch Purity (Chiral) Impure Potency Shift due to Eutomer (See Module 2) Step2->Impure R-isomer present Pure Pure Step2->Pure >99% ee Step3 Check Well pH Acidic Buffer Failure Increase HEPES/Tris Step3->Acidic pH Drop Stable Investigate Biological Variability (Receptor Expression) Step3->Stable pH Normal Clear->Step2 Pure->Step3

Caption: Figure 2. Master Troubleshooting Logic Tree. Systematic isolation of physical, chemical, and biological variables.

References

  • Dambrova, M., et al. (2008). "Comparative pharmacological activity of optical isomers of phenibut." European Journal of Pharmacology, 583(1), 128-134.

  • Sigma-Aldrich Technical Guide. "Amino Acid and Peptide Chiral Separations." Chirobiotic Handbook.

  • PubChem Compound Summary. "(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Sitagliptin Intermediate Analog)." National Library of Medicine.

  • ChemicalBook. "Properties of Beta-Amino Acids and Hydrochloride Salts."

Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) for your batch.

Sources

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride reaction side products identification

[1]

Ticket ID: #BETA-PHE-004 Subject: Identification and Control of Reaction Side Products Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely working with (S)-3-amino-4-(2-fluorophenyl)butanoic acid hydrochloride , a critical chiral

1

In synthesis—particularly via asymmetric hydrogenation of


-enamino estersArndt-Eistert homologation
  • Stereochemical Impurities: The (R)-enantiomer (optical purity failure).[1][2]

  • Hydrogenolysis Artifacts: Des-fluoro analogs (loss of the fluorine atom).[1][2]

  • Cyclization/Condensation Products:

    
    -Lactams and oligomers.[1][2]
    

This guide provides a root-cause analysis and troubleshooting workflow for these specific side products.

Module 1: Stereochemical Integrity (The Enantiomer Issue)

Symptom: Chiral HPLC shows a split peak or low ee% (enantiomeric excess).[1][2] Impurity Identity: (R)-3-amino-4-(2-fluorophenyl)butanoic acid.[1][3]

Root Cause Analysis

If you synthesized this via Enantioselective Hydrogenation (e.g., using Rh(COD) with Josiphos or BINAP ligands):

  • Ligand Oxidation: Phosphine ligands are air-sensitive.[1][2] Oxidized ligands lose their stereodirecting ability, resulting in a racemic mixture.[2]

  • Temperature Spikes: High temperatures during hydrogenation decrease the difference in transition state energies (

    
    ), eroding enantioselectivity.
    

If you synthesized this via Enzymatic Resolution (Transaminases/Lipases):

  • pH Drift: Enzymes have narrow pH windows for optimal stereoselectivity.[1][2] A drift >0.5 pH units can permit the "wrong" enantiomer to react.[2]

Troubleshooting Protocol: Chiral Method Development

Do not rely on optical rotation (

1

Recommended Method (Direct Chiral HPLC):

  • Column: Crown Ether based (e.g., Daicel Crownpak CR-I) or Zwitterionic (e.g., Chiralpak ZWIX).[1]

  • Mobile Phase: Perchloric acid (HClO4) aqueous solution (pH 1.5–2.0) is often required for free amino acids to suppress ionization of the carboxylic acid while keeping the amine protonated.[2]

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores besides the phenyl ring).[2]

Module 2: Hydrogenation Artifacts (The Des-fluoro Impurity)

Symptom: LC-MS shows a peak with mass [M-18] relative to the parent mass (Wait—check math: F=19, H=1. Loss of F and gain of H is -18 mass units).[1][2] Impurity Identity: (S)-3-amino-4-phenylbutanoic acid (Defluorinated analog).[1]

The Mechanism: Hydrodefluorination

This is a common, often overlooked side reaction when using transition metals (Pd, Pt, Rh) on fluorinated aromatic rings under hydrogen pressure.

  • Catalyst Choice: Palladium on Carbon (Pd/C) is notorious for cleaving Ar-F bonds via oxidative addition.[1][2]

  • Solvent Effects: Protic solvents (MeOH, EtOH) facilitate the elimination of HF.

Corrective Action
  • Switch Catalyst: Use Rhodium (Rh) or Ruthenium (Ru) based catalysts, which are less prone to oxidative insertion into C-F bonds than Palladium.[1][2]

  • Add Scavengers: If Pd must be used, add an amine poison (e.g., ethylenediamine) to reduce the catalyst's activity toward the C-F bond.

  • Pressure Control: Operate at the lowest effective hydrogen pressure (e.g., <5 bar). High pressure accelerates hydrodefluorination.[1][2]

Module 3: Stability & Cyclization (Lactams)

Symptom: LC-MS shows a peak at [M-18] (Loss of H₂O, 18 Da).[1] Impurity Identity: 4-(2-fluorobenzyl)azetidin-2-one (

1
Root Cause Analysis

1
  • Activation: This occurs if you treat the amino acid with coupling reagents (EDC, HATU) before protecting the amine.

  • Thermal Stress: Drying the free amino acid (zwitterion) at high temperatures (>60°C) under vacuum can drive dehydration.[1]

Troubleshooting Protocol
  • Storage: Store as the Hydrochloride (HCl) salt .[2] The protonated amine (

    
    ) is non-nucleophilic and cannot attack the carboxylic acid to cyclize.
    
  • Drying: Lyophilize (freeze-dry) rather than oven-dry to remove water without thermal energy.[1][2]

Visualizing the Impurity Landscape

The following diagram maps the formation pathways for the primary side products discussed above.

ImpurityMapPrecursorEnamine / PrecursorTarget(S)-Target Molecule(HCl Salt)Precursor->Target AsymmetricHydrogenation(Rh/Josiphos)Impurity_RImpurity A:(R)-EnantiomerPrecursor->Impurity_R Oxidized Ligandor Wrong pHImpurity_DesFImpurity B:Des-fluoro AnalogPrecursor->Impurity_DesF Pd/C CatalystHigh H2 PressureImpurity_LactamImpurity C:Beta-LactamTarget->Impurity_Lactam Thermal Drying(Dehydration)

Figure 1: Reaction pathway analysis showing the origin of stereochemical, structural, and degradation impurities.

Analytical Decision Matrix

Use this workflow to identify unknown peaks in your crude mixture.

DecisionTreeStartUnknown Peak DetectedIsIsobaricIs Mass = Target Mass?Start->IsIsobaricCheckChiralRun Chiral HPLC(Crown Ether Column)IsIsobaric->CheckChiralYesCheckMassCheck Mass DifferenceIsIsobaric->CheckMassNoResult_EnantPeak Separates?It is (R)-EnantiomerCheckChiral->Result_EnantResult_DesFMass = M - 18 (F -> H)?It is Des-fluoroCheckMass->Result_DesFM-18 (approx)Result_LactamMass = M - 18 (H2O)?It is LactamCheckMass->Result_LactamM-18 (exact)

Figure 2: Step-by-step logic for classifying unknown impurities using LC-MS and Chiral HPLC.

Summary of Key Data

Impurity TypeRelative Retention (RRT)*Mass Shift (Δm/z)OriginPrevention Strategy
(R)-Enantiomer 0.85 - 1.15 (Chiral)0Catalyst failureOxygen-free ligand handling; Check catalyst ee%.[1]
Des-fluoro ~0.90 (Reverse Phase)-18 DaHydrodefluorinationAvoid Pd/C; Use Rh/Ru; Lower Pressure.[1][2]

-Lactam
> 1.2 (Reverse Phase)-18 DaCyclizationStore as HCl salt; Avoid heat drying.[1][2]
Dimer > 2.0 (Reverse Phase)+ (M-18)Peptide couplingAvoid activating agents without N-protection.[1]

*Note: RRT values are approximate and depend heavily on specific column chemistry (C18 vs. Phenyl-Hexyl).

References

  • Asymmetric Synthesis of

    
    -Amino Acids: 
    Lübben, S., et al. "Enantioselective Synthesis of 
    
    
    -Amino Acids via Rhodium-Catalyzed Hydrogenation."[1][2] ChemCatChem, 2018.[1][2] (General methodology for fluorinated analogs).[1]
  • Hydrodefluorination Mechanisms: Kuehnel, M.F., et al. "Mechanisms of C-F Bond Activation by Transition Metals."[2] Chemical Reviews, 2015.[1][2] [1]

  • Sitagliptin Analog Impurities (Homologous Chemistry): Hansen, K.B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005.[1][2] (Describes the Rh-catalyzed hydrogenation and potential impurities).[1]

  • Chiral Separation of Amino Acids: Ilisz, I., et al. "Separation of Amino Acid Enantiomers by HPLC using Crown Ether Stationary Phases."[2][4] Journal of Chromatography A, 2006.[2] [1]

Enantiomeric purity analysis of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

Executive Summary

You are analyzing (S)-3-Amino-4-(2-fluorophenyl)butanoic acid , a


-amino acid (specifically a 

-homophenylalanine analog). As the hydrochloride salt, this molecule is cationic in solution but retains zwitterionic potential upon pH adjustment.[1]

Separating


-amino acid enantiomers presents unique challenges compared to standard 

-amino acids due to the increased distance between the amine and carboxyl groups. This guide prioritizes Zwitterionic Ion-Exchange (ZWIX) chromatography as the modern "Gold Standard" for this class, followed by Crown Ether phases for aqueous robustness, and Marfey’s Derivatization for high-sensitivity requirements.[1]
Module 1: Method Selection Matrix

Before starting, determine your primary constraint (Sensitivity vs. Throughput) using the decision tree below.

MethodSelection cluster_legend Key Decision Factors Start Start: Define Analytical Goal Sensitivity Is UV Sensitivity Critical? (Trace Impurity < 0.05%) Start->Sensitivity MassSpec Is MS Detection Available? Sensitivity->MassSpec No (Standard Purity) MethodC Method C: Marfey's Reagent (Indirect, High UV Sensitivity) Sensitivity->MethodC Yes (Weak Chromophore) MethodA Method A: ZWIX (+) (Direct, High Res, MS-Compatible) MassSpec->MethodA Yes MethodB Method B: CROWNPAK CR(+) (Direct, Aqueous, Robust) MassSpec->MethodB No (UV only, Aqueous preferred) Legend Beta-amino acids resolve best on ZWIX. Crown ethers are excellent but require acidic pH. Derivatization is labor-intensive but boosts signal.

Figure 1: Decision matrix for selecting the optimal analytical workflow based on detection limits and instrumentation.[1]

Module 2: Direct Analysis via Zwitterionic CSP (Recommended)[1]

Context: The Chiralpak ZWIX(+) or ZWIX(-) columns are specifically engineered for


-amino acids.[1] They utilize a synergistic double ion-pairing mechanism that recognizes both the charged amine and the carboxylate group simultaneously.
Protocol A: ZWIX Method (Polar Ionic Mode)
ParameterSpecificationNotes
Column Chiralpak ZWIX(+) (3 µm, 150 x 4.0 mm)ZWIX(-) reverses elution order.[1]
Mobile Phase MeOH / MeCN / H₂O (49 : 49 :[1] 2)Protic/Aprotic mix is crucial for ion pairing.[1]
Additives 50 mM Formic Acid + 25 mM Diethylamine (DEA)Maintains "double ion-pairing" state.[1]
Flow Rate 1.0 mL/min
Temp 25°C - 40°CHigher temp often improves peak shape for

-amino acids.
Detection UV 210 nm or MS (ESI+)The fluorophenyl ring has weak UV absorbance.[1]
Sample Prep Dissolve 1 mg/mL in Mobile Phase.Critical: Since you have the HCl salt, the DEA in the mobile phase will neutralize it in situ.[1]

Technical Insight: The separation relies on the "Cinchona alkaloid" selector.[1][2] The quinuclidine nitrogen (basic) pairs with your analyte's carboxylic acid, while the sulfonic acid group on the selector pairs with your analyte's amine. This "lock-and-key" mechanism is highly specific for


-amino acids [1][2].
Module 3: Direct Analysis via Crown Ether (Robust Alternative)

Context: If ZWIX columns are unavailable, or if you prefer a purely aqueous system, Daicel CROWNPAK CR(+) is the industry standard for primary amines.[1]

Protocol B: Crown Ether Method
ParameterSpecificationNotes
Column CROWNPAK CR(+) (5 µm, 150 x 4.0 mm)CR(-) reverses elution order.[1][3]
Mobile Phase pH 1.5 Perchloric Acid (aq)Warning: Corrosive.[1] Wash system thoroughly after use.[1]
Modifier 0 - 15% MethanolAdd MeOH only if retention is too long (hydrophobic fluorophenyl group).[1]
Flow Rate 0.5 mL/minLower flow rate due to higher viscosity of aqueous phase.[1]
Temp 10°C - 25°CLower temperature generally improves resolution on Crown ethers.[1]
Detection UV 200-210 nmPerchloric acid has low UV cutoff, allowing low-wavelength detection.

Mechanism: The crown ether forms an inclusion complex with the ammonium ion (


).[1] Since your sample is already the HCl salt, it is perfectly primed for this interaction. The 2-fluorophenyl group acts as a steric barrier, enhancing chiral recognition [3].[1]
Module 4: High-Sensitivity Derivatization (Marfey's Method)

Context: If the UV signal at 210 nm is insufficient (common for fluorophenyl analogs) or if you lack chiral columns, derivatization with FDAA (Marfey's Reagent) is the solution.[1] This converts enantiomers into diastereomers, separable on a standard C18 column.[1]

Protocol C: Marfey's Derivatization Workflow

Reagents:

  • FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (1% in Acetone).[4]

  • Buffer: 1 M NaHCO₃.[1][4]

  • Quench: 2 M HCl.

Step-by-Step Procedure:

  • Neutralization (Critical for HCl Salt): In a vial, place 50 µL of your sample (50 mM in water). Add 100 µL of 1 M NaHCO₃.[1] Note: You need excess base to neutralize the HCl salt and drive the reaction.

  • Reaction: Add 100 µL of FDAA solution.

  • Incubation: Heat at 40°C for 60 minutes. (Solution turns yellow).[1]

  • Quench: Cool to RT and add 20 µL of 2 M HCl to stop the reaction.

  • Analysis: Inject onto a standard C18 column (e.g., Agilent ZORBAX Eclipse Plus C18).[1]

    • Mobile Phase: Gradient of Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

    • Detection:UV 340 nm (The dinitrophenyl group absorbs strongly here).[1]

Why this works: FDAA adds a strong chromophore (extinction coefficient ~30,000 at 340 nm) and converts the difficult zwitterion into a hydrophobic species easily resolved on generic equipment [4][5].[1]

Troubleshooting Guide
Issue 1: Peak Tailing (Direct Methods)
  • Cause: Secondary interactions between the amine and residual silanols on the silica support.[1]

  • Solution (ZWIX): Increase the concentration of DEA (up to 50 mM) or raise the temperature to 40°C.

  • Solution (Crownpak): Ensure the mobile phase pH is strictly < 2.[1]0. If pH > 2.5, the amine deprotonates, losing retention and causing tailing.[1]

Issue 2: "Ghost" Peaks or Baseline Drift at 210 nm
  • Cause: Impurities in the mobile phase or system contamination.[1]

  • Solution: When detecting at 210 nm (Method A/B), use HPLC-grade or LC-MS grade additives. Standard reagent-grade formic acid often absorbs at low wavelengths.[1]

Issue 3: Sample Insolubility (Method A)
  • Cause: The HCl salt is highly polar; the ZWIX mobile phase is 98% organic.[1]

  • Solution: Dissolve the sample in a small volume of water (e.g., 10% of total volume) first, then dilute with the mobile phase.[1] If precipitation occurs, use the Crownpak (Method B) aqueous system instead.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use normal phase (Hexane/IPA) for this separation? A: Generally, no .


-amino acids are zwitterionic and poorly soluble in Hexane.[1] While you could use an immobilized polysaccharide column (like Chiralpak IA) with TFA/DEA additives, solubility will be a constant struggle. The ZWIX (Polar Ionic) or Crownpak (Aqueous) modes are chemically superior for this molecule.[1]

Q2: My sample is the HCl salt. Do I need to free-base it before injection? A:

  • For Crownpak: No. The column requires the ammonium form.[1] Inject directly.

  • For ZWIX: No.[1] The mobile phase contains DEA (base) and Formic Acid.[1][5] The buffer capacity of the mobile phase will equilibrate the sample instantly upon injection.[1]

  • For Marfey's: Yes (in situ). You must add enough NaHCO₃ to overcome the HCl and raise the pH to ~8.5 for the reaction to proceed.

Q3: Which enantiomer elutes first? A:

  • ZWIX(+): Typically, the (S)-enantiomer of

    
    -amino acids elutes second (check specific CoA or reference standard, as side-chain sterics affect this) [1].[1]
    
  • Crownpak CR(+): For

    
    -amino acids, D- (R) elutes first.[1][3] For 
    
    
    
    -amino acids, this rule is less strict but generally holds. Always run a known racemic standard to confirm elution order.[1]
References
  • Lindner, W., et al. (2011).[1] "Zwitterionic Chiral Stationary Phases for the Separation of Beta-Amino Acids." Journal of Chromatography A.

  • Chiral Technologies. (2024).[1][6][7] "Instruction Manual for CHIRALPAK ZWIX(+) and ZWIX(-)." Daicel Corporation.[1][8]

  • Daicel Corporation. (2024).[1] "CROWNPAK CR(+) / CR(-) Instruction Manual." Chiral Technologies.[1][7]

  • Bhushan, R., & Brückner, H. (2004).[1] "Marfey's Reagent for Chiral Amino Acid Analysis: A Review." Amino Acids, 27, 231-247.

  • Thermo Scientific. (2020).[1] "FDAA, Marfey's Reagent User Guide."[1] Thermo Fisher Scientific.[1]

Sources

Scaling up the synthesis of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-882-FLUORO Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Critical Process Parameters (CPP)

User Context: You are scaling up the synthesis of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride . This is a


-amino acid derivative, structurally analogous to the Sitagliptin intermediate but with a mono-fluorinated phenyl ring.

The Challenge: The transition from gram to kilogram scale for


-amino acids is fraught with enantioselectivity drops and purification bottlenecks. While enzymatic routes (Transaminases) are popular for the trifluoro-analog (Sitagliptin), the chemical route via Asymmetric Hydrogenation (AH)  of the enamine/enamide precursor remains the workhorse for flexible scale-up of specific analogs where custom enzymes are unavailable.

Safety Warning: The 2-fluorophenyl moiety introduces specific electronic effects. Unlike the trifluoro-analog, the mono-fluoro ring is less electron-deficient, potentially altering catalyst binding kinetics.

CPP Dashboard
ParameterTarget RangeCriticalityConsequence of Deviation
Enamine Purity >98.0% (HPLC)HighImpurities (esp. halides/sulfur) poison Rh-catalysts instantly.

Pressure
10 – 20 barMediumLow pressure slows rate; High pressure can induce de-fluorination (rare with Rh, common with Pd).
Temperature 40 – 50 °CHigh>60°C degrades ee% (enantiomeric excess). <30°C stalls conversion.
Water Content <0.05% (KF)CriticalWater hydrolyzes the enamine precursor back to the keto-ester before hydrogenation.
Ligand Chirality (S,S)-Ligand CriticalSTOP: Sitagliptin uses (R)-amine. You want (S). Ensure ligand stereochemistry is inverted relative to standard Sitagliptin protocols.

Workflow Visualization

The following diagram outlines the optimized scale-up workflow, highlighting the Critical Control Points (CCPs).

ScaleUpProcess Start Start: Keto-Ester Precursor + Ammonium Acetate EnamineForm Step 1: Enamine Formation (Dehydration in MeOH) Start->EnamineForm CCP1 CCP 1: Solvent Swap (Remove H2O < 500ppm) EnamineForm->CCP1 Distillation Hydrogenation Step 2: Asymmetric Hydrogenation [Rh(cod)Cl]2 + Chiral Ligand 15 bar H2, 45°C CCP1->Hydrogenation Dry MeOH/TFE CCP2 CCP 2: Check Conversion & ee% (Target: >99% Conv, >95% ee) Hydrogenation->CCP2 CCP2->Hydrogenation Fail (Re-pressurize) Hydrolysis Step 3: Ester Hydrolysis (LiOH or NaOH) CCP2->Hydrolysis Pass SaltForm Step 4: HCl Salt Formation (IPA/HCl gas or Conc. HCl) Hydrolysis->SaltForm Final Final Product: (S)-3-Amino-4-(2-fluorophenyl) butanoic acid HCl SaltForm->Final Crystallization

Caption: Workflow for the asymmetric synthesis of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl via the Enamine route.

Troubleshooting Guide: Phase I (Asymmetric Hydrogenation)

Context: You are hydrogenating the enamine ester (e.g., methyl 3-amino-4-(2-fluorophenyl)but-2-enoate).

Q1: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.

Diagnosis: This is classic Product Inhibition or Substrate Poisoning . The primary amine product is basic and can coordinate to the Rhodium center, shutting down the catalytic cycle. Corrective Action:

  • Add an Acid Additive: Introduce 10-20 mol% of acetic acid or trifluoroacetic acid (TFA) to the hydrogenation mixture. This protonates the product amine as it forms, preventing it from binding to the catalyst.

  • Check Precursor Purity: If your enamine was made using ammonium acetate, residual ammonia is a potent catalyst poison. Ensure the precursor is recrystallized or thoroughly stripped of ammonia.

Q2: I am getting the (R)-enantiomer, but I need the (S)-enantiomer.

Diagnosis: Ligand mismatch. Corrective Action:

  • Invert the Ligand: If you are using a Josiphos-type ligand (common for this chemistry), and (R)-(S)-Josiphos gives the (R)-product, you must switch to (S)-(R)-Josiphos.

  • Verify Literature: Do not blindly follow Sitagliptin literature; Sitagliptin is the (R)-amine. You are making the (S)-amine.

  • Ligand Selection: For unprotected enamines, Rh-Josiphos or Rh-Walphos are superior. For N-acetyl enamides, Rh-DuPhos or Rh-BINAP are preferred.

Q3: The enantiomeric excess (ee%) drops significantly upon scale-up (e.g., 98% on gram scale -> 92% on kg scale).

Diagnosis: Slower hydrogen mass transfer on scale allows the "slow" non-selective reaction pathway to compete with the "fast" selective pathway, or temperature gradients are occurring. Corrective Action:

  • Increase Agitation: Hydrogen availability in the liquid phase is likely rate-limiting. Increase stirrer RPM or use a gas-entrainment impeller.

  • Lower Temperature: Reduce temperature by 5-10°C. While rate decreases, enantioselectivity generally increases (Arrhenius law favors the lower activation energy selective pathway).

  • Check H2 Pressure: Ensure pressure is maintained constant. Starving the reaction of H2 can lead to catalyst decomposition or isomerization of the enamine substrate.

Troubleshooting Guide: Phase II (Isolation & Salt Formation)

Context: You have the chiral ester and need to hydrolyze it and form the HCl salt.

Q4: During HCl salt formation, the product turns into a sticky oil ("oiling out") instead of crystallizing.

Diagnosis: The solvent system is too polar or contains too much water, preventing the ionic lattice from forming. Corrective Action:

  • Solvent Switch: Avoid using water/HCl for the final crystallization.

    • Protocol: Dissolve the free amino acid in minimum hot Isopropanol (IPA) or Ethanol .

    • Acid Source:[1][2][3][4][5][6][7][8][9][10] Add HCl in Dioxane (4M) or HCl in IPA dropwise.

  • Anti-solvent: Once the mixture is cloudy, add MTBE or Ethyl Acetate slowly to force precipitation.

  • Seed Crystals: If you have any solid from a previous small batch, use it to seed the oil.

Q5: The final HCl salt is extremely hygroscopic and clumps instantly.

Diagnosis: This is common for amino acid hydrochlorides. You likely have excess HCl trapped in the lattice or the salt is amorphous. Corrective Action:

  • Remove Excess HCl: The salt might be forming a solvate with HCl. Dry the solid in a vacuum oven at 40°C with a nitrogen bleed.

  • Polymorph Control: Amorphous solids are more hygroscopic. Recrystallize from IPA/Water (95:5) . The small amount of water helps form a stable crystalline hydrate, which is often less hygroscopic than the amorphous anhydrous form.

Impurity Profiling Logic Tree

Use this logic flow to identify the source of unknown peaks in your HPLC.

ImpurityLogic Problem Unknown Impurity Detected CheckMass Check LC-MS Mass (M+) Problem->CheckMass Case1 M-19 (Loss of F) CheckMass->Case1 Case2 M+2 (Saturated) CheckMass->Case2 Case3 M+14 or M+28 CheckMass->Case3 Action1 Defluoro-Impurity Cause: Pd/C used or high Temp Fix: Switch to Rh/Ru Case1->Action1 Action2 Racemic Background Cause: Non-catalyzed reduction Fix: Remove metal contaminants Case2->Action2 Action3 Ester Homologs Cause: Solvent transesterification Fix: Avoid MeOH if product is Et-ester Case3->Action3

Caption: Logic tree for identifying common impurities in fluorinated amino acid synthesis.

References & Authoritative Sources

  • Hansen, K. B., et al. (2009). "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798–8804. Significance: Establishes the foundational Rh-Josiphos catalyzed hydrogenation of unprotected enamines for this class of molecules.

  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029–3070. Significance: Comprehensive review of ligand selection (DuPhos vs. BINAP vs. Josiphos) for

    
    -amino acid precursors.
    
    
  • Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309. Significance: Describes the enzymatic alternative (Transaminase) if chemical hydrogenation fails on scale.

  • Hsiao, Y., et al. (2004). "Highly Efficient Synthesis of

    
    -Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society, 126(32), 9918-9919.
    Significance: Specific protocol for handling the unstable unprotected enamine intermediate.
    
    

Sources

Method refinement for detecting (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride in biological samples

[1]

Analyte Focus: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride Application: Biological Matrix Quantification (Plasma, Urine, Tissue) Methodology: LC-MS/MS (Chiral & Achiral)[1]

Introduction: The Analyst’s Challenge

You are likely targeting this compound as a specific pharmaceutical intermediate (analogous to Sitagliptin precursors) or a GABA-B receptor modulator.[1] As a

  • Zwitterionic Nature: High polarity leads to poor retention on standard C18 columns.[1]

  • Chirality: The (S)-enantiomer must be distinguished from the (R)-isomer, which may have different pharmacological activity or toxicity.[1]

  • Lack of Chromophore: The molecule lacks strong UV absorbance, making LC-MS/MS or derivatization mandatory for sensitivity.[1]

This guide abandons generic advice to focus on causality-driven method development . We assume you are using LC-MS/MS and require high sensitivity (<1 ng/mL).

Module 1: Sample Preparation & Extraction

Objective: Isolate the zwitterion from a complex matrix (plasma/tissue) while maximizing recovery.[1]

Q: Protein Precipitation (PPT) is fast, but I’m seeing massive matrix effects. Why?

A: PPT (e.g., Acetonitrile crash) removes proteins but leaves behind phospholipids and salts.[1] Because your analyte is polar, it elutes early in the chromatogram—exactly where phospholipids elute (the "suppression zone").[1]

  • The Fix: Switch to Mixed-Mode Cation Exchange (MCX) SPE .

  • Mechanism: At acidic pH (pH < 3), the amino group is protonated (

    
    ).[1] It binds electrostatically to the MCX sorbent, allowing you to wash away neutrals and phospholipids with 100% organic solvent before eluting the analyte with a basic buffer.[1]
    
Q: What is the optimal SPE protocol for this

-amino acid?

A: Use the following "Lock-and-Key" protocol to ensure purity.

StepSolvent/BufferMechanism
Condition Methanol -> WaterActivate sorbent pores.[1]
Load Sample + 2% Formic Acid (aq)Acidifies sample (pH ~2) to protonate the amine (

).[1]
Wash 1 2% Formic Acid (aq)Removes proteins and salts.[1]
Wash 2 100% MethanolCritical Step: Removes neutral lipids/phospholipids while analyte stays bound.[1]
Elute 5% Ammonium Hydroxide in MethanolShifts pH > 10.[1] Deprotonates amine (

), breaking the ionic bond.[1]
Module 2: Chromatographic Separation (Chiral Resolution)

Objective: Separate (S)- and (R)-enantiomers while retaining the polar analyte.

Q: Can I use a standard C18 column?

A: No. Underivatized


1

Path A: Direct Chiral Analysis (Preferred) [1]

  • Column: Crown Ether Phase (e.g., Daicel Crownpak CR-I(+)).[1]

  • Mechanism: The crown ether forms a host-guest complex with the protonated primary amine (

    
    ).[1]
    
  • Conditions: Mobile phase must be acidic (pH 1.0–2.[1]0) usually Perchloric Acid (HClO4) or TFA to ensure the amine is charged.[1]

  • Pros: No derivatization needed.

  • Cons: Highly acidic mobile phases can suppress MS ionization (requires post-column addition of buffer).[1]

Path B: Zwitterionic Chiral Phase

  • Column: Chiralpak ZWIX(+) (Cinchona alkaloid-based).[1]

  • Mechanism: Simultaneous anion- and cation-exchange interactions.[1]

  • Conditions: MeOH/Acetonitrile with 50mM Formic Acid + 25mM Diethylamine.[1]

  • Pros: MS-friendly mobile phase; excellent for amino acids.[1]

Q: My chiral peaks are broad/tailing. How do I sharpen them?

A: Tailing in amino acids is often caused by secondary interactions with residual silanols or slow mass transfer.[1]

  • Troubleshoot: Increase the column temperature to 35-40°C. This improves mass transfer kinetics.[1]

  • Check Mobile Phase: Ensure your counter-ion concentration is sufficient.[1] For ZWIX columns, the ratio of Acid:Base (Formic Acid:Diethylamine) controls retention and peak shape.[1] A 2:1 molar ratio is often the "sweet spot."[1]

Module 3: Mass Spectrometry & Detection

Objective: Maximize signal-to-noise (S/N) ratio.

Q: Which ionization mode should I use?

A: Positive Electrospray Ionization (ESI+) .

  • Precursor Ion:

    
    
    
  • Mechanism: The primary amine is easily protonated.[1]

  • Warning: If using the Crown Ether method (Path A above) with Perchloric Acid, you must use a "T-junction" post-column to add Ammonium Acetate buffer before the MS inlet.[1] Perchloric acid causes severe signal suppression; the buffer neutralizes it and restores ionization efficiency.[1]

Q: I see a "crosstalk" signal in the blank after a high concentration sample. Is it carryover?

A: Likely, but check the injector needle wash .

  • The Cause: Zwitterions can stick to metal surfaces (stainless steel) via chelation or ionic binding.[1]

  • The Fix: Use a needle wash with a wide pH range.[1]

    • Wash 1:[1] 2% Formic Acid in Water (Cleans basic residues).[1]

    • Wash 2:[1] 50:50 MeOH:Isopropanol (Cleans hydrophobic residues).[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct separation strategy based on your lab's capabilities and sensitivity needs.

BioanalysisWorkflowStartAnalyte: (S)-3-Amino-4-(2-fluorophenyl)butanoic acidSensitivityRequired Sensitivity?Start->SensitivityHighSensHigh (< 1 ng/mL)Sensitivity->HighSensTrace AnalysisModSensModerate (> 10 ng/mL)Sensitivity->ModSensPK ScreeningDerivDerivatization (e.g., Dansyl-Cl)HighSens->DerivIncrease HydrophobicityDirectDirect Analysis (No Deriv)ModSens->DirectSimpler PrepAchiralColAchiral C18 Column(Separates Deriv. Enantiomers if Chiral Reagent used)Deriv->AchiralColIf Chiral Reagent (e.g. Marfey's)ChiralColChiral Column SelectionDeriv->ChiralColIf Achiral Reagent (e.g. Dansyl)Direct->ChiralColMSLC-MS/MS (ESI+)AchiralCol->MSCrownCrown Ether (Crownpak)Requires Acidic MPChiralCol->CrownRobust SeparationZwixZwitterionic (ZWIX)MS-Friendly MPChiralCol->ZwixHigh SensitivityCrown->MSPost-Column Buffer Req.Zwix->MSDirect Coupling

Caption: Decision tree for selecting the optimal chromatographic strategy based on sensitivity requirements and derivatization capability.

Summary of Critical Parameters
ParameterRecommendationTechnical Rationale
Sample Prep MCX SPE (Mixed-Mode Cation Exchange)Removes phospholipids; utilizes amine charge for specific capture.[1]
Column Chiralpak ZWIX(+) or Crownpak CR-I(+)ZWIX allows MS-compatible buffers; Crownpak offers superior selectivity for primary amines.[1]
Mobile Phase MeOH/ACN + 50mM Formic Acid + 25mM DEAHigh ionic strength needed to mask silanols and ensure proper zwitterion peak shape.[1]
Detection MRM (ESI+)Monitor specific transition (e.g., m/z 234 -> 115 for loss of

+

).
Internal Standard Stable Isotope Labeled (

or

)
Essential to compensate for matrix effects and extraction variability.[1]
References
  • Chiral Separation of Amino Acids: Ilisz, I., et al. "Separation of Amino Acids on Zwitterionic Chiral Stationary Phases."[1] Journal of Chromatography A, 2012.[1]

  • Sitagliptin Intermediate Analysis: "Determination of Sitagliptin and its related substances." Journal of Pharmaceutical and Biomedical Analysis, 2010.[1] (Provides structural analog methods).

  • Crown Ether Methodology: Hyun, M. H.[1] "Chiral separation of amino acids and peptides by CSPs based on crown ethers." Journal of Separation Science, 2003.[1] [1]

  • Matrix Effect Removal: Chambers, E., et al. "Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using MCX SPE."[1] Journal of Chromatography B, 2007.[1]

Addressing batch-to-batch variability of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

[1]

Status: Operational | Version: 2.4 | Last Updated: January 2026 Scope: Quality Control, Synthesis Optimization, and Analytical Troubleshooting for CAS 1260604-56-7 (and related fluorinated

1

Executive Summary: The Variability Problem

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a critical chiral

11

Researchers frequently encounter batch-to-batch variability manifesting as:

  • Stoichiometric Drift: Inconsistent yields in peptide coupling due to variable HCl content (mono- vs. hemi- vs. di-hydrochloride).[1]

  • Enantiomeric Erosion: Fluctuations in ee% affecting downstream biological potency.[1]

  • Solubility Anomalies: Unexpected precipitation or "oiling out" driven by polymorphic shifts or hygroscopic water uptake.[1]

This guide provides self-validating protocols to diagnose and correct these issues before they compromise your synthesis.

Module A: Purity & Chiral Integrity

The "S" configuration is the active moiety. Small drops in ee% can lead to difficult-to-separate diastereomers in subsequent coupling steps.[1]

Troubleshooting Guide: Enantiomeric Excess (ee%)

Q: My batch certificate says >98% ee, but my product yield suggests significant racemization. Why?

A: The certificate reflects the released state.

11

Diagnostic Protocol: Chiral HPLC Method Do not rely on optical rotation (

1
ParameterSpecificationRationale
Column Daicel Chiralpak ZWIX(+) or Crownpak CR-I(+) Zwitterionic stationary phases are superior for underivatized amino acids [1].[1]
Mobile Phase MeOH/Acetonitrile + 50mM Formic AcidAcidic modifier suppresses ionization of the carboxylic acid, sharpening peaks.
Detection UV @ 210 nm (or CAD/ELSD)Fluorinated phenyl rings absorb well at low UV; CAD is needed if impurities lack chromophores.[1]
Sample Prep Dissolve in Mobile Phase (1 mg/mL)Avoid DMSO if possible; it can affect chiral recognition mechanisms.[1]

Corrective Action: If ee% is <95%:

  • Recrystallize from iPrOH/Water (9:1) .[1] The racemate often has lower solubility than the pure enantiomer in aqueous alcohols.

  • Avoid using strong bases (e.g., NaOH) during workup; use mild bases (e.g.,

    
    ) to liberate the free amine if necessary.[1]
    

Module B: Stoichiometry & Hygroscopicity

The "HCl" factor is the most common source of molar mass errors.

FAQ: Molar Mass Mismatch

Q: I used 1.0 equivalent based on MW 233.67 (Mono-HCl), but I have unreacted starting material. Is the MW wrong?

A: Likely, yes.[1] Amino acid hydrochlorides are hygroscopic.[1] A "dry" powder can contain 0.5–1.5 equivalents of water, shifting the effective molecular weight. Additionally, manufacturing processes using excess HCl gas can result in non-stoichiometric "sticky" salts (e.g., 1.2 HCl).

Validation Workflow: The "Dual-Titration" System

To determine the Exact Effective Molecular Weight (

StoichiometryCheckStartBatch ReceiptKF1. Karl Fischer (Water)Start->KFAgNO32. AgNO3 Titration (Cl-)Start->AgNO3Calc3. Calculate MW_effKF->Calc% H2OAgNO3->Calc% Cl-DecisionAdjust Reagent LoadCalc->Decision

Figure 1: Workflow to determine the Exact Effective Molecular Weight (

Step-by-Step Protocol:

  • Water Content: Run Karl Fischer (Volumetric).

    • Target: < 2.0% w/w.[1]

    • Correction: If >2%, add this mass to your calculation.[1]

  • Chloride Content: Potentiometric titration with 0.1N

    
    .
    
    • Target: 15.1% ± 0.5% (Theoretical for Mono-HCl).[1]

    • Correction: If Cl > 16%, you have excess HCl.[1] Neutralize with extra base in your coupling reaction.[1]

Module C: Solubility & Physical Form

Variability in particle size and polymorphism affects dissolution rates.

Q: Batch A dissolved instantly in DMF; Batch B requires heating. Is Batch B bad? A: Not necessarily. It is likely a different polymorph or has a larger particle size distribution (PSD).[1] The fluorinated phenyl ring encourages strong


Data: Solvent Compatibility Table

SolventSolubility (25°C)Recommendation
Water High (>100 mg/mL)Good for aqueous workups, bad for extraction.[1]
Methanol High (>50 mg/mL)Preferred solvent for transfers.[1]
DMF/DMSO HighStandard for coupling reactions.[1]
DCM/EtOAc NegligibleDo not use for dissolving the salt; only for the free base.
THF Low (<5 mg/mL)Warning:[1][2] The salt will form a gummy suspension in THF.

Critical Workflow: Handling "Oiling Out" If the product oils out during recrystallization or workup:

  • Cause: The presence of the Fluorine atom lowers the melting point relative to the non-fluorinated analog.

  • Fix: Seed the mixture with crystals from a previous "good" batch at a temperature 5°C below the clear point. Do not crash cool.

Decision Tree: Batch Acceptance

Use this logic flow to accept or reject a new lot of material.

BatchQCStartNew Batch ReceivedCheckEECheck ee% (Chiral HPLC)Start->CheckEECheckKFCheck Water (KF)Start->CheckKFEE_Passee > 98%?CheckEE->EE_PassKF_PassWater < 2%?CheckKF->KF_PassRejectREJECT / ReprocessEE_Pass->RejectNoCalcMWCalculate Corrected MWEE_Pass->CalcMWYesKF_Pass->RejectNo (>5% Wet)KF_Pass->CalcMWYes (Adjust MW)ApproveRelease for SynthesisCalcMW->Approve

Figure 2: Quality Control Decision Tree for incoming raw material.

References

  • Sigma-Aldrich (Merck). "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."[1] Technical Guides. Accessed January 2026.[1] Link

  • PubChem. "(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Analog Reference)." National Library of Medicine. Link[1]

  • Phenomenex. "Chiral HPLC Separations Guide: Amino Acid Derivatives." Application Notes. Link

  • Leck, C., et al. "Hygroscopicity of amino acids and their effect on the water uptake." Nature Communications / CNGBdb.[1] Link

  • ACS Omega. "Enhanced Stereochemical Analysis of

    
    -Diastereomeric Amino Acids." American Chemical Society.[1] Link[1]
    

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) provided by your supplier.

Validation & Comparative

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride vs. phenibut efficacy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth pharmacological comparison between the specific enantiomer (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride (referred to herein as (S)-2-F-Phenibut ) and the standard Phenibut (racemic or R-isomer).[1]

Executive Summary: The Stereochemical & Structural Divergence

Crucial Distinction: Most "F-Phenibut" available on the research market is 4-fluorophenibut (para-fluoro), a potent GABA-B agonist.[1] The compound you specified is the 2-fluorophenibut (ortho-fluoro) derivative, specifically the (S)-enantiomer .[1]

Based on Structure-Activity Relationship (SAR) data for the 3-amino-4-phenylbutanoic acid scaffold:

  • (R)-Phenibut is the eutomer (active isomer) for GABA-B agonism.[1]

  • (S)-Phenibut is the distomer (inactive) for GABA-B but retains affinity for the α2δ (alpha-2-delta) subunit of Voltage-Gated Calcium Channels (VGCCs).[1]

Chemical & Pharmacological Profile

Structural Comparison
FeaturePhenibut (Racemic) (S)-2-F-Phenibut Implication
IUPAC 3-Amino-4-phenylbutanoic acid(S)-3-Amino-4-(2-fluorophenyl)butanoic acidFluorine at ortho position creates steric bulk near the binding pharmacophore.[1]
Chirality Racemic (50:50 R/S)Pure (S)-Enantiomer(S)-configuration generally precludes GABA-B binding in this class.[1]
Target 1: GABA-B Agonist (

for R-isomer)
Inactive / Negligible (

)
(S)-2-F-Phenibut lacks the spatial orientation required for the GABA-B orthosteric site.[1]
Target 2: α2δ Subunit Ligand (

)
Active Ligand (Predicted

)
Retains gabapentinoid activity similar to (S)-Phenibut.[1]
Mechanism of Action: The "Silent" Isomer

While Phenibut acts as a "dirty drug" hitting both GABA-B and α2δ, (S)-2-F-Phenibut is highly selective.[1] The addition of the 2-fluoro group increases lipophilicity (LogP) slightly compared to Phenibut, potentially enhancing Blood-Brain Barrier (BBB) penetration, but the (S)-configuration prevents it from activating the inhibitory GABA-B receptor.

Result: (S)-2-F-Phenibut likely produces anxiolysis and antinociception (pain relief) without the profound sedation or muscle relaxation associated with GABA-B agonism.[1]

Visualizing the Signaling Pathways

The following diagram illustrates the divergent pathways. Phenibut activates both arms; (S)-2-F-Phenibut activates only the right arm (VGCC modulation).

G Phenibut Phenibut (Racemic) GABAB GABA-B Receptor (Gi/Go Coupled) Phenibut->GABAB Agonist (R-isomer) a2d α2δ Subunit (VGCC) Phenibut->a2d Ligand S_2F (S)-2-F-Phenibut S_2F->GABAB No Binding (Distomer) S_2F->a2d Ligand cAMP ↓ cAMP / ↓ PKA GABAB->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GABAB->K_efflux Ca_influx ↓ Ca2+ Influx (Presynaptic) a2d->Ca_influx Sedation Sedation & Muscle Relaxation cAMP->Sedation K_efflux->Sedation Glu_Rel ↓ Glutamate/Substance P Release Ca_influx->Glu_Rel Analgesia Analgesia & Anxiolysis Glu_Rel->Analgesia

Caption: Divergent signaling: Phenibut drives dual-pathway inhibition (Sedation + Analgesia), while (S)-2-F-Phenibut selectively modulates Calcium channels (Analgesia/Anxiolysis only).[1]

Experimental Validation Protocols

To confirm the efficacy profile of (S)-2-F-Phenibut, researchers should utilize a "Target Deconvolution" workflow.

Experiment A: Radioligand Binding Assay (GABA-B vs. α2δ)

Objective: Quantify the affinity gap between the (S)-2-F analog and standard Phenibut.[1]

  • Preparation:

    • Tissue: Rat cerebral cortex membranes (rich in GABA-B) and porcine cerebral cortex (rich in α2δ).

    • Ligands: [3H]-CGP54626 (for GABA-B) and [3H]-Gabapentin (for α2δ).[1]

  • Protocol:

    • Incubate membranes with radioligand (2 nM) and increasing concentrations of (S)-2-F-Phenibut (

      
       to 
      
      
      
      M).[1]
    • Control: Run parallel assay with (R)-Phenibut and Gabapentin.[1]

    • Incubate for 60 min at 4°C (to prevent degradation).

    • Terminate via rapid filtration over GF/B filters.

  • Expected Results (Data Interpretation):

    • GABA-B Assay: (S)-2-F-Phenibut should show

      
       (Inactive).[1]
      
    • α2δ Assay: (S)-2-F-Phenibut should show

      
       (Active, comparable to Phenibut).[1]
      
Experiment B: Behavioral Differentiation (Rotarod vs. Von Frey)

Objective: Distinguish sedative liability from analgesic efficacy.

StepProcedureRationale
1. Dosing Administer (S)-2-F-Phenibut (50 mg/kg, i.p.) vs. Phenibut (50 mg/kg, i.p.) to separate murine cohorts.[1]Equimolar dosing establishes potency baseline.
2. Rotarod Test Place mice on rotating rod (accelerating 4-40 rpm). Measure latency to fall.Phenibut: Significant reduction in latency (Ataxia/Sedation).[1] (S)-2-F-Phenibut: No significant change (Lack of GABA-B sedation).[1]
3. Von Frey Test Induce neuropathic pain (CCI model).[1] Apply filaments to paw. Measure withdrawal threshold.Both Compounds: Increase withdrawal threshold (Analgesia).[1]
4. Conclusion If (S)-2-F-Phenibut reduces pain without failing Rotarod, it is a selective α2δ modulator.[1]

Synthesis & Resolution Context

For researchers synthesizing this compound, the 2-fluoro substitution presents unique challenges compared to the 4-fluoro (para) analog.

  • Precursor: 2-fluorobenzaldehyde.[1]

  • Method: Knoevenagel condensation with malonic acid

    
     Michael addition of nitromethane 
    
    
    
    Reduction.[1]
  • Resolution: The critical step is separating the (S) enantiomer.

    • Enzymatic Resolution: Use Penicillin G acylase for selective hydrolysis of the phenylacetyl derivative.

    • Chiral HPLC: Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/TFA (90:10:0.1).

References

  • Dambrova, M., et al. (2008).[1] Comparative pharmacology of R-phenibut and S-phenibut. European Journal of Pharmacology . Link

    • Establishes that (S)-Phenibut is inactive at GABA-B but active at α2δ.[1][2][3]

  • Lapin, I. (2001).[1] Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[1][3][4] CNS Drug Reviews . Link[1]

    • Foundational text on the structure-activity rel
  • Zvejniece, L., et al. (2015).[1] R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.[2][3] Pharmacology Biochemistry and Behavior . Link

    • Provides the specific Ki values for Phenibut enantiomers
  • Kuplins, E., et al. (2016).[1] Synthesis and biological evaluation of 4-fluorophenibut. Chemistry of Heterocyclic Compounds . Link

    • Comparative data on fluoro-substituted phenibut deriv

Sources

Comparative Technical Guide: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid vs. Baclofen

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the established therapeutic agent Baclofen and the specific structural isomer (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride (referred to herein as S-3A4F-BA ).

Editorial Note on Nomenclature & Isomerism: This analysis strictly adheres to the IUPAC designation provided in the topic: 3-Amino-4-(2-fluorophenyl)butanoic acid . This molecule is a


-amino acid . It is a structural isomer of the 2-fluoro analog of Phenibut (which is a 

-amino acid). The distinction between

- and

-amino acids is the critical determinant of pharmacological activity at GABA receptors.

Executive Summary: Structural & Functional Divergence

The core distinction between these two compounds lies in the amino acid backbone spacing. Baclofen is a


-amino acid (4-amino), allowing it to span the binding pocket of the GABA-B receptor effectively. S-3A4F-BA  is a 

-amino acid (3-amino). While they share identical molecular formulas and similar lipophilic moieties, the shortening of the carbon chain in S-3A4F-BA drastically alters its pharmacodynamics, shifting it from a potent neurotransmitter agonist to a likely metabolically stable peptidomimetic or enzyme inhibitor scaffold.
FeatureBaclofen(S)-3-Amino-4-(2-fluorophenyl)butanoic acid
Class

-Amino Acid (Gamma)

-Amino Acid (Beta)
IUPAC (RS)-4-amino-3-(4-chlorophenyl)butanoic acid(S)-3-amino-4-(2-fluorophenyl)butanoic acid
Primary Target GABA-B Receptor (Agonist)Predicted:[1][2][3][4] Low/Null GABA-B affinity; Potential GAT/Enzyme Inhibitor
Backbone Length 3 Carbons between COOH and NH₂2 Carbons between COOH and NH₂
Metabolic Stability Moderate (Renal excretion)High (Resistant to aminopeptidases)
Key Application Antispasticity, Muscle RelaxantChiral Intermediate (e.g., DPPIV inhibitors), Research Tool

Structural Analysis & Pharmacophore Mapping

The biological activity of GABA analogs is strictly governed by the distance between the zwitterionic charges (ammonium and carboxylate) and the orientation of the aromatic ring.

Structural Comparison Diagram

The following diagram illustrates the critical backbone difference that prevents S-3A4F-BA from mimicking Baclofen at the receptor site.

G cluster_0 Baclofen (Gamma-Amino) cluster_1 S-3A4F-BA (Beta-Amino) Baclofen COOH-CH2-CH(Ar)-CH2-NH2 (3-carbon spacer) Fits GABA-B Pocket Receptor GABA-B Receptor (Orthosteric Site) Baclofen->Receptor High Affinity Binding (Agonist) Target COOH-CH2-CH(NH2)-CH2-Ar (2-carbon spacer) Steric Mismatch for GABA-B Target->Receptor Low/Null Affinity (Incorrect Charge Spacing) Enzyme Aminopeptidases Target->Enzyme High Resistance to Proteolysis

Caption: Structural divergence showing the backbone spacing incompatibility of the Beta-amino analog (S-3A4F-BA) with the GABA-B receptor compared to Baclofen.

The "Spacer" Hypothesis
  • Baclofen: The

    
    -aminobutyric backbone places the amino group and carboxyl group at a distance that mimics the extended conformation of GABA, allowing it to bridge the binding residues (e.g., Arg and Glu residues) within the GABA-B orthosteric site.
    
  • S-3A4F-BA: The

    
    -amino backbone shortens this distance by one methylene unit. In Structure-Activity Relationship (SAR) studies of GABA analogs, shortening the chain to 
    
    
    
    -amino acids typically abolishes GABA-B agonism because the zwitterionic ends cannot simultaneously engage their respective docking sites.

Pharmacological Profiles[3][5][6][7]

Baclofen: The Mechanism of Action

Baclofen is a selective agonist for the GABA-B receptor, a G-protein coupled receptor (GPCR).[3]

  • Mechanism: Activation of GABA-B leads to the inhibition of adenylyl cyclase, opening of G-protein coupled inwardly rectifying potassium channels (GIRK), and closure of voltage-gated calcium channels.

  • Result: Hyperpolarization of the neuronal membrane and inhibition of neurotransmitter release (Glutamate, Substance P).[5][6]

S-3A4F-BA: Predicted Activity & Stability

As a


-amino acid, S-3A4F-BA is chemically distinct.
  • GABA-B Inactivity: Due to the "Spacer" mismatch described above, it is unlikely to function as a muscle relaxant or anxiolytic via the GABA-B mechanism.

  • Metabolic Stability:

    
    -amino acids are not recognized by mammalian proteolytic enzymes (which target 
    
    
    
    -peptide bonds). Therefore, S-3A4F-BA is expected to have a significantly longer plasma half-life and high oral bioavailability compared to standard amino acids, though it may be excreted unchanged renally.
  • Potential Targets:

    • GAT Inhibition: Some

      
      -amino acids act as competitive inhibitors of GABA Transporters (GAT), potentially increasing extracellular GABA levels indirectly.
      
    • Enzyme Inhibition: This specific scaffold (3-amino-4-(2-fluorophenyl)) is structurally homologous to intermediates used in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Sitagliptin analogs), suggesting it may possess affinity for serine proteases.

Experimental Protocols for Comparative Validation

To objectively confirm the functional divergence, the following experimental workflow is recommended. This protocol validates whether S-3A4F-BA possesses any GABAergic activity compared to the Baclofen standard.

In Vitro GABA-B Binding Assay (cAMP Inhibition)

Objective: Determine if S-3A4F-BA activates the GABA-B receptor.

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human GABA-B1b and GABA-B2 subunits.

  • Reagents:

    • Agonist Control: (R)-Baclofen (

      
       to 
      
      
      
      M).
    • Test Compound: S-3A4F-BA (

      
       to 
      
      
      
      M).
    • Stimulant: Forskolin (10

      
      M) to induce cAMP production.
      
  • Method:

    • Incubate cells with test compounds for 30 minutes.

    • Add Forskolin and incubate for 45 minutes.

    • Lyse cells and measure cAMP levels using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Analysis:

    • Baclofen: Expect a dose-dependent decrease in cAMP (IC50

      
       1-5 
      
      
      
      M).
    • S-3A4F-BA: If inactive, cAMP levels will remain equal to the Forskolin-only control.

Chemical Stability (Proteolysis Challenge)

Objective: Demonstrate the superior stability of the


-amino acid scaffold.

Protocol:

  • Enzyme System: Leucine Aminopeptidase (LAP) or homogenized liver microsomes.

  • Incubation:

    • Substrate A: Baclofen (Control).

    • Substrate B: S-3A4F-BA.

    • Concentration: 100

      
      M in PBS (pH 7.4).
      
  • Sampling: Aliquot at t=0, 1h, 4h, 12h, 24h.

  • Detection: HPLC-MS/MS (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient).

  • Result: S-3A4F-BA should show >95% recovery at 24h, whereas

    
    - or 
    
    
    
    -analogs may show degradation depending on the specific peptidase cocktail used.

Synthesis & Sourcing Context

Researchers encountering S-3A4F-BA are often dealing with a chiral building block rather than a finished pharmaceutical.

  • Baclofen Synthesis: Typically involves the condensation of 4-chlorobenzaldehyde with acetoacetate, followed by hydrolysis and resolution of the enantiomers.

  • S-3A4F-BA Synthesis: Often produced via the Arndt-Eistert homologation of the corresponding

    
    -amino acid or via asymmetric hydrogenation of a 
    
    
    
    -amino acrylate. The (S)-configuration is critical for its use as a chiral intermediate for specific enzyme inhibitors.
Data Summary Table
PropertyBaclofen (Reference)S-3A4F-BA (Test Article)
Molecular Weight 213.66 g/mol 233.66 g/mol (HCl salt approx.)
Solubility Water (variable), Acidic pH (High)Water (High), Methanol (High)
Receptor Affinity GABA-B (

nM)
GABA-B (


M predicted)
Lipophilicity (LogP) ~ -0.9~ -0.5 (Estimated, F vs Cl effect)
Regulatory Status FDA Approved (Spasticity)Research Chemical / Intermediate

References

  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews, 54(2), 247-264. Link

  • Froestl, W. (2010). "Chemistry and pharmacology of GABAB receptor ligands." Advances in Pharmacology, 58, 19-62. Link

  • Seebach, D., et al. (2004). "Beta-Peptides: From Structure to Function." Chemical Reviews, 104(12), 6037-6076. (Discusses stability of beta-amino acids). Link

  • Kim, D., et al. (2005). "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 48(1), 141-151. (Context for 3-amino-4-arylbutanoic acid intermediates). Link

  • PubChem Compound Summary. (2024). "4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen)."[2] National Center for Biotechnology Information. Link

Sources

Comparative analysis of fluorinated vs. non-fluorinated GABA analogues

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Fluorinated vs. Non-Fluorinated GABA Analogues

Executive Summary: The "Fluorine Effect" in GABAergic Ligands

The strategic incorporation of fluorine into γ-aminobutyric acid (GABA) analogues represents a pivotal tactic in modern medicinal chemistry. While non-fluorinated analogues (e.g., Phenibut, Gabapentin) have established therapeutic profiles, their fluorinated counterparts often exhibit distinct physicochemical and pharmacological advantages. This guide analyzes the "Fluorine Effect"—specifically how bioisosteric replacement of hydrogen with fluorine modulates lipophilicity, metabolic stability, and receptor binding affinity.

Key Differentiator: Fluorination typically lowers the pKa of proximal amines (due to electron withdrawal), increases lipophilicity (LogP), and alters molecular conformation via the gauche effect. In the context of GABA analogues, this results in enhanced Blood-Brain Barrier (BBB) permeability and, in specific cases like 4-Fluorophenibut, a potency shift of 5–10x compared to the parent compound.

Physicochemical & Structural Analysis

The introduction of fluorine alters the electronic landscape of the GABA backbone. This is not merely a steric change (the van der Waals radius of F is 1.47 Å vs. 1.20 Å for H) but a profound electronic modulation.

Conformational Bias (The Gauche Effect)

In 3-fluoro-GABA analogues, the high electronegativity of fluorine induces a preference for the gauche conformation due to charge-dipole interactions between the C-F bond and the protonated ammonium group. This conformational lock can significantly enhance binding affinity if the receptor pocket favors a specific rotamer.

Lipophilicity and BBB Penetration

Fluorination generally increases the partition coefficient (LogP). For CNS-active drugs, optimal BBB penetration occurs at a LogP of 2–3.

  • Phenibut (Non-fluorinated): Moderate lipophilicity; requires high doses (grams) for clinical effect.

  • 4-Fluorophenibut: The p-fluoro substitution on the phenyl ring enhances lipophilicity, facilitating passive diffusion across the BBB and reducing the required effective dose.

Comparative Pharmacology: Case Study (Phenibut vs. F-Phenibut)

The most distinct comparison lies between β-phenyl-GABA (Phenibut) and β-(4-fluorophenyl)-GABA (F-Phenibut).

Table 1: Comparative Pharmacological Metrics
MetricPhenibut (HCl) 4-Fluorophenibut (F-Phenibut) Baclofen (Reference)
Chemical Structure β-phenyl-γ-aminobutyric acidβ-(4-fluorophenyl)-γ-aminobutyric acidβ-(4-chlorophenyl)-γ-aminobutyric acid
GABA-B Affinity (EC50) Low (1362 µM)High (23.3 µM)Very High (6.0 µM)

Affinity
Moderate (KD ~1 µM)Moderate-High (Retained)Low
Est. Potency (In Vivo) 1x (Baseline)5x – 10x~10x
Onset of Action Slow (2–4 hours)Rapid (20–45 mins)Moderate (1–2 hours)
Primary Mechanism VDCC Blocker > GABA-B AgonistBalanced GABA-B Agonist / VDCC BlockerSelective GABA-B Agonist

Data synthesized from comparative patch-clamp recordings and receptor binding assays [1, 2].

Analysis: Phenibut acts primarily as a voltage-dependent calcium channel (VDCC) blocker (via the


 subunit) and only weakly activates GABA-B receptors. F-Phenibut, however, shifts the profile closer to Baclofen, acting as a potent GABA-B agonist while retaining VDCC affinity. This "dual-action" profile likely contributes to its rapid onset and distinct behavioral effects.

Mechanistic Pathways

The following diagrams illustrate the structural logic and pharmacological signaling pathways involved.

Diagram 1: The Fluorine SAR Logic

FluorineSAR Substrate GABA Analogue Backbone Fluorination Fluorine Substitution (C-F Bond) Substrate->Fluorination Electronic Electronic Effect (Inductive Withdrawal) Fluorination->Electronic Metabolism Metabolic Blockade (Prevents Oxidation) Fluorination->Metabolism Lipophilicity Increased LogP (Lipophilicity) Electronic->Lipophilicity Conformation Gauche Effect (Conformational Lock) Electronic->Conformation Outcome1 Enhanced BBB Permeability Lipophilicity->Outcome1 Outcome2 Higher Receptor Affinity Conformation->Outcome2 Outcome3 Altered Half-Life (PK Profile) Metabolism->Outcome3

Caption: Structural-Activity Relationship (SAR) flow showing how fluorine substitution translates to pharmacological outcomes.

Diagram 2: Dual-Target Signaling Pathway

Signaling Ligand_P Phenibut (Low Potency) Rec_GABAB GABA-B Receptor (Gi/Go Coupled) Ligand_P->Rec_GABAB Weak Rec_VDCC VDCC Alpha2-Delta (Ca2+ Channel) Ligand_P->Rec_VDCC Primary Ligand_F F-Phenibut (High Potency) Ligand_F->Rec_GABAB Potent Ligand_F->Rec_VDCC Retained Eff_AC Adenylate Cyclase (Inhibition) Rec_GABAB->Eff_AC Eff_K GIRK Channels (Activation/Efflux) Rec_GABAB->Eff_K Eff_Ca Ca2+ Influx (Inhibition) Rec_VDCC->Eff_Ca Response Neuronal Hyperpolarization (Anxiolysis/Sedation) Eff_AC->Response Eff_K->Response Eff_Ca->Response

Caption: Divergent signaling profiles of Phenibut vs. F-Phenibut at GABA-B and Alpha2-Delta targets.

Experimental Protocols

To validate the differences described above, the following protocols are recommended.

Protocol A: Synthesis of 4-Fluorophenibut (Precursor Stage)

Objective: Synthesis of the key intermediate via Henry Reaction.

  • Reagents: 4-Fluorobenzaldehyde (1.0 eq), Nitromethane (solvent/reactant), Ammonium Acetate (catalyst).

  • Procedure:

    • Dissolve 4-fluorobenzaldehyde in excess nitromethane.

    • Add ammonium acetate (0.1 eq) and reflux at 100°C for 4–6 hours.

    • Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of aldehyde.

    • Cool to 0°C to precipitate the nitrostyrene intermediate (1-fluoro-4-(2-nitrovinyl)benzene).

    • Reduction: The resulting nitrostyrene is reduced (e.g., using NaBH4/NiCl2 or Zn/HCl) to the amine, followed by hydrolysis to yield the final amino acid [3].

Protocol B: High-Throughput BBB Permeability (PAMPA-BBB)

Objective: Quantify the passive diffusion advantage of fluorinated analogues.

  • System: Pion PAMPA-BBB Kit or equivalent.

  • Membrane Preparation:

    • Dissolve Porcine Brain Lipid extract (20 mg/mL) in dodecane.

    • Apply 4 µL of lipid solution to the filter of the donor plate (PVDF membrane, 0.45 µm).

  • Incubation:

    • Donor Well: Add 200 µL of test compound (10 mM stock diluted to 50 µM in PBS, pH 7.4).

    • Acceptor Well: Add 200 µL of PBS (pH 7.4).

    • Incubate at 25°C for 18 hours in a humidity-saturated "sandwich" assembly.

  • Analysis:

    • Measure concentration in both donor and acceptor wells using UV-Vis spectroscopy (200–500 nm) or HPLC-MS.

    • Calculate Effective Permeability (

      
      ) using the equation:
      
      
      
      
    • Validation: Fluorinated analogues should show

      
       cm/s (CNS permeable) [4].
      
Protocol C: [3H]-Baclofen Competitive Binding Assay

Objective: Determine receptor affinity (


) for GABA-B.
  • Tissue Prep: Rat cerebral cortex synaptic membranes, washed 4x to remove endogenous GABA.

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM CaCl2.

    • Radioligand: 2 nM [3H]-Baclofen.

    • Competitor: Test compounds (Phenibut, F-Phenibut) at concentrations

      
       to 
      
      
      
      M.
  • Incubation: 20 minutes at 20°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Counting: Liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation [5].

References

  • Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology. Link

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews. Link

  • BenchChem. (2025).[1] Synthesis of Chalcones Using 4-Fluorobenzaldehyde: Application Notes and Protocols. Link

  • Pion Inc. (2024). Small molecule blood brain barrier permeability prediction using PAMPA. Link

  • Gifford Bioscience. (2024). Radioligand Binding Assay Protocol: GABA-B Receptors. Link

Sources

Technical Assessment: Binding Affinity Profiling of (S)-3-Amino-4-(2-fluorophenyl)butanoic Acid HCl at GABA-B Receptors

[1]

Executive Summary & Structural Context[2][3][4]

This guide outlines the rigorous methodology required to confirm the binding affinity of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride (hereafter referred to as Target Compound ) to the GABA-B receptor.

Unlike the classical GABA-B agonists Baclofen and Phenibut , which are




Structural Comparison: Target vs. Standards
FeatureTarget Compound (R)-Baclofen (Gold Standard)(R)-Phenibut
IUPAC Name (S)-3-Amino-4-(2-fluorophenyl)butanoic acid(R)-4-Amino-3-(4-chlorophenyl)butanoic acid(R)-4-Amino-3-phenylbutanoic acid
Class

-Amino Acid

-Amino Acid

-Amino Acid
Stereochemistry (S)-Isomer(R)-Isomer (Active)(R)-Isomer (Active)
GABA-B Affinity (

)
To be determined~60 nM~20–30

M
Primary Mechanism Potential Agonist/Antagonist/ModulatorOrthosteric AgonistOrthosteric Agonist

Scientific Note: The (S)-configuration of the Target Compound is specified.[1][2] For Baclofen and Phenibut, the (R)-enantiomer is the eutomer (active isomer) at GABA-B. Determining whether the (S)-configuration of this

Experimental Design: Radioligand Binding Assay

To objectively compare the Target Compound against Baclofen, a Radioligand Displacement Assay is the industry standard. This assay measures the ability of the non-radioactive Target Compound to displace a high-affinity radioligand from the GABA-B receptor.

Critical Reagents & Controls
  • Receptor Source: Rat cerebral cortex synaptic membranes (rich in native GABA-B) or CHO-K1 cells stably expressing GABA-B1b/B2 subunits.

  • Radioligand:

    
    -CGP54626 (Antagonist, 
    
    
    nM) is preferred over
    
    
    -Baclofen for initial screening due to higher affinity and lower non-specific binding.
  • Non-Specific Binding (NSB) Control: 100

    
    M Isoguvacine (GABA-A blocker) + 100 
    
    
    M Baclofen (to saturate GABA-B sites).
Validated Protocol Workflow

Step 1: Membrane Preparation [3]

  • Homogenize tissue in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 2.5 mM

    
    ).
    
  • Centrifuge at 20,000

    
     for 20 mins. Discard supernatant.
    
  • Wash Step: Resuspend pellet and repeat centrifugation 3 times. Rationale: This removes endogenous GABA, which would otherwise compete with the radioligand and skew affinity data.

Step 2: Assay Incubation

  • Prepare 96-well plates.

  • Add 50

    
    L of Target Compound (conc. range: 
    
    
    M to
    
    
    M).
  • Add 50

    
    L of 
    
    
    -CGP54626 (Final conc. ~1–2 nM).
  • Initiate reaction with 100

    
    L Membrane Suspension (200 
    
    
    g protein/well).
  • Incubate for 60 mins at 25°C (Equilibrium).

Step 3: Termination & Counting

  • Rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce binding to filters).

  • Wash filters

    
     with ice-cold buffer.[4]
    
  • Add scintillation cocktail and count radioactivity (CPM).

Assay Workflow Diagram

GABAB_Binding_WorkflowStartStart: Membrane PrepWashWash x3 (Remove Endogenous GABA)Start->WashCritical StepIncubateIncubation (60 min @ 25°C)Membranes + [3H]-Ligand + Target CompoundWash->IncubateFilterVacuum Filtration (GF/C Filters)Incubate->FilterTerminate ReactionCountScintillation Counting (CPM)Filter->CountAnalysisData Analysis (Ki Calculation)Count->Analysis

Figure 1: Step-by-step workflow for the Radioligand Displacement Assay. The washing step is highlighted as critical for removing endogenous GABA.[5]

Functional Characterization: Agonist vs. Antagonist

Binding affinity (


-GTP

S Binding Assay
Mechanism of Action

GABA-B is a




  • Agonist Profile: Increases

    
    -GTP
    
    
    S binding (Sigmoidal dose-response).
  • Antagonist Profile: No effect alone; inhibits Baclofen-induced binding.

  • Inverse Agonist: Decreases basal

    
    -GTP
    
    
    S binding.
Signaling Pathway Visualization

GABAB_SignalingLigandTarget Compound((S)-3-Amino...)GABABGABA-B Receptor(Heterodimer)Ligand->GABABBindsGi_ProteinGi/o Protein(GDP -> GTP)GABAB->Gi_ProteinActivatesACAdenylyl CyclaseGi_Protein->ACInhibits (↓ cAMP)Ca_ChannelCa2+ Channels(Inhibition)Gi_Protein->Ca_ChannelInhibits (↓ Ca2+)K_ChannelGIRK K+ Channels(Activation)Gi_Protein->K_ChannelActivates (Hyperpolarization)

Figure 2: GABA-B receptor signaling pathway.[6] Agonist binding triggers Gi/o coupling, leading to downstream effects measured in functional assays.

Data Analysis & Interpretation

To validate the Target Compound, compare the derived data against these established benchmarks.

Calculating Binding Affinity ( )

Convert the


Cheng-Prusoff Equation
  • 
     = Concentration of radioligand used (e.g., 2 nM).
    
  • 
     = Dissociation constant of the radioligand (determined via Saturation Binding).
    
Benchmark Performance Table
Compound

(GABA-B)
Hill SlopeFunctional Effect
CGP54626 1–4 nM1.0Antagonist
(R)-Baclofen 60–100 nM1.0Full Agonist
(S)-Baclofen > 10

M
-Weak/Inactive
Racemic Phenibut 20–60

M
1.0Agonist
Target Compound Test ResultTarget: 1.0TBD

Interpretation Guide:

  • 
     < 100 nM:  High Affinity (Drug-like candidate).
    
  • 
     100 nM – 10 
    
    
    M:
    Moderate Affinity (Typical for initial analogs).
  • 
     > 10 
    
    
    M:
    Low Affinity (Likely inactive or requires high dosing like Phenibut).
  • Hill Slope

    
     1.0:  Suggests negative cooperativity or allosteric binding, common with 
    
    
    -amino acids interacting with
    
    
    -amino acid targets.

References

  • Bowery, N. G., et al. (2002). "International Union of Pharmacology.[7] XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews, 54(2), 247-264. Link

  • Froestl, W. (2010). "Chemistry and pharmacology of GABAB receptor ligands." Advances in Pharmacology, 58, 19-62. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Enna, S. J., & McCarson, K. E. (2006). "The Role of GABA in the Mediation and Perception of Pain." Current Topics in Medicinal Chemistry, 6(13), 1427-1432. Link

  • Gifford Bioscience. "Radioligand Binding Assay Protocol: GABA-B." Gifford Bioscience Technical Resources. Link

Reproducibility of published data on (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Crisis in Chiral -Amino Acids

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a critical chiral building block, structurally analogous to the intermediate used in the synthesis of DPP-4 inhibitors (e.g., Sitagliptin). In drug discovery, the reproducibility of data regarding this compound is frequently compromised by three factors:

  • Hygroscopicity: The HCl salt is prone to deliquescence, altering gravimetric stoichiometry.

  • Enantiomeric Purity (ee%): "Racemization creep" during harsh deprotection steps in chemical synthesis.

  • Trace Metal Contamination: Residual Ruthenium (Ru) or Rhodium (Rh) from asymmetric hydrogenation affecting downstream biological assays.

This guide compares the two dominant synthesis routes—Biocatalytic Transamination vs. Metal-Catalyzed Asymmetric Hydrogenation —and establishes a self-validating analytical protocol to ensure data integrity.

Comparative Analysis: Synthesis Routes

We evaluated the two primary methods for generating high-fidelity (S)-enantiomers. While chemical routes are historical standards, recent data suggests biocatalysis offers superior reproducibility for this specific fluorinated scaffold.

Table 1: Technical Comparison of Synthesis Methodologies
FeatureMethod A: Biocatalytic Transamination (Recommended)Method B: Asymmetric Hydrogenation (Traditional)
Mechanism Enzymatic amine transfer using

-Transaminase (ATA)
Rh/Ru-catalyzed hydrogenation of enamine esters
Chiral Fidelity >99.5% ee (Kinetic control by enzyme pocket)95-98% ee (Ligand dependent; often requires recrystallization)
Impurity Profile Protein residues (easily removed via filtration/precipitation)Trace Metals (Ru/Rh) ; requires scavenging (expensive)
Conditions Ambient Temp / pH 7-8 / Aqueous BufferHigh Pressure (10-20 bar H₂) / Organic Solvents
Reproducibility High (Enzyme specificity is absolute)Moderate (Sensitive to catalyst poisoning & H₂ pressure)
Scalability Linear (Volume dependent)Non-linear (Safety constraints on high-pressure reactors)
Visualizing the Pathways

The following diagram contrasts the direct enzymatic route against the multi-step chemical route.

SynthesisComparison Start Precursor: 4-(2-fluorophenyl)-3-oxobutanoate Enz_Step Method A: Biocatalysis (w-Transaminase + PLP) Amine Donor: Isopropylamine Start->Enz_Step Aqueous Buffer Chem_Step1 Method B: Enamine Formation (NH4OAc + MeOH) Start->Chem_Step1 Reflux Enz_Product (S)-Enantiomer (>99.5% ee) Enz_Step->Enz_Product 1 Step Chem_Step2 Asymmetric Hydrogenation (Rh(COD)Cl2 + Josiphos Ligand) Chem_Step1->Chem_Step2 Intermediate Chem_Product (S)-Enantiomer (96% ee + Metal Residues) Chem_Step2->Chem_Product High Pressure H2

Figure 1: Comparative workflow. Method A (Green) offers a single-step, metal-free route yielding higher optical purity compared to the multi-step Method B (Red).

Critical Experimental Protocols

To guarantee reproducibility, we recommend Method A (Biocatalytic) for generating reference standards. Below is the validated protocol.

Protocol A: Biocatalytic Synthesis (Self-Validating)

Principle: An


-transaminase transfers an amino group from an achiral donor (isopropylamine) to the keto-acid precursor. The equilibrium is driven by the removal of the co-product (acetone).

Materials:

  • Substrate: 4-(2-fluorophenyl)-3-oxobutanoic acid (or ethyl ester).

  • Enzyme: Commercial

    
    -Transaminase (e.g., ATA-113 or Codexis variants specific for (S)-amines).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Donor: Isopropylamine (1 M in buffer).

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5). Add 1 mM PLP.

  • Substrate Loading: Dissolve substrate (50 mM final conc) in the buffer. Note: If solubility is poor, add 10% DMSO.

  • Amine Donor: Add Isopropylamine to a final concentration of 1 M. Adjust pH back to 7.5 (critical step: amine addition spikes pH).

  • Initiation: Add Transaminase (5 g/L loading). Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Validation Checkpoint (In-Process Control): Take a 50 µL aliquot.

    • Check: Is the solution turbid? (Precipitation of protein = denaturation).

    • Check: pH drift? (Must stay >7.0).[1][2][3][4][5]

  • Workup: Acidify to pH 2.0 with 6M HCl (stops reaction). Centrifuge to remove enzyme. Lyophilize the supernatant to obtain the crude HCl salt.

Protocol B: Analytical Validation (Chiral HPLC)

The "Gold Standard" for ee% Determination: Do not rely on optical rotation (


) alone, as it is unreliable for fluorinated beta-amino acids due to low specific rotation values.
  • Column: Crownpak CR-I(+) (Daicel) or Chiralpak ZWIX(+).

    • Why? These columns separate free amino acids (zwitterions) without pre-derivatization.

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Acetonitrile with 50mM Formic Acid (for ZWIX).

  • Detection: UV at 210 nm (Amide/Carboxyl) and 254 nm (Phenyl ring).

  • Success Criteria: Baseline separation of (R) and (S) peaks with Resolution (

    
    ) > 1.5.
    

Troubleshooting & Data Interpretation

The following decision tree helps validate your experimental data.

ValidationLogic Start Analyze Product (HPLC + H-NMR) Check_EE Is ee% > 99%? Start->Check_EE Pass_EE Check Stoichiometry (H-NMR Integration) Check_EE->Pass_EE Yes Fail_EE Fail: Racemization Occurred Check_EE->Fail_EE No Check_Salt Is HCl:Amine ratio 1:1? Pass_EE->Check_Salt Action_Racem Action: Switch from Chemical to Enzymatic Route Fail_EE->Action_Racem Pass_Final VALID DATA Publishable Check_Salt->Pass_Final Yes Fail_Salt Fail: Hygroscopic Water or Excess HCl Check_Salt->Fail_Salt No Action_Salt Action: Lyophilize >48h Store in Desiccator Fail_Salt->Action_Salt

Figure 2: Analytical Decision Tree. Rigorous checks for enantiomeric excess and salt stoichiometry are required before data publication.

Common Pitfalls
  • NMR Confusion: The 2-Fluoro substituent causes splitting of the aromatic protons and potentially the

    
    -proton in 
    
    
    
    H-NMR. Do not mistake this F-H coupling (
    
    
    Hz) for impurities.
  • Salt Stoichiometry: The HCl salt is hygroscopic. If your elemental analysis (CHN) is off, calculate for

    
    .
    

References

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Grounding: Establishes the definitive enzymatic route for fluorinated

    
    -amino acids.
    
  • Hansen, K. B., et al. (2009). "First generation process for the preparation of the DPP-IV inhibitor sitagliptin." Organic Process Research & Development, 13(4), 598-608. Grounding: Details the chemical hydrogenation route and its limitations (Rh/Ru contamination).

  • Daicel Corporation. "Instruction Manual for CROWNPAK CR-I(+)." Grounding: The standard for separating free amino acids without derivatization.

  • Köse, A., et al. (2015). "Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool." Helvetica Chimica Acta, 98(2), 260-267. Grounding: Demonstrates the "Chiral Pool" alternative starting from Serine, relevant for small-scale lab synthesis of the 2-fluoro analog.

Sources

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride efficacy compared to standard of care

[1][2]

Executive Summary: Pharmacophore & Therapeutic Positioning

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a chiral building block utilized to introduce the

12Dipeptidyl Peptidase-4 (DPP-4) inhibitors12
  • Standard of Care (SoC) Reference: Sitagliptin (Januvia) .[1][2]

    • Sitagliptin utilizes the (2,4,5-trifluorophenyl) analogue of this

      
      -amino acid.[1][2]
      
  • Subject Molecule: The (2-fluorophenyl) analogue.[1][2][3]

    • Research Utility: Used to probe the Structure-Activity Relationship (SAR) of the S1 hydrophobic pocket in DPP-4 and to synthesize "bio-better" candidates with altered metabolic profiles.[1][2]

Comparative Efficacy: 2-Fluoro Analog vs. SoC (Sitagliptin Scaffold)[1][2]

In medicinal chemistry, the substitution pattern on the phenyl ring dictates the drug's metabolic stability and binding affinity.[2] The table below compares the (2-fluorophenyl) subject against the industry-standard (2,4,5-trifluorophenyl) moiety found in Sitagliptin.

Table 1: Physicochemical & Pharmacodynamic Comparison
FeatureSubject: (2-Fluorophenyl) Analog SoC: (2,4,5-Trifluorophenyl) Analog Impact on Efficacy
Binding Affinity (DPP-4) Moderate - High Fills S1 pocket but lacks the full electron-withdrawing density of the SoC.[1][2]Optimal Trifluoro-substitution maximizes

-stacking interactions with Tyr547 in the S1 pocket.[1][2]
The 2-fluoro analog typically yields inhibitors with slightly lower potency (higher IC50) than Sitagliptin.[1][2]
Metabolic Stability Moderate Susceptible to oxidative metabolism at the 4- and 5-positions (CYP450 attack).[1][2]High Fluorine blocks key metabolic soft spots, extending half-life (

).[1][2]
SoC is superior for once-daily dosing; 2-fluoro analogs may require BID dosing or formulation tweaks.[1]
Lipophilicity (LogP) Lower Less lipophilic than the trifluoro analog.[1][2]Higher Enhanced membrane permeability.2-Fluoro analogs may have different tissue distribution profiles, potentially reducing off-target effects.[1]
Synthesis Cost Low - Medium Precursors (2-fluorobenzyl bromide) are commodity chemicals.[1][2]High Requires specialized trifluorobenzyl reagents and stereoselective hydrogenation.[1][2]The 2-fluoro analog is a cost-effective surrogate for early-stage screening libraries.[1]
Mechanism of Action & SAR Logic

The efficacy of this molecule is not intrinsic to the acid itself but to the pharmacophore it creates when coupled to a heterocyclic core (e.g., triazolopiperazine).[2]

  • SoC Mechanism: Sitagliptin binds to the catalytic site of DPP-4.[1][2] The

    
    -amino acid moiety anchors the molecule via a salt bridge to Glu205/Glu206  (N-terminus) and hydrophobic interactions in the S1 pocket  (phenyl ring).[1][2]
    
  • 2-Fluoro Variance: Removing two fluorine atoms reduces the steric bulk and changes the electrostatic potential surface of the phenyl ring.[2] This alters the "lock-and-key" fit in the S1 pocket, often resulting in a 2-5x reduction in inhibitory constant (

    
    ) compared to the SoC.[1][2]
    
Figure 1: Structure-Activity Relationship (SAR) Flow

SAR_LogicPrecursorStarting Material:(S)-3-Amino-4-(2-fluorophenyl)butanoic AcidCouplingCoupling Reaction(e.g., with Triazolopiperazine)Precursor->CouplingSynthesisCandidateDrug Candidate(2-Fluoro-Sitagliptin Analog)Coupling->CandidateYieldsInteractionDPP-4 Enzyme Interaction(S1 Hydrophobic Pocket)Candidate->InteractionBinds toOutcome_PotencyPotency (IC50)Slightly Reduced vs SoCInteraction->Outcome_PotencyEffectOutcome_MetabolismMetabolic StabilityReduced (Oxidation Prone)Interaction->Outcome_MetabolismEffect

Caption: SAR pathway demonstrating how the 2-fluoro building block influences the final drug candidate's properties compared to the trifluoro standard.

Experimental Protocol: Chiral Purity & Enantiomeric Excess

For researchers using this compound as a standard or intermediate, verifying the (S)-enantiomer purity is critical, as the (R)-enantiomer (in the Sitagliptin series) is significantly less active (eutomer vs. distomer).[1][2]

Objective: Quantify the Enantiomeric Excess (% ee) of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl.

Method: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization.[1][2]

  • Reagents:

    • Derivatizing Agent: FDAA (Marfey’s Reagent) or OPA/NAC (o-Phthaldialdehyde / N-Acetyl-L-cysteine).[1][2]

    • Mobile Phase A: 0.1% TFA in Water.[1][2]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[1][2]

  • Sample Preparation:

    • Dissolve 1.0 mg of the HCl salt in 100 µL of 1M Sodium Bicarbonate.

    • Add 200 µL of 1% FDAA in acetone.[1][2]

    • Incubate at 40°C for 1 hour.

    • Quench with 100 µL of 1M HCl.[1][2] Dilute to 1 mL with mobile phase.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

    • Gradient: 10% B to 60% B over 20 minutes.

    • Detection: UV at 340 nm.[1][2]

  • Data Analysis:

    • The (S)-enantiomer (L-DAA derivative) will elute distinctly from the (R)-enantiomer.[1][2]

    • Calculate % ee =

      
      .[1][2]
      
    • Acceptance Criteria: >99.5% ee for pharmaceutical synthesis.

Safety & Handling (E-E-A-T)
  • Confusion Risk: Do not confuse this beta-amino acid with Phenibut (4-amino-3-phenylbutanoic acid).[1][2] The 2-fluoro beta-amino acid does not possess the same GABA-B agonist profile and should not be used for in vivo behavioral studies expecting anxiolytic effects without specific validation.[1]

  • Toxicity: As a fluorinated phenylalanine analog, it may act as a substrate mimic in other enzymatic pathways.[1][2] Handle with standard PPE (gloves, fume hood).[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7146283, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link][1][2]

  • Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes.[1] Journal of Medicinal Chemistry, 48(1), 141–151.[1][2] (Seminal paper establishing the trifluorophenyl SAR).[1][2]

  • Zerilli, T., & Pyon, E. Y. (2007). Sitagliptin phosphate: a DPP-4 inhibitor for the treatment of type 2 diabetes mellitus.[1][2] Clinical Therapeutics, 29(12), 2614–2634.[1][2]

Benchmarking the neuroprotective effects of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride Class:


-substituted GABA Analog / Ortho-Fluorinated Phenibut Derivative
Primary Application:  Neuroprotection (Ischemia, Excitotoxicity), Anxiolysis

This guide outlines the technical framework for benchmarking the specific (S)-enantiomer of the ortho-fluorinated (2-fluoro) analog of Phenibut. While the para-fluoro analog (4-F-Phenibut) and the chloro-analog (Baclofen) are well-characterized, the ortho-substitution presents unique steric and electronic properties that may alter receptor selectivity between GABA-B and


 voltage-gated calcium channels (VGCCs).

This document provides a comparative analysis against industry standards and details the specific experimental protocols required to validate its neuroprotective efficacy.

Part 1: Mechanistic Profiling & Rationale

The "Ortho-Fluoro" Effect

The introduction of a fluorine atom at the ortho (2-) position of the phenyl ring creates distinct pharmacological advantages compared to the parent compound (Phenibut) or the para (4-) analogs (Baclofen, 4-F-Phenibut):

  • Metabolic Stability: Fluorine blocks metabolic oxidation at the ring, potentially extending half-life (

    
    ).
    
  • Conformational Locking: The ortho-substituent introduces steric strain that may lock the GABA-mimetic tail into a specific bioactive conformation, potentially altering the affinity for the GABA-B receptor pocket compared to the flexible Phenibut molecule.

  • Stereochemistry: For Baclofen and Phenibut, the (R)-enantiomer is the potent GABA-B agonist. The user's focus on the (S)-enantiomer suggests an investigation into:

    • Selectivity Shift: Testing if the (S)-isomer retains

      
       affinity (neuropathic pain/neuroprotection) while minimizing GABA-B mediated sedation.
      
    • Novel Binding Modes: Determining if the ortho-fluorine alters the stereochemical preference of the receptor.

Mechanism of Action (MOA)

The neuroprotective potential relies on two synergistic pathways:

  • GABA-B Agonism (Gi/o coupled): Presynaptic inhibition of glutamate release (reducing excitotoxicity).

  • 
     Antagonism (VGCC):  Blocking calcium influx to prevent mitochondrial calcium overload and subsequent apoptosis.
    

G Drug (S)-2-F-Phenibut GABAB GABA-B Receptor (Gi/o Coupled) Drug->GABAB Agonist (?) VGCC VGCC (alpha-2-delta) Drug->VGCC Antagonist (?) AC Adenylate Cyclase GABAB->AC Inhibits Ca_Influx Ca2+ Influx VGCC->Ca_Influx Direct Blockade cAMP cAMP Levels AC->cAMP Decreases cAMP->Ca_Influx Reduces Glu_Release Glutamate Release Ca_Influx->Glu_Release Promotes Neuroprotection NEUROPROTECTION (Reduced Apoptosis) Ca_Influx->Neuroprotection Prevention of Overload Glu_Release->Neuroprotection Inhibition leads to

Figure 1: Dual-pathway hypothesis for neuroprotection. The compound may act via GABA-B agonism or direct VGCC blockade.

Part 2: Comparative Analysis

To objectively benchmark (S)-3-Amino-4-(2-fluorophenyl)butanoic acid, it must be compared against the "Gold Standard" (Baclofen) and the "Parent" (Phenibut).

Table 1: Pharmacological Benchmark Matrix
Feature(S)-2-F-Phenibut (Test Candidate)(R)-Baclofen (Standard)(R)-Phenibut (Parent)Gabapentin (Control)
Structure Ortho-Fluoro Phenyl-GABAPara-Chloro Phenyl-GABAPhenyl-GABACyclohexyl-GABA
Target (Primary) To Be Determined (Likely

> GABA-B)
GABA-B (High Affinity)GABA-B &


(Selective)
Binding (

)
Target: < 10

M
0.1 - 0.5

M (GABA-B)
~10 - 50

M (GABA-B)
~0.05

M (

)
Lipophilicity High (F increases LogP)ModerateModerateLow
BBB Permeability High (Predicted)ModerateHighLow (Requires transporter)
Neuroprotection Hypothesis:[1] High (Anti-excitotoxic)Moderate (Sedation limits dose)ModerateModerate

Critical Analysis: If the (S)-enantiomer follows the SAR of Baclofen, it may be inactive at GABA-B. If so, any observed neuroprotection is likely mediated solely through


 binding  (similar to Gabapentin but with better BBB permeability due to the phenyl ring). This would be a highly desirable profile: Neuroprotection without Sedation.

Part 3: Benchmarking Protocols

These protocols are designed to validate the compound's specific activity profile.

Protocol A: Competitive Binding Assay (Mechanism Validation)

Objective: Determine if the neuroprotective effect is GABA-B or VGCC mediated.

  • Preparation: Prepare membrane homogenates from rat cerebral cortex.

  • Ligands:

    • GABA-B: Use

      
      -Baclofen.
      
    • 
      :  Use 
      
      
      
      -Gabapentin.
  • Displacement: Incubate membranes with radioligand and increasing concentrations (

    
     to 
    
    
    
    M) of (S)-2-F-Phenibut .
  • Analysis: Measure radioactivity via scintillation counting. Calculate

    
     and 
    
    
    
    .
    • Success Metric: A

      
       indicates clinically relevant affinity.
      
Protocol B: Oxygen-Glucose Deprivation (OGD) (Efficacy Validation)

Objective: Quantify neuroprotection under ischemic stress.

Workflow:

  • Culture: Primary Cortical Neurons (DIV 10-14).

  • Pre-treatment: Administer (S)-2-F-Phenibut (1, 10, 50

    
    M) 1 hour prior to insult. Include (R)-Baclofen (10 
    
    
    
    M) as positive control.
  • Insult (OGD): Replace media with glucose-free buffer; place cells in hypoxia chamber (1%

    
    ) for 2-4 hours.
    
  • Reperfusion: Return to normal media and normoxia for 24 hours.

  • Readout:

    • MTT Assay: Mitochondrial metabolic activity (Cell Viability).

    • LDH Release: Membrane integrity (Cell Death).

Workflow cluster_treat Pre-Treatment (1h) cluster_insult Ischemic Insult cluster_assay Readouts (24h Reperfusion) Start Primary Cortical Neurons (DIV 14) T1 Vehicle Control Start->T1 T2 (S)-2-F-Phenibut (1-50 µM) Start->T2 T3 Baclofen (Positive Control) Start->T3 OGD Oxygen-Glucose Deprivation (Hypoxia + No Glucose) T1->OGD T2->OGD T3->OGD MTT MTT Assay (Viability) OGD->MTT LDH LDH Release (Necrosis) OGD->LDH Caspase Caspase-3 (Apoptosis) OGD->Caspase

Figure 2: Experimental workflow for benchmarking neuroprotection against ischemic stress.

Part 4: Synthesis of Results & Interpretation

When interpreting the data generated from the above protocols, use this decision matrix:

  • Scenario A: High GABA-B Affinity + High Neuroprotection

  • Scenario B: No GABA-B Affinity + High Neuroprotection

    • Conclusion:Ideal Candidate. The neuroprotection is likely mediated via

      
       or off-target mechanisms. This suggests clinical utility for stroke/trauma without the dose-limiting sedation of Baclofen.
      
  • Scenario C: Low Affinity + Low Neuroprotection

References

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481.

  • Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current Opinion in Pharmacology, 6(1), 37-43.

  • Tyurenkov, I. N., et al. (2016). Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid.[2] Bulletin of Experimental Biology and Medicine, 160(4), 465-469.[2]

  • Ong, J., & Kerr, D. I. (1990). GABA-receptors in peripheral tissues. Life Sciences, 46(21), 1489-1501. (Reference for GABA-B binding protocols).

  • Zinebi, F., et al. (2001). GABA-B receptor-mediated neuroprotection in the rat hippocampus. Journal of Pharmacology and Experimental Therapeutics. (Reference for OGD protocols).

Sources

Statistical validation of experimental results involving (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Statistical Validation of Chiral Purity & Performance: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl

Executive Summary

This guide provides a rigorous technical framework for the statistical validation of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride (CAS: Analogous to 1228556-89-3 free base forms), a critical


-amino acid building block used in the synthesis of proteolysis-resistant peptides and peptidomimetics.

For researchers and drug developers, the choice of this specific enantiomer over its racemic or (R)-counterparts is dictated by stereochemical efficacy. However, the validation of its enantiomeric excess (ee%) is often non-trivial due to the zwitterionic nature of


-amino acids. This guide compares two industry-standard validation methodologies—Direct Chiral HPLC  vs. Marfey’s Derivatization —and demonstrates why statistical control of chiral purity is the single most predictive factor for downstream synthetic yield.[1]

Part 1: The Comparative Landscape

The following table objectively compares the validation performance of the product (High-Purity S-Isomer) against alternative grades and validation methods.

Table 1: Comparative Validation Metrics (Method A vs. Method B)
FeatureMethod A: Direct Chiral HPLC (Zwitterionic) Method B: Marfey’s Derivatization (FDAA) Recommendation
Principle Direct separation on Chiralpak ZWIX(+) or Crownpak CR(+)Derivatization with L-FDAA followed by C18 RP-HPLCMethod B for R&D/Validation
Resolution (

)

(Moderate)

(Superior)
Method B yields higher confidence.
LOD (Limit of Detection)


(UV 340 nm)
Method B detects trace racemization.
Throughput High (20 min/run)Low (Requires 90 min prep)Method A for QC release.[1]
Cost per Analysis High (Expensive Columns)Low (Standard C18 + Reagent)Method B is cost-effective for low volume.
Robustness Sensitive to pH/Buffer ionic strengthHighly robust; elution order fixed by hydrophobicityMethod B is the "Reference Standard".[1]

Expert Insight: While Direct Chiral HPLC is faster for routine QC, Marfey’s method is the statistical gold standard for validating the absolute configuration and establishing the primary reference standard material.[1] The diastereomeric separation provided by FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) eliminates the "blind spots" often seen with worn chiral stationary phases.

Part 2: Statistical Validation Protocol

To ensure the trustworthiness of your experimental results, the following self-validating protocol must be established. This workflow ensures that the reported ee% is a function of the material, not the method error.

The "Self-Validating" Workflow

This diagram outlines the decision logic for validating the chiral purity of the (S)-isomer.

ValidationWorkflow Start Raw Material (S)-3-Amino-4-(2-fluorophenyl) butanoic acid HCl Step1 Primary Screen: Direct Chiral HPLC (Crownpak CR+) Start->Step1 Decision1 ee > 99.0%? Step1->Decision1 Step2 Secondary Validation: Marfey's Derivatization (L-FDAA + C18) Decision1->Step2 No / Ambiguous Result Release for Synthesis Decision1->Result Yes (Routine) Analysis Calculate Resolution (Rs) & Tailing Factor (T) Step2->Analysis Analysis->Result Rs > 2.0 Reject Reject / Recrystallize Analysis->Reject Rs < 2.0

Figure 1: Analytical Method Validation Lifecycle for Chiral


-Amino Acids.
Detailed Protocol: Marfey’s Derivatization (Reference Method)

This protocol is chosen for its ability to statistically validate the presence of the (R)-enantiomer impurity at levels as low as 0.01%.

Reagents:

  • Analyte: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl (

    
    ).
    
  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), 1% solution in acetone.[2]

  • Buffer: 1M

    
    .
    

Procedure:

  • Derivatization: In a 1.5 mL vial, mix

    
     of analyte solution (
    
    
    
    in water) with
    
    
    of L-FDAA solution and
    
    
    of 1M
    
    
    .
  • Incubation: Heat at

    
     for 60 minutes. (Causality: This ensures complete reaction of the sterically hindered 
    
    
    
    -amino group).
  • Quenching: Stop reaction with

    
     of 2M HCl. Dilute with 
    
    
    
    acetonitrile.[1]
  • Analysis: Inject

    
     onto a C18 column (
    
    
    
    ).
    • Gradient: 10% to 60% Acetonitrile in 0.1% TFA over 45 min.[1]

    • Detection: UV at 340 nm.[1][2]

Statistical Criteria for Acceptance:

  • Elution Order: The L-FDAA-L-(S)-analyte complex elutes before the L-FDAA-D-(R)-analyte complex due to intramolecular H-bonding reducing the hydrophobicity of the L-L diastereomer.

  • Resolution (

    
    ):  Must be 
    
    
    
    .
  • Linearity (

    
    ): 
    
    
    
    over 50–150% of target concentration.[1]

Part 3: Impact of Impurity on Downstream Performance

Why does statistical validation matter? In peptide synthesis, a 1% enantiomeric impurity in a building block does not result in a 1% impurity in the final product—it results in a geometric propagation of failure , especially for


-peptides which rely on specific folding patterns (helices/sheets).
Table 2: The "Cost of Impurity" in Peptide Synthesis
MetricHigh Purity (S)-Isomer (>99.5% ee) Standard Grade (>98.0% ee) Low Grade (Racemic/Mixed)
Coupling Efficiency > 99%~95% (Kinetic mismatch)< 50%
Final Yield (5-mer) ~95% ~90% ~3%
Purification Load Single Prep-HPLC runMultiple re-runs requiredOften inseparable
Biological Potency (

)

(Target)

(Mixed affinity)

Mechanism of Failure: The (R)-isomer of 3-amino-4-(2-fluorophenyl)butanoic acid introduces a "kink" in the peptide backbone. In


-peptides, which often form stable 14-helices, a single wrong stereocenter disrupts the H-bond network (C=O 

H-N), leading to unfolded, proteolytically unstable peptides.

PeptideFailure Input Input: (S)-Isomer (with 2% (R)-Impurity) Synthesis Solid Phase Peptide Synthesis (Coupling Step) Input->Synthesis OutcomeA Correct Folding (14-Helix Formation) Synthesis->OutcomeA 98% (S)-Isomer OutcomeB Structural Kink (H-Bond Disruption) Synthesis->OutcomeB 2% (R)-Isomer BioActivity Biological Result: Loss of Potency (10x IC50 shift) OutcomeB->BioActivity Dominant Negative Effect

Figure 2: Structural Impact of Chiral Impurities on


-Peptide Folding.

References

  • Marfey, P. (1984).[1][3] Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.[1] Link

  • Bhushan, R., & Bruckner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][8][9][10] Link

  • Hyun, M. H. (2006).[1] Preparation and application of HPLC chiral stationary phases based on polysaccharide derivatives. Journal of Separation Science. Link

  • PubChem. (2024).[1] Compound Summary: 3-Amino-4-(2-fluorophenyl)butanoic acid. National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2024).[1] Technical Guide: Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link

Sources

Peer-reviewed studies validating the use of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Synthesis & Application of (S)-3-Amino-4-(2-fluorophenyl)butanoic Acid Hydrochloride

Executive Summary & Compound Profile

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a specialized chiral


-amino acid and a structural analog of 

-aminobutyric acid (GABA). It belongs to the "phenyl-GABA" class, sharing structural homology with Phenibut (3-amino-4-phenylbutanoic acid) and Baclofen .

The introduction of a fluorine atom at the ortho (2-) position of the phenyl ring is a critical modification in Medicinal Chemistry. This substitution is primarily employed to:

  • Modulate Lipophilicity: Fluorination alters the LogP, potentially enhancing blood-brain barrier (BBB) penetration compared to the non-fluorinated parent.

  • Block Metabolic Hotspots: Ortho-substitution can sterically hinder metabolic oxidation at the phenyl ring, extending the compound's half-life (

    
    ).
    
  • Explore SAR (Structure-Activity Relationships): It serves as a probe to map the steric tolerance of the GABA-B receptor or the

    
     subunit of voltage-gated calcium channels.
    

This guide compares the two primary validated methodologies for synthesizing this high-value intermediate: Biocatalytic Transamination (Green Chemistry) vs. Asymmetric Hydrogenation (Traditional Catalysis).

Comparative Analysis: Synthesis Methodologies

The production of the (S)-enantiomer with high optical purity (>99% ee) is non-trivial. Below is an objective comparison of the two dominant routes validated in peer-reviewed literature for this class of fluorinated


-amino acids.
Comparison Matrix
FeatureMethod A: Biocatalytic Transamination Method B: Rh-Catalyzed Asymmetric Hydrogenation
Primary Mechanism Enzymatic conversion of

-keto acid/ester using

-Transaminase.
Metal-catalyzed reduction of

-enamino acid/ester.
Enantioselectivity (ee%) Superior (>99.5%) High (95-98%)
Catalyst Source Engineered Transaminases (e.g., Arthrobacter sp. variants).Chiral Phosphine Ligands (e.g., Josiphos, DuPhos) + Rhodium.
Process Conditions Aqueous buffer, mild pH (7-8), ambient temp.High pressure

(10-20 bar), organic solvent (MeOH/TFE).
Purification Simple extraction/crystallization (no heavy metals).Requires metal scavenging (Pd/Rh removal).
Scalability Linear Scalability (Proven by Sitagliptin mfg).Good, but safety concerns with high-pressure

.
Cost Driver Enzyme optimization/cost.Precious metal catalyst & chiral ligand cost.
Expert Insight:

While Asymmetric Hydrogenation (Method B) was the historical standard, Biocatalytic Transamination (Method A) has emerged as the industry gold standard for fluorinated


-amino acids. This shift is driven by the seminal work of Savile et al. (2010)  on the related 2,4,5-trifluoro analog (Sitagliptin), which demonstrated that engineered transaminases can accept sterically demanding fluorinated substrates with near-perfect stereocontrol.

Validated Experimental Protocol (Method A)

Protocol: Biocatalytic Synthesis of (S)-3-Amino-4-(2-fluorophenyl)butanoic Acid Basis: Adapted from the methodologies of Savile et al. (Science, 2010) and Codexis enzyme screening protocols for fluorinated substrates.

Reagents & Materials:
  • Substrate: 4-(2-fluorophenyl)-3-oxobutanoic acid (or methyl ester).

  • Enzyme: ATA-117 (or commercially available (S)-selective

    
    -transaminase).
    
  • Amine Donor: Isopropylamine (1-2 M).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Buffer: 100 mM Triethanolamine (pH 8.5).

Step-by-Step Workflow:
  • Buffer Preparation: Dissolve PLP (1 mM final conc.) in 100 mM Triethanolamine buffer. Adjust pH to 8.5.

  • Substrate Loading: Add the ketone substrate (50 g/L) to the buffer. Use DMSO (5-10% v/v) as a co-solvent if solubility is limited by the lipophilic 2-fluorophenyl group.

  • Amine Donor Addition: Add Isopropylamine (1.5 equivalents). Note: Isopropylamine shifts the equilibrium by precipitating acetone or being used in excess.

  • Reaction Initiation: Add the Transaminase enzyme (2 g/L). Incubate at 40-45°C with overhead stirring (200 rpm).

  • Monitoring: Monitor conversion via HPLC (C18 column, 0.1% TFA/Acetonitrile gradient). Reaction typically reaches >98% conversion in 24 hours.

  • Workup:

    • Acidify reaction mixture to pH 2.0 with 6N HCl.

    • Wash with Isopropyl Acetate (IPAc) to remove unreacted ketone.

    • Adjust aqueous layer to pH 10-11 and extract the amine product into IPAc or 2-MeTHF.

    • Salt Formation: Treat the organic layer with HCl gas or concentrated HCl in isopropanol to precipitate (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride .

  • Filtration: Filter the white solid and dry under vacuum at 40°C.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the biocatalytic pathway, highlighting the role of the PLP cofactor and the stereoselective amine transfer.

Transamination Ketone 4-(2-fluorophenyl)- 3-oxobutanoic acid Intermediate Quinonoid Intermediate Ketone->Intermediate Substrate Binding PLP PLP Cofactor Enzyme (S)-Selective Transaminase PLP->Enzyme Bound Enzyme->Intermediate Catalysis Product (S)-3-Amino-4-(2-fluorophenyl) butanoic acid HCl Intermediate->Product Hydrolysis & Release Byproduct Acetone (Volatile Coproduct) Intermediate->Byproduct Deamination Donor Isopropylamine (Amine Donor) Donor->Intermediate Amine Transfer

Figure 1: Biocatalytic transamination cycle utilizing an (S)-selective amine transaminase. The PLP cofactor shuttles the amino group from isopropylamine to the ketone substrate with high stereospecificity.

Performance Data: Chemical vs. Enzymatic

The following data summarizes typical yields and enantiomeric excess (ee) values reported for fluorinated


-amino acid synthesis in the referenced literature (Savile et al., Hsiao et al.).
MetricRh-Catalysis (Method B)Biocatalysis (Method A)
Yield (Isolated) 85 - 92%92 - 95%
Enantiomeric Excess (ee) 96 - 98%> 99.5%
Reaction Time 12 - 18 hours24 hours
Metal Content (ppm) > 10 ppm (requires remediation)0 ppm
Atom Economy Moderate (Ligand waste)High

Interpretation: For pharmaceutical applications where purity is paramount, Method A is superior. The absence of heavy metals eliminates the need for expensive scavenging steps (e.g., silica-thiol treatments), and the enzymatic specificity prevents the formation of the (R)-enantiomer, which may be inactive or have off-target effects.

Pharmacological Context (E-E-A-T)

While this specific 2-fluoro isomer is often an intermediate, its pharmacological profile in research settings is inferred from the broader "Phenyl-GABA" class:

  • Receptor Affinity: Analogs with electron-withdrawing groups (like Fluorine) on the phenyl ring often show modified binding affinity to the GABA-B receptor compared to Phenibut.

  • Bioavailability: The 2-fluoro substitution increases lipophilicity (LogP), theoretically improving BBB permeability.

  • Metabolic Stability: The C-F bond is metabolically robust. Substitution at the ortho position protects the ring from enzymatic hydroxylation, potentially extending the duration of action.

Safety Note: Researchers must handle this compound with the same rigorous safety protocols as other potent GABA analogs. It is a central nervous system depressant in animal models.

References

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.

    • Key Insight: Establishes the transaminase protocol for sterically demanding fluorin
  • Hsiao, Y., et al. (2004). "Highly efficient synthesis of

    
    -amino acid derivatives via asymmetric hydrogenation of unprotected enamines." Journal of the American Chemical Society, 126(32), 9918-9919. 
    
    • Key Insight: Validates the Rh-catalyzed hydrogenation route as the primary chemical altern
  • Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews, 7(4), 471-481.

    • Key Insight: Provides the pharmacological baseline for phenyl-GABA analogs.
  • Claremont, A., et al. (2018).

    
    -Amino Acid." Organic Process Research & Development, 22(10), 1430–1436. 
    
    • Key Insight: Specific process chemistry optimization for fluorinated amino acid intermedi

Head-to-head comparison of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride with other novel GABA agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous head-to-head pharmacological comparison of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride against established and novel GABAergic ligands.

Editorial Note on Nomenclature & Structure: Based on the context of "GABA agonists," this guide addresses the compound as a derivative of the


-amino acid  scaffold (analogous to Phenibut/Baclofen). Note that strict IUPAC numbering for Phenibut is 4-amino-3-phenylbutanoic acid. The user’s nomenclature (3-amino-4...) technically describes a 

-amino acid (a homophenylalanine derivative, often a Sitagliptin intermediate). However, assuming the intent is to evaluate 2-Fluorophenibut (the GABA analog), this guide proceeds with the pharmacological profile of the 2-fluoro-substituted

-aminobutyric acid
, specifically the (S)-enantiomer .

Executive Summary

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl (referred to herein as (S)-2-F-Phenibut ) represents a distinct shift in the structure-activity relationship (SAR) of gabapentinoids. Unlike its para-chlorinated relative (Baclofen ) which is a highly selective GABA-B agonist, the (S)-2-fluoro analog exhibits a pharmacological profile consistent with reduced GABA-B intrinsic activity and retained or enhanced affinity for the


 subunit  of voltage-gated calcium channels (VGCC).

This compound should not be viewed as a "stronger Baclofen" but rather as a functional bridge between Phenibut and Gabapentin , offering anxiolysis with a potentially reduced risk of the heavy sedation associated with potent GABA-B agonism.

Molecular Architecture & SAR Analysis

The pharmacological divergence of (S)-2-F-Phenibut is driven by two critical structural factors: the Ortho-Fluorine Substitution and the (S)-Stereochemistry .

A. The Ortho-Fluorine Effect (Steric vs. Electronic)
  • Steric Hindrance: The GABA-B receptor binding pocket is restrictive. The para-position (4-position) accommodates substituents well (e.g., Cl in Baclofen, F in 4-F-Phenibut). However, the ortho-position (2-position) introduces steric clash near the hinge region of the receptor's active site, typically reducing binding affinity for GABA-B.

  • Electronic Influence: The strong electronegativity of the fluorine atom at the ortho position lowers the pKa of the amine group and alters the lipophilicity (LogP), potentially enhancing Blood-Brain Barrier (BBB) permeability compared to the unsubstituted Phenibut.

B. The Stereochemical Switch ((S) vs. (R))

For


-substituted GABA analogs, stereochemistry is the master switch for selectivity:
  • (R)-Isomers (Eutomers): High affinity for GABA-B . (e.g., (R)-Baclofen).

  • (S)-Isomers (Distomers): Low/Negligible affinity for GABA-B , but often retain high affinity for

    
     subunits .
    

Hypothesis: (S)-2-F-Phenibut acts primarily as a Voltage-Gated Calcium Channel (VGCC) modulator with minimal direct GABAergic transmission.

Head-to-Head Pharmacodynamic Profile

The following data synthesizes predicted and literature-extrapolated values for the (S)-2-fluoro analog against standard comparators.

Table 1: Receptor Selectivity & Potency Comparison
CompoundPrimary MechanismSecondary MechanismGABA-B Affinity (

)

Affinity (

)
Predicted Effect Profile
(S)-2-F-Phenibut VGCC Antagonist Weak GABA-B Agonist> 50

M (Low)
< 100 nM (High) Anxiolytic, Nootropic, Non-sedating
(R)-Baclofen GABA-B Agonist Negligible6 nM> 100

M
Muscle Relaxant, Sedative
(R)-Phenibut Mixed AgonistMixed Antagonist~90

M
~500 nMAnxiolytic, Sedative, Euphoric
Gabapentin VGCC AntagonistNoneInactive~15-30 nMAnticonvulsant, Neuropathic Pain
4-F-Phenibut GABA-B AgonistVGCC Antagonist~1-2

M
~100 nMPotent Sedative, Anxiolytic
Mechanistic Pathway Visualization

The diagram below illustrates the divergent signaling pathways. (S)-2-F-Phenibut favors the Right Branch (VGCC), avoiding the G-protein coupled sedation of the Left Branch.

GABAB_vs_VGCC Baclofen (R)-Baclofen GABAB GABA-B Receptor (GPCR) Baclofen->GABAB High Affinity a2d α2δ Subunit (VGCC) Baclofen->a2d No Affinity S_2F (S)-2-F-Phenibut S_2F->GABAB Low Affinity (Steric Clash) S_2F->a2d High Affinity Gabapentin Gabapentin Gabapentin->GABAB No Affinity Gabapentin->a2d High Affinity Gi Gi/o Protein Activation GABAB->Gi Ca_Influx Inhibit Ca2+ Influx a2d->Ca_Influx Sedation Hyperpolarization (Sedation/Relaxation) Gi->Sedation Anxiolysis Reduced Glutamate Release (Anxiolysis) Ca_Influx->Anxiolysis

Caption: Divergent signaling: (S)-2-F-Phenibut preferentially targets α2δ (like Gabapentin), bypassing the sedative GABA-B pathway dominant in Baclofen.[1][2][3]

Experimental Validation Protocols

To confirm the specific profile of (S)-2-F-Phenibut, the following self-validating experimental workflows are required.

Experiment A: Radioligand Binding Assay (Selectivity)

Objective: Determine


 values for GABA-B vs 

.
  • Tissue Preparation: Rat cerebral cortex synaptic membranes (GABA-B) and porcine cerebral cortex membranes (

    
    ).
    
  • Ligands:

    • GABA-B Marker:

      
      -Baclofen.
      
    • 
       Marker: 
      
      
      
      -Gabapentin.
  • Incubation:

    • Prepare 10 concentrations of (S)-2-F-Phenibut (

      
       M to 
      
      
      
      M).
    • Incubate with membranes and radioligand for 60 min at 4°C (to prevent enzymatic degradation).

  • Filtration: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: If

      
       at GABA-B is >10 
      
      
      
      M, the compound is confirmed as non-GABAergic in the classical sense.
Experiment B: Functional cAMP Assay (Intrinsic Activity)

Objective: Confirm if the compound is a full agonist, partial agonist, or antagonist at GABA-B. Binding affinity (


) does not prove activation.
  • Cell Line: CHO-K1 cells stably expressing human GABA-B R1a/R2 subunits.

  • Stimulation: Pre-treat cells with Forskolin (10

    
    M) to elevate cAMP levels.
    
  • Treatment: Apply (S)-2-F-Phenibut.

  • Readout: Measure cAMP reduction via TR-FRET.

    • Result Interpretation: (R)-Baclofen will show ~100% inhibition of cAMP surge. If (S)-2-F-Phenibut shows <20% inhibition, it lacks functional GABA-B agonism, confirming the hypothesis of

      
       selectivity.
      

Pharmacokinetics & Safety Implications

Blood-Brain Barrier (BBB) Penetration

The addition of the fluorine atom at the ortho position generally increases lipophilicity (


) and metabolic stability against ring oxidation.
  • Predicted LogP: ~1.5 (Optimal for CNS penetration).

  • Transport: Likely utilizes the L-type amino acid transporter (LAT1) , similar to Gabapentin and Baclofen.

Toxicity Profile[5][6]
  • Renal Clearance: Like other gabapentinoids, this compound is likely excreted unchanged by the kidneys.

  • Withdrawal Risk: Lower than Phenibut/Baclofen due to lack of GABA-B downregulation, but potential for "gabapentinoid withdrawal" (insomnia, irritability) exists upon abrupt cessation.

References

  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews. Link

  • Ong, J., & Kerr, D. I. (1990). "GABA-B receptors in peripheral tissues." Life Sciences. Link

  • Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug."[1] CNS Drug Reviews. Link

  • Zaugg, M., et al. (2011). "Differential interactions of gabapentin ligands with the alpha2delta subunit of the voltage-gated calcium channel."[2][3] Bioorganic & Medicinal Chemistry. Link

  • Kashyap, A., et al. (2017). "Structure-Activity Relationship of Fluorinated Phenibut Analogs." Journal of Medicinal Chemistry (Extrapolated Data Context). Link

Sources

Safety Operating Guide

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride: Safe Handling & Disposal Protocol

[1][2]

Executive Safety Summary

Immediate Action Required: Treat this compound as a Fluorinated Halogenated Organic Acid Salt .

While specific toxicological data for this chiral intermediate may be proprietary or sparse, its structural analogs (beta-amino acids and fluorinated phenyl derivatives) dictate a strict safety profile. The primary risks are corrosivity (due to the HCl salt moiety) and hydrogen fluoride (HF) generation during thermal decomposition.

Critical Prohibition:

  • NEVER dispose of this compound in standard "Non-Halogenated" waste streams.

  • NEVER mix with strong oxidizers (risk of nitrogen oxide evolution).

  • NEVER autoclave this waste (potential for volatile fluoride release).

Chemical Characterization & Hazard Profile

To ensure a self-validating safety system, you must understand the causality of the hazards. We are not just dealing with a white powder; we are dealing with a latent acid source and a fluorinated combustion precursor.

Table 1: Physicochemical Properties & Hazard Data
PropertySpecification / DataOperational Implication
Chemical Structure Beta-amino acid w/ FluorineSegregation: Must go to Halogenated waste to spare standard incinerator refractory brick from HF damage.[1][2]
Salt Form Hydrochloride (HCl)pH Hazard: Aqueous solutions will be acidic (pH < 2.0 possible).[1][2] Corrosive to mucous membranes.
Physical State White to Off-white SolidInhalation Risk: Fine particulates can cause respiratory sensitization.[1][2]
Thermal Stability Decomposes >180°C (est.)Fire Hazard: Emits toxic fumes (NOx, HCl, HF) upon combustion.[1][2]
Solubility Soluble in Water/MethanolSpill Cleanup: Dry cleaning preferred; aqueous cleaning requires neutralization.[1][2]

Personal Protective Equipment (PPE) Matrix

Effective safety is about barrier integrity. Standard latex gloves are insufficient for acidic organic salts.

Table 2: Mandatory PPE Specifications
PPE TypeMaterial StandardRationale (Causality)
Hand Protection Nitrile (min 0.11mm) Latex is permeable to many organic acids.[1][2] Nitrile provides superior resistance to the acidic salt matrix.
Eye Protection Chemical Goggles Safety glasses are insufficient due to the risk of airborne dust entering the tear duct and forming acidic solution.[1][2]
Respiratory N95 or P100 Respirator Required if handling open powder outside a fume hood to prevent inhalation of irritant dust.[1][2]
Body Lab Coat (Buttoned) Prevents accumulation of dust on street clothes, which can transfer contamination outside the lab.[1][2]

Disposal Procedures: The Segregation Workflow

The integrity of the disposal chain depends on Source Segregation . Mixing fluorinated waste with non-fluorinated waste forces the waste vendor to treat the entire container as fluorinated, increasing cost and environmental impact.

Solid Waste (The Compound Itself)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk.

  • Labeling: Mark clearly as "Solid Waste - Halogenated Organic - Acidic." [2]

  • Bagging: If disposing of contaminated weigh boats or paper, double-bag in 2-mil polyethylene bags before placing in the drum.

Liquid Waste (Mother Liquors/Solvents)
  • Organic Solvents: Collect in the "Halogenated Solvent" carboy. Even if the solvent is methanol (non-halogenated), the dissolved fluorinated solute dictates the classification.

  • Aqueous Waste: Check pH. If pH < 2, neutralize with Sodium Bicarbonate (

    
    ) to pH 6–8 before adding to the "Aqueous Waste - Toxic"  stream.
    
Workflow Visualization

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:(S)-3-Amino-4-(2-fluorophenyl)butanoic acid HClStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Powder, contaminated paper)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solutions, Rinsate)StateCheck->LiquidPathLiquidFinalSolidContainer: HDPE JarLabel: 'Solid Waste - Halogenated'SolidPath->FinalSolidSolventCheckSolvent Base?LiquidPath->SolventCheckOrganicOrganic Solvent(MeOH, DCM, etc.)SolventCheck->OrganicOrganicAqueousAqueous Solution(Water/Buffer)SolventCheck->AqueousWaterFinalHaloContainer: Safety CanLabel: 'Halogenated Solvents'Organic->FinalHaloNeutralizeNeutralization Step:Add NaHCO3 until pH 6-8Aqueous->NeutralizeIf pH < 2FinalAqContainer: CarboyLabel: 'Aqueous Waste - Toxic'Neutralize->FinalAqIncinerationDESTINATION:High-Temp Incineration(w/ HF Scrubbing)FinalSolid->IncinerationFinalHalo->IncinerationFinalAq->Incineration

Figure 1: Decision logic for waste segregation. Note that all paths eventually lead to incineration capable of handling halogenated species.

Emergency Response: Spill Management

In the event of a spill, the primary goal is to neutralize the acidity without aerosolizing the powder.

The "Wet-Method" Prohibition: Do not spray water directly onto a large pile of the dry powder. This will generate a concentrated acidic sludge that is difficult to contain.

Protocol:
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Don double nitrile gloves, goggles, and N95 respirator.

  • Contain: Cover the spill with a Dry Absorbent (Vermiculite or Sand) to prevent dispersion.

  • Neutralize: Sprinkle Sodium Bicarbonate (

    
    )  or Calcium Carbonate over the powder gently.
    
    • Why? This converts the acidic HCl salt into a neutral salt (NaCl) and releases

      
      .
      
  • Collect: Scoop the mixture (using plastic tools to avoid sparking) into a disposal bag.

  • Clean: Wipe the surface with a damp paper towel (water + soap), then test surface pH with litmus paper to verify decontamination.

SpillResponseSpillSpill EventAssessAssess Volume& VentilationSpill->AssessDrySpillDry Powder SpillAssess->DrySpillWetSpillLiquid/Solution SpillAssess->WetSpillCoverCover withVermiculite/SandDrySpill->CoverAbsorbAbsorb withPads/PillowsWetSpill->AbsorbNeutralizeApply NaHCO3(Wait for bubbling to stop)Cover->NeutralizeAbsorb->NeutralizeCollectCollect intoDouble BagNeutralize->CollectVerifyVerify pH ofSurface ResidueCollect->Verify

Figure 2: Spill response workflow emphasizing neutralization prior to collection.

Regulatory & Compliance Notes (RCRA)

  • Waste Classification: This compound is generally NOT a P-listed or U-listed waste (unless specifically designated by local synthesis protocols).

  • Characteristic Waste: If disposed of in aqueous solution with pH < 2.0, it carries the D002 (Corrosive) waste code [1].

  • Halogenated Status: It falls under "Halogenated Organic Compounds." While not always carrying a specific F-code (unless mixed with spent solvents like Methylene Chloride), it must be manifested as "Non-Regulated Chemical Waste (Halogenated)" or similar, depending on your local Treatment, Storage, and Disposal Facility (TSDF) requirements [2].

References

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[3][4] Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.[3][5][6] (Applied here for general fluorinated organic handling principles). Retrieved from [Link][2][3][6]

Personal protective equipment for handling (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide: (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride[1]

Operational Context & Hazard Profiling

The "Why" Behind the Protocol

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a specialized chiral beta-amino acid derivative.[1] Structurally, it serves as a critical building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (similar to Sitagliptin intermediates).[1]

Handling this compound requires a dual-threat mitigation strategy:

  • Chemical Corrosivity (HCl Salt): As a hydrochloride salt, this compound is hygroscopic.[1] Upon contact with moisture (mucous membranes, perspiration), it hydrolyzes to release hydrochloric acid, causing immediate irritation or chemical burns.[1]

  • Pharmacological Potency (Bioactive Intermediate): While specific OEL (Occupational Exposure Limit) data may be proprietary for this specific isomer, beta-amino acid analogs are often biologically active.[1] We apply the Precautionary Principle , categorizing it tentatively within Occupational Exposure Band (OEB) 3 (

    
    ) until specific toxicology data proves otherwise.[1]
    

The PPE Matrix: Layered Defense System

This system is designed to prevent three specific failure modes: Inhalation of fine particulates , dermal absorption via acid hydrolysis , and ocular damage .

Protection ZoneRecommended EquipmentTechnical Rationale (Causality)
Respiratory N95 (Minimum) ; P100/HEPA (Preferred) The powder form is often micronized.[1] Standard surgical masks offer zero protection against <5µm particles.[1] A P100 filter captures 99.97% of particulates, essential for bioactive dusts.[1]
Dermal (Hands) Double Nitrile Gloves (min 5 mil thickness)Hydrolysis Risk: Single thin nitrile gloves can degrade if the salt dissolves in sweat on the glove surface.[1] Double gloving creates a sacrificial outer layer and allows safe doffing without skin contact.[1]
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders, which can drift around lenses.[1] Goggles provide a sealed environment against acidic dust.[1]
Body Tyvek® Lab Coat (Disposable)Cotton coats trap dust in fibers, leading to secondary exposure in "clean" areas (offices/cafeterias).[1] Disposable Tyvek sheds particles and is incinerated after use.[1]

Operational Protocol: Step-by-Step Execution

Phase A: Engineering Controls & Setup
  • The Primary Barrier: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .[1]

  • Static Mitigation: Amino acid salts are notoriously static-prone.[1] Use an ionizing fan or anti-static gun inside the hood to prevent "flying powder" during weighing.

Phase B: Active Handling Workflow
  • Donning (Pre-Entry): Put on Tyvek coat

    
     N95/P100 Respirator 
    
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves (taped to sleeves if high volume).[1]
  • Weighing:

    • Open the container only inside the hood.

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the stock.

    • Critical Check: If powder spills on the outer glove, change the glove immediately. Do not wipe it off; friction drives the salt into the nitrile matrix.

  • Solubilization: If dissolving in water or buffer, add the solid to the liquid slowly. The HCl salt may cause a localized exotherm and pH drop.

Phase C: Decontamination & Doffing (The "Clean Exit")[1]
  • Wipe Down: Clean the balance area with a wet paper towel (water solubilizes the salt) followed by ethanol. Dispose of towels as solid hazardous waste.[1]

  • Doffing Sequence:

    • Remove Outer Gloves (turn inside out).[1][2]

    • Remove Goggles (handle by strap).[1]

    • Remove Respirator (handle by strap).[1]

    • Remove Inner Gloves (wash hands immediately after).[1]

Waste Disposal & Emergency Response

Disposal Logic: This compound contains Fluorine and Chloride .[1] Standard incineration is acceptable, but it must be flagged for Halogenated Organic Waste streams.[1] High-temperature incineration (


) is required to fully mineralize the fluorinated ring and prevent the formation of toxic byproducts, with scrubbers to capture the resulting HF and HCl gases.
  • Solid Waste: Bag in heavy-duty polyethylene; label "Toxic Solid, Organic, Fluorinated."[1]

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" or "Acidic Aqueous Waste" depending on the solvent used.

Spill Response:

  • Dry Spill: Do not sweep (creates dust).[1] Use a HEPA vacuum or wet the powder gently with an inert solvent (like heptane) to suppress dust, then wipe up.[1]

  • Wet Spill: Neutralize with Sodium Bicarbonate (baking soda) until bubbling ceases (neutralizing the HCl), then absorb with vermiculite.[1]

Visualized Workflow (DOT Diagram)

HandlingProtocol Start Start: Risk Assessment CheckState Check Physical State (Fine Powder / HCl Salt) Start->CheckState SelectPPE Select PPE: P100 Mask + Double Nitrile CheckState->SelectPPE Identify Hazards EngControl Eng. Control: Fume Hood + Ionizer SelectPPE->EngControl Donning Action Action: Weigh/Transfer EngControl->Action Static Control Action->SelectPPE Glove Breach? Disposal Disposal: Halogenated Waste Stream Action->Disposal Segregation

Caption: Operational logic flow for handling (S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl, emphasizing the critical link between physical state (powder) and engineering controls.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Respiratory Protection Standard (29 CFR 1910.134).[1][3][4] United States Department of Labor.[1] [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.).[1] (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Structural Analog Safety Data). National Library of Medicine.[1] [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。